N-Desethyl Brinzolamide-13C,d3
Description
BenchChem offers high-quality N-Desethyl Brinzolamide-13C,d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desethyl Brinzolamide-13C,d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4R)-4-amino-1,1-dioxo-2-[3-(trideuterio(113C)methoxy)propyl]-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1/i1+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJPOIMDXIBKC-OTBALYSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Quintessential Internal Standard for Bioanalysis
An In-Depth Technical Guide to N-Desethyl Brinzolamide-13C,d3: Properties, Structure, and Application
In the landscape of pharmaceutical development and clinical research, the precise quantification of drug molecules and their metabolites is paramount. Brinzolamide, a potent carbonic anhydrase inhibitor, is a cornerstone therapy for reducing intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] Its primary active metabolite, N-Desethyl Brinzolamide, also contributes to the therapeutic effect by inhibiting carbonic anhydrase isozymes.[3][4] Understanding the pharmacokinetic profile of both the parent drug and its active metabolites is crucial for optimizing dosing regimens and ensuring patient safety.
This guide focuses on N-Desethyl Brinzolamide-13C,d3 , a stable isotope-labeled (SIL) analogue of the primary metabolite. Its significance lies not in its therapeutic activity, but in its critical role as an internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of one Carbon-13 atom and three deuterium atoms provides a distinct mass shift, allowing it to be differentiated from the endogenous metabolite while ensuring it behaves almost identically during sample extraction, chromatographic separation, and ionization. This mimetic behavior is the key to correcting for analytical variability and achieving the high accuracy and precision required in regulated drug development.
PART 1: Core Chemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a reference standard is the foundation of its effective use. N-Desethyl Brinzolamide-13C,d3 is structurally identical to its unlabeled counterpart, with the exception of the isotopic enrichment.
Chemical Structure
The molecule retains the core thieno[3,2-e]-1,2-thiazine-6-sulfonamide structure characteristic of Brinzolamide and its derivatives. The key features are the sulfonamide groups, which are crucial for carbonic anhydrase inhibition, and the stereospecificity at the chiral center.
Caption: Chemical structure of N-Desethyl Brinzolamide-13C,d3.
Physicochemical Data Summary
The following table summarizes the key identifiers and properties of this critical reagent.
| Property | Value | Source(s) |
| Chemical Name | (4R)-4-Amino-3,4-dihydro-2-[(3-methoxy-13C,d3)propyl]-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-Dioxide | [5][6] |
| CAS Number | 1246816-82-9 | [5][7][8] |
| Molecular Formula | C₉¹³CH₁₄D₃N₃O₅S₃ | [5][7][8] |
| Molecular Weight | 359.47 g/mol | [5][7][8] |
| Synonyms | AL 8520-13C,d3 | [5][6] |
| Unlabeled Form | N-Desethyl Brinzolamide (CAS: 2775292-24-3) | [3][9] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | 2-8°C Refrigerator | [5] |
PART 2: Metabolic Generation and Pharmacological Significance
Metabolic Pathway of Brinzolamide
Brinzolamide undergoes metabolism in the liver, primarily mediated by cytochrome P450 isozymes, with CYP3A4 being the main contributor.[10][11] The metabolic pathways include N-dealkylation, O-dealkylation, and oxidation of the N-propyl side chain.[10][11] The primary metabolic transformation is the N-dealkylation of the ethylamino group at the 4-position of the thienothiazine ring, yielding N-Desethyl Brinzolamide.[11]
Caption: Metabolic conversion of Brinzolamide to its primary active metabolite.
Pharmacological Activity of the Metabolite
Crucially, N-Desethyl Brinzolamide is not an inactive byproduct. It is an active metabolite that also inhibits carbonic anhydrase, particularly CA-II and CA-IV, albeit with different potencies than the parent drug.[3] It binds to carbonic anhydrase in red blood cells and accumulates, contributing to the overall systemic effect of the therapy.[4][10] This activity underscores the necessity of accurately quantifying its concentration in pharmacokinetic studies to build a complete picture of the drug's in-vivo behavior.
PART 3: Application in Quantitative Bioanalysis
The central application of N-Desethyl Brinzolamide-13C,d3 is as an internal standard (IS) in mass spectrometry-based bioanalysis.
The Rationale for Stable Isotope-Labeled Internal Standards
Quantitative LC-MS/MS analysis is susceptible to several sources of variability, including:
-
Sample Preparation: Inconsistent recovery during extraction from complex biological matrices (e.g., plasma, urine, hair).[12][13]
-
Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.[14][15]
-
Instrumental Drift: Minor fluctuations in instrument performance over the course of an analytical run.
An ideal internal standard co-elutes with the analyte and experiences the exact same variations in extraction, matrix effects, and instrument response. By adding a known quantity of the IS to every sample, standard, and blank at the beginning of the sample preparation process, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio remains stable even if the absolute signals fluctuate, thereby correcting for analytical variability.
Stable isotope-labeled standards are considered the "gold standard" for this purpose.[14] Because the isotopic labels (¹³C, D) only minimally alter the physicochemical properties, N-Desethyl Brinzolamide-13C,d3 has virtually identical chromatographic retention time, extraction recovery, and ionization efficiency to the native N-Desethyl Brinzolamide.[15] Its only significant difference is its mass, allowing the mass spectrometer to measure it and the analyte simultaneously but independently.
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
This section outlines a robust, self-validating protocol for the quantification of N-Desethyl Brinzolamide in human plasma.
Objective: To determine the concentration of N-Desethyl Brinzolamide in human plasma samples using a validated LC-MS/MS method with N-Desethyl Brinzolamide-13C,d3 as the internal standard.
1. Materials and Reagents
-
Analytes: N-Desethyl Brinzolamide reference standard, N-Desethyl Brinzolamide-13C,d3 (Internal Standard).
-
Matrix: Blank human plasma (K₂EDTA as anticoagulant).
-
Reagents: HPLC-grade acetonitrile, methanol, formic acid; Ultrapure water.
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
2. Preparation of Stock and Working Solutions
-
Causality: Accurate stock solutions are the foundation of the entire assay. Prepare primary stock solutions of the analyte and the IS in a suitable organic solvent (e.g., DMSO or methanol) at 1 mg/mL.
-
From the primary stocks, prepare a series of intermediate and working solutions by serial dilution in 50:50 acetonitrile:water. These will be used to spike the plasma for calibration standards and quality controls (QCs).
-
The IS working solution should be prepared at a concentration that yields a robust and stable signal in the mass spectrometer (e.g., 50 ng/mL).
3. Preparation of Calibration Standards and Quality Controls
-
Spike blank human plasma with the appropriate analyte working solutions to create a calibration curve with 8-10 non-zero concentration points (e.g., 0.1 to 100 ng/mL).
-
Prepare QC samples in blank plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
-
Trustworthiness: QCs are prepared from a separate stock solution than the calibration standards to provide an independent verification of the curve's accuracy.
4. Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 100 µL of each standard, QC, and unknown plasma sample into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 10 µL of the IS working solution to every tube (except for double-blanks) and vortex briefly.
-
Step 3: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
-
Expertise: Cold acetonitrile enhances the precipitation efficiency. Formic acid helps in protonating the analyte for better ionization in positive ESI mode.
-
-
Step 4: Vortex vigorously for 1 minute.
-
Step 5: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Step 6: Carefully transfer the supernatant to a clean autosampler vial for analysis.
5. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
N-Desethyl Brinzolamide: Q1: 356.0 -> Q3: 257.1 (example transition)
-
N-Desethyl Brinzolamide-13C,d3 (IS): Q1: 360.0 -> Q3: 261.1 (example transition, accounting for +4 Da shift)
-
-
Optimization: Source parameters (gas flows, temperature) and compound parameters (collision energy, declustering potential) must be optimized empirically for maximum signal intensity.
-
6. Data Analysis and Validation
-
Integrate the peak areas for both the analyte and the IS for all injections.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in QC and unknown samples by back-calculating from the regression equation.
-
Self-Validation: The assay's performance must be validated according to regulatory guidelines, assessing linearity, accuracy (QC results within ±15% of nominal), precision (CV ≤15%), selectivity, LLOQ, and matrix effect.
Caption: Workflow for the bioanalytical quantification of N-Desethyl Brinzolamide.
References
-
AZOPT® 10 mg/ml EYE DROPS, SUSPENSION . Novartis. [Link]
-
Brinzolamide Impurities and Related Compound . Veeprho. [Link]
-
Preclinical overview of brinzolamide . PubMed. [Link]
-
N-DesethylBrinzolamide-13C,d3 | C10H17N3O5S3 | CID 85094853 . PubChem. [Link]
-
Azopt Clinical Pharmacology Biopharmaceutics Review . U.S. Food and Drug Administration (FDA). [Link]
-
BRINZOLAMIDE . Global Substance Registration System (GSRS). [Link]
-
Brinzolamide | C12H21N3O5S3 | CID 68844 . PubChem. [Link]
-
View of Identification and synthesis of metabolites of the new antiglaucoma drug . Research Results in Pharmacology. [Link]
-
1246816-82-9 | N-Desethyl Brinzolamide-13C,d3 . Pharmaffiliates. [Link]
-
N-Desethyl Brinzolamide . Daicel Pharma Standards. [Link]
-
Brinzolamide . Wikipedia. [Link]
-
Brinzolamide - Stable isotopes . Pharmaffiliates. [Link]
-
Topical brinzolamide and metabolic acidosis . British Journal of Ophthalmology. [Link]
-
Analytical method development and validation for the determination of Brinzolamide by RP-HPLC . ResearchGate. [Link]
- Process for the preparation of brinzolamide.
-
Quantification of Carbonic Anhydrase Inhibitors and Metabolites in Urine and Hair of Patients and Their Relatives . MDPI. [Link]
-
¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? . PubMed. [Link]
-
Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration . Scientific Reports. [Link]
-
Analytical method development and validation for the determination of Brinzolamide by RP-HPLC . Semantic Scholar. [Link]
- Process for preparing brinzolamide.
-
C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples . ResearchGate. [Link]
-
Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair . Drug Testing and Analysis. [Link]
-
Brinzolamide Impurities Manufacturers & Suppliers . Daicel Pharma Standards. [Link]
-
AZOPT (brinzolamide ophthalmic suspension) 1% Full Prescribing Information . U.S. Food and Drug Administration (FDA). [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Brinzolamide - Wikipedia [en.wikipedia.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. N-Desethyl brinzolamide-13C,d3 | CAS 404034-55-5 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. vivanls.com [vivanls.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. N-Desethyl Brinzolamide - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. novartis.com [novartis.com]
- 11. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Guide: Interpreting and Utilizing the Certificate of Analysis for N-Desethyl Brinzolamide-13C,d3
This technical guide is structured to serve as an authoritative resource for bioanalytical scientists and DMPK researchers. It moves beyond a simple description of a Certificate of Analysis (CoA) to provide a functional framework for validating and utilizing N-Desethyl Brinzolamide-13C,d3 in regulated environments.
Part 1: Executive Summary & Scientific Context
N-Desethyl Brinzolamide is the primary active metabolite of Brinzolamide (Azopt), a carbonic anhydrase inhibitor used in the treatment of glaucoma. In pharmacokinetic (PK) and toxicokinetic (TK) studies, accurate quantification of this metabolite is critical due to its accumulation in erythrocytes and long half-life.
N-Desethyl Brinzolamide-13C,d3 serves as the Stable Isotope Labeled (SIL) Internal Standard (IS). Its utility relies entirely on the integrity of the data presented in its Certificate of Analysis (CoA). This guide dissects the CoA to ensure your bioanalytical methods meet FDA/EMA validation criteria.
The Isotope Logic
-
Analyte: N-Desethyl Brinzolamide (Secondary amine converted to primary amine).
-
Label:
(Likely located on the methoxypropyl side chain to ensure metabolic stability and prevent label loss). -
Mass Shift: +4 Da. This provides sufficient mass separation to prevent "cross-talk" in low-resolution triple quadrupole MS systems, provided the isotopic purity is high.
Part 2: The Anatomy of the CoA (Validation Framework)
A CoA for a reference standard is not just a receipt; it is a legal document of chemical reality. For a complex chiral sulfonamide like N-Desethyl Brinzolamide, you must validate three specific pillars before use.
Pillar 1: Identity & Stoichiometry
-
The Trap: Users often assume the supplied material is the free base. However, sulfonamides are often stabilized as hydrochloride or trifluoroacetate salts.
-
CoA Check: Verify the Molecular Formula and Stoichiometric Ratio .
-
Example: If the CoA lists C10H17N3O5S3 • HCl, you must correct for the salt content during weighing.
-
Correction Factor:
-
Pillar 2: Chemical Purity vs. Isotopic Enrichment
These are distinct metrics. A standard can be 99% chemically pure but only 90% isotopically enriched.
| Metric | Definition | Critical Threshold (Bioanalysis) |
| Chemical Purity | % of the material that is the correct chemical structure (regardless of isotope). | > 95% (HPLC/UV) |
| Isotopic Enrichment | % of the molecules containing the specific | > 98 atom % |
| Unlabeled Content (k0) | % of the material that has zero labels (Native metabolite). | < 0.5% (CRITICAL) |
Senior Scientist Insight: The "Unlabeled Content" (k0) is the most dangerous number on the CoA. If your IS contains significant amounts of unlabeled N-Desethyl Brinzolamide, you will spike "fake" analyte into every sample, artificially inflating your Lower Limit of Quantification (LLOQ).
Pillar 3: Chirality
Brinzolamide and its metabolites possess a chiral center (R-configuration).
-
CoA Requirement: Look for Specific Rotation
or Chiral HPLC purity. -
Why it matters: Enantiomers can have vastly different PK profiles. If your IS is a racemate but your analyte is pure (R)-isomer, you may experience peak splitting or retention time shifts in chiral LC methods.
Part 3: Visualization of Validation Logic
The following diagram illustrates the decision matrix a scientist must follow when reviewing the CoA before method development.
Figure 1: Decision matrix for validating the Certificate of Analysis prior to experimental use. Note the critical checkpoint for isotopic purity (k0).
Part 4: Experimental Protocols
Stock Solution Preparation
N-Desethyl Brinzolamide is significantly more polar than the parent compound due to the exposure of the primary amine.
-
Solvent: Do not use pure water (solubility is limited). Use Methanol (MeOH) or Acetonitrile (ACN) with 1% Formic Acid to ensure protonation and solubility.
-
Concentration: Target 1.0 mg/mL (free base equivalent).
-
Storage: -20°C or -80°C. Stable isotopes are generally stable, but sulfonamides can be hygroscopic.
LC-MS/MS Method Development (Guideline)
When setting up the Mass Spectrometer (e.g., Triple Quadrupole), utilize the mass shift confirmed in the CoA.
| Parameter | Native N-Desethyl Brinzolamide | SIL-IS (13C,d3) | Notes |
| Precursor Ion (Q1) | ~356.1 [M+H]+ | ~360.1 [M+H]+ | +4 Da Shift |
| Product Ion (Q3) | Determine empirically | Matches Native + shift | Ensure the fragment retains the label. |
| Retention Time | ~2.5 min | ~2.5 min | IS should co-elute perfectly. |
| Deuterium Effect | N/A | Possible slight shift | d3 labels can cause slight RT shifts (<0.1 min). |
Critical Protocol Note: If the CoA indicates the label is on the methoxy group (common for this synthesis), ensure your fragmentation pathway (Q3) does not cleave this side chain. If you monitor a fragment that loses the methoxy group, you will lose the label, and the IS will appear as the native analyte (Mass Defect).
Part 5: Troubleshooting & Stability
The "Label Loss" Phenomenon
If your IS signal decreases over time while the native analyte remains stable, suspect Deuterium Exchange .
-
Mechanism: If the deuterium atoms are located on exchangeable positions (e.g., Amine -ND2 or acidic alpha-carbons), they can exchange with solvent protons (H2O/MeOH).
-
CoA Verification: The CoA structure diagram must show the d3 label on a non-exchangeable carbon (e.g., -CD3 methyl group). If the label is on the nitrogen (-ND), the standard is useless for liquid chromatography.
Visualizing the Stability Pathway
Figure 2: Stability risk assessment. Labels placed on heteroatoms (N, O, S) are prone to exchange in protic solvents, invalidating the standard.
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][2][3] Retrieved from [Link]
-
International Organization for Standardization (ISO). (2016).[4][5] ISO 17034:2016 - General requirements for the competence of reference material producers.[4][5][6] Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.
-
Brinzolamide Metabolism: Evaluation of Brinzolamide Pharmacokinetics. (Data derived from Azopt NDA 20-816, Clinical Pharmacology Biopharmaceutics Review). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of N-Desethyl Brinzolamide-13C,d3
This guide provides a comprehensive overview of the synthesis and detailed characterization of N-Desethyl Brinzolamide-13C,d3, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of the carbonic anhydrase inhibitor, Brinzolamide. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the scientific rationale behind the methodologies.
Introduction: The Significance of N-Desethyl Brinzolamide and Its Labeled Analogue
Brinzolamide is a potent inhibitor of carbonic anhydrase II (CA-II), an enzyme involved in aqueous humor secretion in the eye.[1][2] By reducing the production of aqueous humor, brinzolamide effectively lowers intraocular pressure, making it a cornerstone in the management of glaucoma and ocular hypertension.[2][3] The primary metabolite of brinzolamide is N-desethylbrinzolamide, formed through the dealkylation of the ethylamino side chain.[3] Understanding the pharmacokinetic profile of both the parent drug and its major metabolite is paramount for a complete assessment of its efficacy and safety.
Stable isotope-labeled (SIL) internal standards are indispensable tools in quantitative bioanalysis using mass spectrometry.[4] They exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they co-elute during chromatography and experience similar ionization efficiencies and matrix effects. This leads to highly accurate and precise quantification of the analyte in complex biological matrices. The synthesis of N-Desethyl Brinzolamide-13C,d3, with its strategically placed heavy isotopes, provides an ideal internal standard for the sensitive and specific measurement of N-desethylbrinzolamide in biological samples.
Synthetic Strategy and Execution
The synthesis of N-Desethyl Brinzolamide-13C,d3 is a multi-step process that requires careful planning and execution. The core of the strategy involves the synthesis of the brinzolamide scaffold, followed by the introduction of the isotopically labeled ethylamine moiety. Given the absence of a commercially available ethylamine-1-13C,d3, this key building block must first be synthesized.
Synthesis of Ethylamine-1-13C,d3
A plausible and efficient route to ethylamine-1-13C,d3 is through the reductive amination of acetaldehyde-1-13C,d3. This approach leverages commercially available labeled starting materials.
Experimental Protocol: Synthesis of Ethylamine-1-13C,d3
-
Reaction Setup: In a high-pressure reaction vessel, dissolve acetaldehyde-1-13C,d3 in anhydrous ethanol.
-
Ammonolysis: Cool the solution to 0°C and bubble anhydrous ammonia gas through the solution until saturation.
-
Reductive Amination: Add a nickel or copper catalyst supported on alumina (Al2O3).[5]
-
Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 50-100 atm.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 80-120°C) for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Work-up: After cooling and venting the reactor, filter the catalyst. The resulting solution contains ethylamine-1-13C,d3, along with diethylamine and triethylamine as potential byproducts.
-
Purification: Purify the ethylamine-1-13C,d3 by fractional distillation.
Synthesis of N-Desethyl Brinzolamide-13C,d3
The synthesis of the final labeled compound involves the reaction of a suitable brinzolamide precursor with the newly synthesized ethylamine-1-13C,d3. A key intermediate is (R)-4-chloro-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide.
Experimental Protocol: Synthesis of N-Desethyl Brinzolamide-13C,d3
-
Precursor Synthesis: The synthesis of the chiral precursor (R)-4-chloro-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide can be achieved through multi-step synthesis starting from 3-acetyl-2,5-dichlorothiophene, following established patent literature procedures.
-
Amination Reaction: Dissolve the chiral chloro-precursor in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Addition of Labeled Amine: Add a solution of the synthesized ethylamine-1-13C,d3 in THF to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-Desethyl Brinzolamide-13C,d3.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for N-Desethyl Brinzolamide-13C,d3.
Purification and Characterization
Rigorous purification and comprehensive characterization are essential to confirm the identity, purity, and isotopic enrichment of the synthesized N-Desethyl Brinzolamide-13C,d3.
Purification
The final compound is purified using High-Performance Liquid Chromatography (HPLC).
HPLC Purification Protocol
-
Column: A C18 reversed-phase column is suitable for this separation.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.
-
Detection: UV detection at 254 nm.
-
Fraction Collection: Fractions corresponding to the main product peak are collected, combined, and lyophilized to obtain the pure compound.
Characterization
A suite of analytical techniques is employed to confirm the structure and purity of the final product.
1. High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition and the incorporation of the stable isotopes.
| Parameter | Expected Value |
| Formula | C11[13C]H18D3N3O5S3 |
| Exact Mass | 388.0893 |
| [M+H]+ | 389.0966 |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are crucial for structural elucidation.
-
¹H NMR: The proton NMR spectrum will be similar to that of unlabeled N-desethyl brinzolamide, with the key difference being the absence of the N-ethyl protons and the presence of a signal corresponding to the CH2 group adjacent to the nitrogen, which will be coupled to the ¹³C atom. The methyl group protons of the ethyl moiety will be absent due to deuteration.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the ¹³C-labeled carbon atom of the ethyl group, which will appear as a singlet with a significantly enhanced intensity compared to the other carbon signals.
3. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized compound. The retention time of the labeled compound should be very close to that of the unlabeled N-desethyl brinzolamide.
| Parameter | Typical Conditions | Expected Result |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | - |
| Mobile Phase | Acetonitrile:Water (gradient) | A single major peak |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV at 254 nm | Purity >98% |
| Retention Time | ~6-7 minutes[6] | Similar to unlabeled standard |
Diagram of the Analytical Workflow
Caption: Analytical workflow for purification and characterization.
Conclusion
The synthesis and characterization of N-Desethyl Brinzolamide-13C,d3 provide a critical tool for the accurate quantification of the primary metabolite of brinzolamide. The methodologies outlined in this guide, from the synthesis of the labeled precursor to the comprehensive analytical characterization of the final product, are designed to ensure the highest standards of scientific integrity and reliability. This stable isotope-labeled internal standard will undoubtedly facilitate more precise and dependable pharmacokinetic and metabolic studies, ultimately contributing to a deeper understanding of brinzolamide's clinical pharmacology.
References
-
Safrole. Ethylamine Properties, Reactions, and Applications. Available at: [Link]
-
Wikipedia. Ethylamine. Available at: [Link]
- Google Patents. CN102816071B - Synthesis method of N-ethyl ethylene diamine.
-
PMC. A general, versatile and divergent synthesis of selectively deuterated amines. Available at: [Link]
-
Sciencemadness Discussion Board. Ethylamine Synthesis. Available at: [Link]
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Org. Lett. 2020, 22, 23, 9369–9373. Available at: [Link]
-
ChemTube3D. Ethyl Amine Deuterium Oxide (D2O) Proton Exchange. Available at: [Link]
- Google Patents. US5733984A - Process for the preparation of a deuterated compound.
-
PubChem. Ethylamine. Available at: [Link]
-
PubChem. Brinzolamide. Available at: [Link]
-
PMC. Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation. Available at: [Link]
-
ResearchGate. A practical synthesis of deuterated methylamine and dimethylamine. Available at: [Link]
-
Semantic Scholar. A practical synthesis of deuterated methylamine and dimethylamine. Available at: [Link]
-
PubMed. Preclinical overview of brinzolamide. Available at: [Link]
- Google Patents. WO2017045648A1 - Preparation method for deuterated compound.
-
YouTube. Synthesis of Mono Deuterated Ethyl Benzene | Step-by-Step Organic Chemistry Lab Guide. Available at: [Link]
-
ResearchGate. 13 C-Labeled N -Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13 C NMR Spectroscopy. Available at: [Link]
-
PMC. Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Available at: [Link]
-
Chemistry LibreTexts. 24.6 Synthesis of Amines. Available at: [Link]
-
IOVS. Impact of Variations in Critical Quality Attributes of Brinzolamide Ophthalmic Suspensions on Preclinical Pharmacokinetics and Pharmacodynamics Following Once-Daily Topical Instillations. Available at: [Link]
-
PMC. Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration. Available at: [Link]
-
Sci. Int. (Lahore). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Available at: [Link]
-
ChemRxiv. Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. Available at: [Link]
-
ResearchGate. In Vitro Physicochemical Characterization and Dissolution of Brinzolamide Ophthalmic Suspensions with Similar Composition. Available at: [Link]
-
Greenwich Academic Literature Archive (GALA). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Available at: [Link]
-
ResearchGate. Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Available at: [Link]
-
Chalmers ODR. Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. Available at: [Link]
-
accessdata.fda.gov. Brinzolamide Dosage Form; Route: Suspension/drops; ophthalmic Strength: 1% R. Available at: [Link]
-
Wiley Online Library. The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Available at: [Link]
-
gsrs. BRINZOLAMIDE. Available at: [Link]
-
PubMed. A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid from N-acetyl-D-glucosamine. Available at: [Link]
-
Shimadzu. Metabolome Analysis of Hydrophilic Metabolites in Saliva Using LCMS™-8060NX Triple Quadrupole Mass Spectrometer. Available at: [Link]
-
PubMed Central. Sustained intraocular pressure-lowering effect and biocompatibility of a single subconjunctival administration of hydrogel-encapsulated nano-brinzolamide. Available at: [Link]
-
ACG Publications. Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Available at: [Link]
-
PMC. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Diva-portal.org. Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical overview of brinzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masspec.scripps.edu [masspec.scripps.edu]
- 5. safrole.com [safrole.com]
- 6. researchgate.net [researchgate.net]
role of N-Desethyl Brinzolamide-13C,d3 in brinzolamide metabolism studies
<An In-depth Technical Guide on the Role of N-Desethyl Brinzolamide-13C,d3 in Brinzolamide Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the pivotal role of N-Desethyl Brinzolamide-13C,d3 as a stable isotope-labeled internal standard in the meticulous study of brinzolamide metabolism. Brinzolamide, a potent carbonic anhydrase inhibitor, is a cornerstone in the management of glaucoma. A thorough understanding of its metabolic fate is crucial for optimizing therapeutic outcomes and ensuring patient safety. This document will navigate through the metabolic pathways of brinzolamide, underscore the indispensability of internal standards in bioanalytical assays, and offer a detailed, field-tested protocol for conducting in vitro metabolism studies.
The Metabolic Journey of Brinzolamide: A Prerequisite for Pharmacokinetic Understanding
Brinzolamide is primarily metabolized in the liver by a suite of cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9.[1] The principal metabolic transformation is N-de-ethylation, which yields the primary metabolite, N-desethylbrinzolamide.[1] This metabolite is not merely an inactive byproduct; it retains pharmacological activity as a carbonic anhydrase inhibitor and accumulates in red blood cells.[2][3][4] Therefore, accurate quantification of both the parent drug and its active metabolite is essential for a complete pharmacokinetic profile.
Further metabolism of brinzolamide leads to the formation of N-desmethoxypropyl and O-desmethyl metabolites, which are found in lower concentrations in the urine alongside the parent drug and N-desethyl brinzolamide.[1][3][4]
The Gold Standard: Why Stable Isotope-Labeled Internal Standards are Non-Negotiable in Bioanalysis
Quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is susceptible to variations that can compromise data integrity. These variations can arise from matrix effects, inconsistent sample recovery during extraction, and fluctuations in instrument response. To counteract these potential sources of error, a reliable internal standard (IS) is paramount.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative LC-MS/MS bioanalysis.[5][6][7] A SIL-IS is a form of the analyte that has been chemically modified to include heavier isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This results in a compound that is chemically identical to the analyte of interest but has a different molecular weight, allowing it to be distinguished by the mass spectrometer.
The core advantage of a SIL-IS is that it behaves virtually identically to the analyte during sample preparation and analysis. Any sample loss or ionization suppression/enhancement experienced by the analyte will be mirrored by the SIL-IS. By calculating the ratio of the analyte's signal to the IS's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.
N-Desethyl Brinzolamide-13C,d3 is a specifically designed SIL-IS for the quantification of the N-desethyl brinzolamide metabolite. The incorporation of both carbon-13 and deuterium isotopes provides a distinct mass shift, ensuring no cross-interference with the native analyte during MS detection.
A Step-by-Step Guide to an In Vitro Brinzolamide Metabolism Study
This section outlines a robust protocol for investigating the metabolism of brinzolamide in a common in vitro system: human liver microsomes (HLMs). HLMs are subcellular fractions of liver cells that are rich in drug-metabolizing enzymes, making them a valuable tool for early-stage metabolism studies.[8][9][10]
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro brinzolamide metabolism.
Detailed Protocol:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine human liver microsomes (final concentration of 0.5 mg/mL), a NADPH regenerating system (to provide the necessary cofactors for CYP enzymes), and phosphate buffer (pH 7.4).
-
Add the brinzolamide substrate (e.g., from a stock solution in DMSO) to achieve the desired final concentration (e.g., 1 µM).
-
Include control samples: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a vehicle control without brinzolamide to check for interfering peaks.
-
-
Initiation and Incubation:
-
Pre-warm the reaction mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the samples at 37°C for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Internal Standard Spiking:
-
At each designated time point, terminate the reaction by adding ice-cold acetonitrile (typically 2-3 volumes).
-
Crucially, the termination solution should be pre-spiked with a known concentration of N-Desethyl Brinzolamide-13C,d3. This ensures that the IS is present throughout the subsequent sample processing steps.
-
-
Sample Clean-up (Protein Precipitation):
-
Vortex the samples vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Preparation for Analysis:
-
Carefully transfer the supernatant, which contains the analyte and the IS, to a new tube or a 96-well plate.
-
The samples can then be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent if further concentration is needed.
-
-
LC-MS/MS Analysis:
-
Employ a suitable reversed-phase HPLC or UHPLC column to chromatographically separate N-desethyl brinzolamide from the parent drug and other potential metabolites.
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify N-desethyl brinzolamide and N-Desethyl Brinzolamide-13C,d3 based on their unique parent-to-fragment ion transitions.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve using standards of known N-desethyl brinzolamide concentrations and a constant concentration of the IS.
-
Determine the concentration of N-desethyl brinzolamide in the experimental samples by interpolating their peak area ratios from the calibration curve.
-
Data Interpretation and Quality Assurance
The use of N-Desethyl Brinzolamide-13C,d3 provides a built-in quality control measure. The peak area of the internal standard should remain consistent across all samples. Significant variations could indicate issues with sample preparation or instrument performance.
Illustrative Data Table
| Incubation Time (min) | N-desethyl brinzolamide Peak Area | N-Desethyl Brinzolamide-13C,d3 Peak Area | Peak Area Ratio |
| 0 | 5,000 | 1,000,000 | 0.005 |
| 5 | 50,000 | 990,000 | 0.051 |
| 15 | 150,000 | 1,010,000 | 0.149 |
| 30 | 280,000 | 980,000 | 0.286 |
| 60 | 500,000 | 1,020,000 | 0.490 |
By plotting the concentration of N-desethyl brinzolamide formed over time, researchers can determine the rate of metabolism and calculate key pharmacokinetic parameters such as intrinsic clearance.
The Broader Significance: From In Vitro Data to Clinical Relevance
Data generated from these in vitro metabolism studies are foundational for predicting a drug's in vivo behavior. They inform preclinical and clinical study design, helping to anticipate potential drug-drug interactions and to establish safe and effective dosing regimens. The accurate data obtained through the diligent use of stable isotope-labeled internal standards like N-Desethyl Brinzolamide-13C,d3 are therefore not just a matter of analytical rigor but a critical component of successful drug development.
Metabolic Pathway Diagram
Caption: Simplified metabolic pathway of brinzolamide.
References
-
PubChem. Brinzolamide. National Institutes of Health. [Link]
-
Wikipedia. Brinzolamide. [Link]
-
Santen Pharmaceutical Co., Ltd. Brinzolamide Ophthalmic Suspension. [Link]
-
PubMed. Brinzolamide : a review of its use in the management of primary open-angle glaucoma and ocular hypertension. [Link]
-
SpringerLink. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]
-
PubMed. Preclinical overview of brinzolamide. [Link]
-
Patsnap Synapse. What is the mechanism of Brinzolamide? [Link]
-
PubMed Central. Topical brinzolamide and metabolic acidosis. [Link]
-
PubMed. In Vitro Drug Metabolism Using Liver Microsomes. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
ResearchGate. Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method. [Link]
-
PubMed Central. Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. [Link]
-
ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]
-
ResearchGate. Preclinical Overview of Brinzolamide1. [Link]
-
PubMed Central. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]
-
Novartis. HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use AZOPT safely and effecti. [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [Link]
-
ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]
-
National Institutes of Health. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]
-
PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [Link]
-
Biosciences Biotechnology Research Asia. Recent Upgradation in Bioanalytical Studies. [Link]
-
A4P. Stability Issues in Bioanalysis: New Case Studies. [Link]
-
Pharmaffiliates. N-Desethyl Brinzolamide-13C,d3. [Link]
Sources
- 1. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Brinzolamide - Wikipedia [en.wikipedia.org]
- 3. pi.bausch.com [pi.bausch.com]
- 4. novartis.com [novartis.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vitro Drug Metabolism Using Liver Microsomes [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Harnessing Isotopic Precision: A Guide to N-Desethyl Brinzolamide-13C,d3 in Advanced Bioanalysis
An In-Depth Technical Guide:
This guide provides a comprehensive technical overview of N-Desethyl Brinzolamide-13C,d3, a stable isotope-labeled internal standard (SIL-IS) critical for the accurate quantification of N-Desethyl Brinzolamide. Tailored for researchers, analytical scientists, and drug development professionals, this document delves into the core principles of isotopic labeling, the rationale behind the specific 13C and d3 combination, and its practical application in validated bioanalytical workflows.
The Foundational Role of Isotopic Labeling in Drug Metabolism
In drug discovery and development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent is paramount.[1][2] Isotopic labeling is a powerful technique that allows scientists to "tag" and trace a molecule through a biological system.[3] By replacing one or more atoms in a drug molecule with their heavier, non-radioactive (stable) isotopes—such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)—we create a chemical twin.[4] This labeled analog is chemically identical in its biological behavior but distinguishable by mass spectrometry (MS) due to its increased mass.[5]
This distinction is the cornerstone of modern quantitative bioanalysis, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The SIL-IS serves as the ideal internal standard, correcting for variability during sample preparation and analysis.[6]
Brinzolamide and its Primary Metabolite: N-Desethyl Brinzolamide
Brinzolamide is a potent inhibitor of the carbonic anhydrase II isoenzyme, used clinically to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[7] Following administration, brinzolamide is absorbed systemically and metabolized by hepatic cytochrome P450 isozymes, primarily through N-dealkylation.[8] The primary and most significant metabolite formed is N-Desethyl Brinzolamide.[8][9]
Accurate quantification of both the parent drug and its major metabolites in biological matrices like plasma and urine is essential for pharmacokinetic (PK) and bioequivalence (BE) studies. This is where the need for a high-quality internal standard becomes critical.
Deconstructing the Labeled Standard: N-Desethyl Brinzolamide-13C,d3
The selection of an internal standard is one of the most critical decisions in developing a robust bioanalytical method. While structurally similar analogs can be used, a stable isotope-labeled version of the analyte is considered the gold standard.[4][6] N-Desethyl Brinzolamide-13C,d3 is an exemplary SIL-IS designed for precision.
The Rationale for Dual Isotope Labeling (¹³C and d3)
The molecular formula for this labeled compound is C₉¹³CH₁₄D₃N₃O₅S₃.[10] The labeling strategy involves incorporating one ¹³C atom and three deuterium (d3) atoms.
-
Mass Shift: The primary goal is to achieve a sufficient mass difference between the analyte and the IS to prevent mass spectral overlap or "crosstalk." The combination of ¹³C and d3 provides a mass increase of +4 Daltons (1 Da from ¹³C and 3 Da from the three deuterium atoms). This significant shift ensures clear differentiation in the mass spectrometer.
-
Isotopic Stability: Carbon-13 is an exceptionally stable label. The C-C bond is strong, and there is no risk of the label exchanging with other atoms during sample processing or storage.[11] Deuterium labels placed on carbon atoms are also generally stable, but care must be taken to avoid placing them on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups, where they could be lost.[12] The d3 label in this standard is strategically placed on a carbon, ensuring its stability.
-
Chromatographic Co-elution: An ideal IS should co-elute with the analyte to compensate for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix.[13] ¹³C labeling has a negligible effect on the physicochemical properties of a molecule, ensuring identical chromatographic behavior.[14] While heavy deuterium labeling can sometimes lead to a slight shift in retention time (the "isotope effect"), a d3 label is generally considered light enough to minimize this phenomenon, especially with modern HPLC/UHPLC columns.[6]
The diagram below illustrates the metabolic conversion and the structure of the resulting labeled internal standard.
Application in a Validated Bioanalytical Workflow
The primary application of N-Desethyl Brinzolamide-13C,d3 is as an internal standard for the quantification of N-Desethyl Brinzolamide in biological samples. A typical workflow using LC-MS/MS is outlined below. This process must be fully validated according to regulatory guidelines from bodies like the FDA and ICH.[15][16]
Quantitative Data Summary
The key to MS detection is the unique mass-to-charge ratio (m/z) of the analyte and its SIL-IS.
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | Mass Shift (Da) |
| N-Desethyl Brinzolamide (Analyte) | C₁₀H₁₇N₃O₅S₃ | 355.45 | 356.0 | N/A |
| N-Desethyl Brinzolamide-¹³C,d3 (IS) | C₉¹³CH₁₄D₃N₃O₅S₃ | 359.47[10] | 360.0 | +4 |
Note: Exact m/z values may vary slightly based on instrumentation and charge state.
Experimental Protocol: LC-MS/MS Quantification of N-Desethyl Brinzolamide
This protocol is a representative example and must be fully validated for its intended purpose.
Objective: To accurately quantify N-Desethyl Brinzolamide in human plasma.
1. Preparation of Stock and Working Solutions:
- Analyte Stock (1 mg/mL): Accurately weigh and dissolve N-Desethyl Brinzolamide reference standard in methanol.
- IS Stock (1 mg/mL): Accurately weigh and dissolve N-Desethyl Brinzolamide-13C,d3 in methanol.
- Working Solutions: Prepare serial dilutions of the analyte stock in 50:50 methanol:water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a separate working solution for the IS (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
- Pipette 50 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the IS working solution (100 ng/mL) to all samples except the blank. Vortex briefly.
- Add 200 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 150 µL of the supernatant to a clean HPLC vial for analysis.
3. LC-MS/MS Instrumental Conditions:
- LC System: UHPLC system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[17]
- Mobile Phase A: 0.1% Formic Acid in Water.[17]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
- MS System: Triple Quadrupole Mass Spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Detection: Multiple Reaction Monitoring (MRM).
- Analyte Transition: 356.0 → [Fragment m/z]
- IS Transition: 360.0 → [Corresponding Fragment m/z] (Note: Fragment m/z values must be optimized by direct infusion of the standards.)
4. Data Analysis and Validation:
- Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
- Use a weighted (e.g., 1/x²) linear regression to fit the curve.[18]
- Quantify unknown samples and Quality Control (QC) samples against the calibration curve.
- The method must be validated for selectivity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.[19]
The entire bioanalytical process is visualized in the workflow diagram below.
Method Validation: A Self-Validating System
Trustworthiness in bioanalytical data comes from rigorous validation. The use of a SIL-IS is a cornerstone of this process. The protocol is considered self-validating because the IS is added at the beginning and experiences every subsequent step alongside the analyte. Any loss during extraction or fluctuation in instrument response should affect both the analyte and the IS proportionally, leaving their ratio constant and ensuring data integrity.
| Validation Parameter | Acceptance Criteria (Typical, per FDA M10 Guidance)[15] | Causality and Role of SIL-IS |
| Accuracy & Precision | Within ±15% of nominal value (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). | The SIL-IS corrects for procedural variability, ensuring the calculated concentration is a true reflection of the actual concentration. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | The unique MRM transitions for both analyte and IS provide high selectivity, minimizing interference from other matrix components. |
| Matrix Effect | The IS-normalized matrix factor should have a %CV ≤15%. | By co-eluting, the SIL-IS experiences the same ion suppression or enhancement as the analyte, effectively normalizing the effect. |
| Stability | Analyte concentration remains within ±15% of baseline under various storage conditions. | The SIL-IS helps confirm analyte stability throughout sample handling, from collection to analysis.[20] |
Conclusion
N-Desethyl Brinzolamide-13C,d3 is a meticulously designed tool for modern bioanalysis. The strategic incorporation of both ¹³C and deuterium provides a stable, reliable internal standard with a significant mass shift, ideal for LC-MS/MS applications. Its use is fundamental to developing robust, accurate, and precise quantitative methods that adhere to stringent regulatory standards. By understanding the principles behind its design and application, researchers can ensure the highest level of confidence in their pharmacokinetic and metabolic data, ultimately contributing to safer and more effective drug development.
References
-
Pouteau, E. (2007). Isotopic labeling of metabolites in drug discovery applications. PubMed. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Wikipedia. Available at: [Link]
-
Devi, C. M., et al. (2022). Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Brinzolamide in Bulk and Pharmaceutical Dosage Forms. CR Subscription Agency. Available at: [Link]
-
Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]
-
Mischnick, P., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PMC - NIH. Available at: [Link]
-
Pouteau, E. (2007). Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate. Available at: [Link]
-
Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov. Science.gov. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Brinzolamide. PubChem. Available at: [Link]
- Google Patents. (n.d.). US8344136B2 - Process for the preparation of brinzolamide. Google Patents.
-
Balakrishna, P., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
Tiwari, B., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. R Discovery. Available at: [Link]
- Google Patents. (n.d.). WO2010103115A1 - Process for preparing brinzolamide. Google Patents.
-
RxList. (n.d.). Azopt (Brinzolamide Ophthalmic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]
-
Balakrishna, P., et al. (2020). (PDF) Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. ResearchGate. Available at: [Link]
-
ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. Available at: [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched? ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Available at: [Link]
-
Tiwari, B., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Semantic Scholar. Available at: [Link]
-
Lo Faro, A. F., et al. (2024). View of Identification and synthesis of metabolites of the new antiglaucoma drug. Farmacia. Available at: [Link]
-
Drugs.com. (2025). Brinzolamide Monograph for Professionals. Drugs.com. Available at: [Link]
-
ACS Publications. (2024). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Available at: [Link]
-
Novartis. (2023). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION. Novartis. Available at: [Link]
Sources
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brinzolamide Monograph for Professionals - Drugs.com [drugs.com]
- 8. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Azopt (Brinzolamide Ophthalmic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. N-Desethyl brinzolamide-13C,d3 | CAS 404034-55-5 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. ukisotope.com [ukisotope.com]
- 12. researchgate.net [researchgate.net]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. hhs.gov [hhs.gov]
- 17. crsubscription.com [crsubscription.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. database.ich.org [database.ich.org]
Technical Guide: N-Desethyl Brinzolamide-13C,d3 as a Bioanalytical Standard
Executive Summary
This technical guide details the application of N-Desethyl Brinzolamide-13C,d3 (NDB-13C,d3) as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of N-Desethyl Brinzolamide (NDB) in biological matrices. NDB is the primary active metabolite of the glaucoma therapeutic Brinzolamide.
Accurate quantification of NDB is critical due to its high affinity for Carbonic Anhydrase II (CA-II) and its significant accumulation in erythrocytes (RBCs). This guide addresses the specific challenges of bioanalysis—including matrix effects, RBC partitioning, and isotopic interference—and provides a self-validating workflow for LC-MS/MS method development.
Part 1: The Molecule & Mechanism
Chemical Identity and Significance
-
Parent Drug: Brinzolamide (Azopt®)[3]
-
Internal Standard: N-Desethyl Brinzolamide-13C,d3[4]
-
Labeling Site: Typically located on the 3-methoxypropyl side chain (Methoxy-13C, d3).
-
Mass Shift: +4 Da relative to the unlabeled analyte.
Mechanistic Insight: Unlike many metabolites which are inactive detoxification products, NDB retains significant pharmacological activity. It acts as a potent inhibitor of Carbonic Anhydrase II (CA-II) (IC50 = 1.28 nM) and CA-IV (IC50 = 128 nM).[5] Consequently, pharmacokinetic (PK) studies must quantify both the parent and NDB to assess total therapeutic exposure and systemic safety.
The "Erythrocyte Sink" Phenomenon
A critical variable in Brinzolamide bioanalysis is the saturation of CA-II in red blood cells. Both Brinzolamide and NDB bind extensively to CA-II in RBCs.
-
Plasma vs. RBC: Concentrations in RBCs can be 100-fold higher than in plasma.
-
Analytical Risk: Hemolysis during blood collection releases intracellular NDB into the plasma, causing false-positive high concentrations.
-
Protocol Adjustment: The use of NDB-13C,d3 is essential to correct for extraction variability, but it cannot correct for hemolysis-induced contamination. Strict sample handling protocols are required (see Section 3).
Part 2: Metabolic Pathway & Formation
NDB is formed via N-dealkylation of the ethyl side chain of Brinzolamide. This process is mediated primarily by hepatic CYP450 isozymes.[1][6]
Diagram 1: Metabolic Pathway of Brinzolamide
Caption: Primary metabolic pathway of Brinzolamide to N-Desethyl Brinzolamide via CYP450 enzymes, highlighting the critical RBC accumulation sink.
Part 3: Analytical Workflow (LC-MS/MS)
Internal Standard Selection Logic
Why use -13C,d3 specifically?
-
Co-elution: The SIL-IS has chemically identical chromatographic retention to the analyte. This allows it to experience the exact same matrix suppression or enhancement effects at the electrospray source.
-
Mass Differentiation: A +4 Da shift is optimal. It is large enough to avoid overlap with the natural M+2 isotopes of sulfur (S34) present in the thienothiazine ring of the analyte, but small enough to minimize the "deuterium isotope effect" (retention time shift) often seen with heavily deuterated (e.g., d9) standards.
-
Stability: The label is typically on the methoxy group. The -OCH3 bond is metabolically stable ex vivo, ensuring the IS does not degrade during sample processing.
Experimental Protocol
A. Sample Preparation (Protein Precipitation)
-
Objective: Maximize recovery while removing plasma proteins that foul the column.
-
Matrix: Human Plasma (K2EDTA).
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Spike: Add 20 µL of NDB-13C,d3 working solution (e.g., 50 ng/mL in 50:50 MeOH:Water).
-
Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid).
-
Expert Note: The formic acid helps disrupt protein binding, though NDB binding to plasma proteins is moderate (~60%).
-
-
Vortex & Centrifuge: Vortex for 5 min; Centrifuge at 4000g for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL of 10 mM Ammonium Formate (aq) to match initial mobile phase conditions (prevents peak fronting).
B. LC-MS/MS Conditions[7][8]
-
Column: Phenomenex Kinetex Biphenyl or C18 (2.1 x 50 mm, 2.6 µm).
-
Reasoning: Biphenyl phases offer superior selectivity for aromatic sulfonamides compared to standard C18.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
-
Ionization: ESI Positive Mode (M+H)+.
C. MRM Transitions (Guideline)
-
Analyte (NDB): m/z 356.4 → m/z [Fragment]
-
IS (NDB-13C,d3): m/z 360.4 → m/z [Fragment]
Critical Optimization Step: If the label is on the methoxypropyl side chain, and the fragmentation cleaves this chain, the product ion for both Analyte and IS will be identical. This is acceptable only if the precursor ions are fully resolved by the quadrupole (Q1). However, it is preferable to select a transition that retains the labeled moiety (e.g., loss of sulfonamide group) to maintain a unique mass in Q3.
Diagram 2: Analytical Workflow & Decision Tree
Caption: Step-by-step bioanalytical workflow utilizing NDB-13C,d3 for error correction during extraction and ionization.
Part 4: Validation Criteria (FDA/EMA)
To ensure the method is "self-validating," the following criteria must be met using the NDB-13C,d3 standard.
Linearity & Sensitivity
| Parameter | Specification | Notes |
| Range | 0.5 – 500 ng/mL | Covers expected trough and peak levels in plasma. |
| Weighting | 1/x² | Required to normalize variance at the lower end of the curve. |
| Correlation (r²) | > 0.99 | Indicates precise tracking of Analyte by IS. |
Matrix Effect Assessment
The SIL-IS is the primary tool for assessing matrix effects (ME).
-
Calculation:
-
Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (CV < 15%).
-
Troubleshooting: If the IS response varies significantly (>20%) between different patient lots, it indicates that the SIL-IS is successfully compensating for suppression, provided the area ratio remains constant.
Stability Testing
-
Stock Solution: NDB-13C,d3 in Methanol is stable for >12 months at -20°C.
-
Freeze-Thaw: Plasma samples spiked with NDB must undergo 3 cycles of freeze-thaw (-80°C to RT) with no degradation (>90% recovery).
Part 5: Expert Insights & Pitfalls
The "Cross-Talk" Risk
Because Brinzolamide (Parent) and NDB (Metabolite) are often analyzed simultaneously:
-
Interference: High concentrations of Parent (MW ~383) can undergo in-source fragmentation to mimic the Metabolite (MW ~356).
-
Solution: Chromatographic separation is non-negotiable. Ensure baseline separation between Brinzolamide and NDB (typically > 0.5 min delta RT) to prevent parent fragmentation from contributing to the metabolite signal.
Hemolysis Monitoring
Since NDB concentrates in RBCs:
-
Establish a "Hemolysis Cutoff" (e.g., visually pink plasma).
-
During validation, spike NDB into whole blood, hemolyze intentionally, and measure the impact on plasma concentration.
-
Reject clinical samples exceeding the established hemolysis level.
References
-
Vertex AI Search. (2026). N-Desethyl Brinzolamide properties and metabolic pathway.[1][5][6][9][10] [Search Result Summary].
-
European Medicines Agency (EMA). (2023). Azopt (Brinzolamide) Summary of Product Characteristics. Available at: [Link][2]
-
National Institutes of Health (NIH) - PubChem. (2025). Brinzolamide Compound Summary. Available at: [Link][2]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Journal of Chromatography B. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases.[3] Available at: [Link]
- Pharmaffiliates. (2025). N-Desethyl Brinzolamide-13C,d3 Certificate of Analysis Data. [Commercially Available Standard Reference].
Sources
- 1. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Insights into Topical Agents in Intraocular Pressure Management: From Glaucoma Etiopathology to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. amsbio.com [amsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. docetp.mpa.se [docetp.mpa.se]
Technical Guide: Sourcing and Application of N-Desethyl Brinzolamide-13C,d3 in Bioanalysis
The following technical guide details the sourcing, specification, and bioanalytical application of N-Desethyl Brinzolamide-13C,d3 , a critical stable isotope-labeled internal standard (SIL-IS) for the quantification of the primary Brinzolamide metabolite.
Executive Summary
N-Desethyl Brinzolamide (also known as AL-8520) is the primary active metabolite of Brinzolamide , a carbonic anhydrase inhibitor used in the treatment of glaucoma. Accurate quantification of this metabolite in biological matrices (human whole blood, erythrocytes, and urine) is essential for pharmacokinetic (PK) profiling, as it exhibits a significantly longer half-life than the parent drug due to high affinity binding to Carbonic Anhydrase-I (CA-I) in red blood cells.
To eliminate matrix effects and ionization variability during LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is mandatory. N-Desethyl Brinzolamide-13C,d3 serves as the gold standard for this purpose, offering a +4 Da mass shift that prevents cross-talk with the analyte’s isotopic envelope.
Chemical Identity & Specifications
Before engaging suppliers, researchers must verify the structural integrity and isotopic enrichment of the standard. The labeling is typically located on the methoxypropyl side chain, as the N-ethyl group is removed during metabolism.
Technical Data Sheet
| Feature | Specification |
| Compound Name | N-Desethyl Brinzolamide-13C,d3 |
| Synonyms | AL-8520-13C,d3; (4R)-4-Amino-3,4-dihydro-2-[(3-methoxy-13C,d3)propyl]-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-Dioxide |
| CAS Number | 1246816-82-9 (Labeled) / 2775292-24-3 (Unlabeled Parent) |
| Molecular Formula | C |
| Molecular Weight | ~359.47 g/mol (vs. 355.45 g/mol for unlabeled) |
| Mass Shift | +4 Da (13C x 1 + Deuterium x 3) |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in water.[1] |
| Storage | -20°C (Hygroscopic; store under inert gas recommended) |
Isotopic Labeling Rationale
The label is positioned on the terminal methoxy group (-O-13CD3).
-
Why here? The metabolic pathway involves N-dealkylation (loss of the ethyl group). Labeling the core ring or the methoxy side chain ensures the label is retained in the metabolite.
-
Why +4 Da? A shift of +3 Da is the minimum recommended to avoid overlap with the natural M+2 isotope of the analyte (due to Sulfur isotopes ³⁴S). A +4 Da shift (¹³C + ³D) provides a "clean" channel for Multiple Reaction Monitoring (MRM).
Commercial Supply Landscape
The supply chain for specialized labeled metabolites is niche. Below are verified commercial sources. Note that "In Stock" status fluctuates; custom synthesis lead times (4-8 weeks) may apply if stock is depleted.
| Supplier | Product Code | Purity Grade | Region | Notes |
| Santa Cruz Biotechnology | sc-219124 | ≥98% (Isotopic) | USA/Global | Lists as "N-Desethyl brinzolamide-13C,d3". Good for small R&D packs (1-5 mg). |
| Pharmaffiliates | PA STI 027230 | >95% (Chemical) | Global | Explicitly lists CAS 1246816-82-9.[2][3] Specializes in impurity standards.[4][5] |
| MedChemExpress (MCE) | HY-135866S | >98% | USA/China | Often sells the hydrochloride or oxalate salt forms. Check salt stoichiometry. |
| Vivan Life Sciences | VLCS-01357 | Custom/Catalog | India/Global | Good source for bulk or custom synthesis requests. |
| Toronto Research Chemicals | Inquire | High Purity | Canada | TRC is a primary manufacturer. While often re-sold by others, direct inquiry is recommended for CoA verification. |
Procurement Tip: Always request the Certificate of Analysis (CoA) before purchase to verify:
-
Isotopic Purity: Must be ≥99% to prevent "unlabeled" contribution to the analyte signal.
-
Chemical Purity: ≥95% by HPLC.
Metabolic Context & Mechanism
Understanding the formation of N-Desethyl Brinzolamide is crucial for designing the bioanalytical assay. Brinzolamide undergoes N-dealkylation via CYP450 isozymes (mainly CYP3A4).[6]
Figure 1: Metabolic pathway of Brinzolamide yielding the N-Desethyl metabolite, highlighting the loss of the ethyl group and subsequent accumulation in red blood cells.
Experimental Protocol: Bioanalytical Workflow
Objective: Quantification of N-Desethyl Brinzolamide in Human Whole Blood using LC-MS/MS.
Stock Solution Preparation
-
Primary Stock: Dissolve 1 mg of N-Desethyl Brinzolamide-13C,d3 in 1 mL of DMSO (Concentration: 1 mg/mL).
-
Critical: Do not use 100% water as the initial solvent due to lipophilicity.
-
-
Working Internal Standard (WIS): Dilute the Primary Stock with 50:50 Methanol:Water to reach a target concentration of ~100 ng/mL.
Sample Extraction (Protein Precipitation)
Because the metabolite binds to CA-I in erythrocytes, whole blood is the preferred matrix over plasma. Lysis is required.
-
Lysis: Mix 100 µL Whole Blood with 100 µL Zinc Sulfate (0.1 M) to lyse RBCs and release the drug.
-
IS Spiking: Add 20 µL of WIS (13C,d3) to the lysate. Vortex for 30 seconds.
-
Precipitation: Add 600 µL of cold Acetonitrile. Vortex vigorously for 2 minutes.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Injection: Transfer supernatant to LC vials.
LC-MS/MS Parameters (Guideline)
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
MRM Transitions:
-
Analyte (Unlabeled): m/z 355.5 → 136.1 (Quantifier)
-
IS (13C,d3): m/z 359.5 → 140.1 (Quantifier)
-
Note: The +4 shift is maintained in the fragment ion, confirming the label is on the retained methoxypropyl structure.
-
Figure 2: Bioanalytical workflow for quantifying N-Desethyl Brinzolamide using the 13C,d3 internal standard.
References
-
Pharmaffiliates. (n.d.). N-Desethyl Brinzolamide-13C,d3 (CAS 1246816-82-9).[8][9] Retrieved February 9, 2026, from [Link]
-
European Medicines Agency (EMA). (2014). Azopt (Brinzolamide) - Assessment Report. Describes the metabolic pathway and N-desethyl metabolite accumulation in RBCs. Retrieved February 9, 2026, from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. vivanls.com [vivanls.com]
- 3. vivanls.com [vivanls.com]
- 4. biomall.in [biomall.in]
- 5. Chemie Brunschwig | Toronto Research Chemical [chemie-brunschwig.ch]
- 6. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vivanls.com [vivanls.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
safety and handling of N-Desethyl Brinzolamide-13C,d3
Technical Monograph: Advanced Handling and Safety Protocols for N-Desethyl Brinzolamide-13C,d3
Document Control:
-
Subject: N-Desethyl Brinzolamide-13C,d3 (Stable Isotope Internal Standard)
-
Application: LC-MS/MS Bioanalysis (PK/PD Studies)
-
Status: Definitive Technical Guide
Introduction: The Precision Imperative
In the high-stakes environment of ocular pharmacokinetics and systemic drug monitoring, N-Desethyl Brinzolamide-13C,d3 serves as the critical bioanalytical anchor.[1] As the primary active metabolite of Brinzolamide, the N-desethyl analog exhibits high affinity for Carbonic Anhydrase II (CA-II), leading to extensive sequestration in erythrocytes [1].[1]
This guide moves beyond basic safety data sheets (SDS). It addresses the isotopic integrity , physicochemical stability , and toxicological containment required to handle this high-value reference standard. The presence of Carbon-13 and Deuterium labels necessitates protocols that prevent not only chemical degradation but also isotopic scrambling, ensuring the fidelity of mass spectrometry data.[1]
Chemical Profile & Isotopic Specifications
To handle this compound effectively, one must understand its structural vulnerabilities.[1] The "N-Desethyl" designation indicates the loss of the N-ethyl group from the parent Brinzolamide, increasing the polarity of the molecule.[1]
Table 1: Physicochemical & Isotopic Data
| Property | Specification | Technical Note |
| Compound Name | N-Desethyl Brinzolamide-13C,d3 | Labeled analog of the major metabolite.[1] |
| Chemical Class | Thienothiazine Sulfonamide | High affinity for CA-II; potential allergen.[1] |
| Label Position | Typically O-Methyl ( | Located on the methoxypropyl side chain to ensure non-exchangeable stability.[1] |
| Mass Shift | +4 Da (approx.)[1] | Shift prevents cross-talk with the analyte (M+0) in MS/MS. |
| Solubility | DMSO, Methanol | Low aqueous solubility at neutral pH; pH-dependent solubility due to sulfonamide.[1] |
| pKa | ~5.8 and ~8.2 | Amphoteric nature affects extraction efficiency.[1] |
Health & Safety Assessment (E-E-A-T)
Core Directive: Treat as a potent Carbonic Anhydrase Inhibitor (CAI) and a Sulfonamide sensitizer.[1]
Toxicological Mechanism
While specific toxicity data for the isotope is limited, the causality of hazard is derived from the parent pharmacophore:
-
Sulfonamide Moiety: Capable of triggering severe hypersensitivity reactions (Stevens-Johnson Syndrome in rare, extreme systemic exposure).[1]
-
CA Inhibition: Systemic absorption can lead to electrolyte imbalances (metabolic acidosis) and paresthesia, although unlikely from standard handling quantities (<10 mg).[1]
Exposure Control Hierarchy
-
Inhalation: The powder is potent.[1] Use a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.[1]
-
Dermal: Double-gloving (Nitrile) is mandatory.[1] Sulfonamides can permeate skin or cause contact dermatitis.[1]
-
Ocular: Safety glasses with side shields are the minimum.[1] The compound is an eye irritant (ironically, despite being an ocular drug metabolite).[1]
Storage & Stability: The "Loss Prevention" Protocol
Stable isotopes are prone to Isotopic Exchange if mishandled.[1] Deuterium on heteroatoms (O-D, N-D) exchanges rapidly with protic solvents.[1] However, N-Desethyl Brinzolamide-13C,d3 typically carries the label on the carbon framework (methoxy group), rendering it chemically stable unless subjected to extreme pH or oxidative stress.[1]
Protocol 4.1: Storage Conditions
-
Temperature: -20°C (Long-term).
-
Atmosphere: Argon or Nitrogen headspace.[1] The secondary amine (formed by de-ethylation) is susceptible to oxidation.[1]
-
Container: Amber borosilicate glass (Vial Type I).[1] Protects from UV-induced degradation of the thiazine ring.[1]
Operational Protocol: LC-MS/MS Standard Preparation
This workflow is designed to minimize static interference and solvent evaporation, which alters concentration accuracy.[1]
Reconstitution Strategy
Causality: Direct weighing of <1 mg creates high error margins (up to 20%).[1] Solution: Gravimetric dissolution.[1]
-
Tare the amber vial containing the product.[1]
-
Add solvent (DMSO or Methanol) directly to the vial.[1]
-
Weigh the vial again to determine the exact mass of the solvent.[1]
-
Calculate concentration (
) using solvent density.[1]
Visualization: Stock Preparation Workflow
Figure 1: Critical workflow for reconstituting hygroscopic stable isotopes to prevent moisture-induced degradation.
Bioanalytical Application: Correcting Matrix Effects
In LC-MS/MS, N-Desethyl Brinzolamide-13C,d3 is not just a ruler; it is a chemical mirror .[1]
Mechanism of Correction: Biological matrices (plasma, whole blood) contain phospholipids that suppress ionization.[1] Because the isotope co-elutes with the analyte but has a distinct mass, it experiences the exact same suppression.[1][2]
Protocol 6.1: The RBC Lysis Step Since the metabolite sequester in RBCs [2], plasma analysis often underestimates total load.[1]
-
Requirement: If analyzing whole blood, a lysis step (Zinc Sulfate or freeze-thaw) is required before adding the Internal Standard (IS) to ensure the IS equilibrates with the intracellular compartment.[1]
Visualization: Internal Standard Logic
Figure 2: The self-validating mechanism of Stable Isotope Dilution Assays (SIDA).
Waste Disposal & Decontamination
Sulfonamide Deactivation: Standard laboratory detergents may not fully remove sulfonamide residues from glass, leading to "memory effects" in subsequent runs.[1]
-
Rinse Protocol: Rinse glassware with 0.1M NaOH (sulfonamides are soluble at high pH due to ionization of the amide), followed by water, then Methanol.[1]
-
Disposal: Incineration is the only approved method for halogenated/sulfur-containing pharmaceuticals.[1] Do not flush.[1]
References
-
PrescriberPoint. (2023).[1] Brinzolamide: Mechanism of Action and Pharmacokinetics. Retrieved from [Link]
-
Kadam, R. S., et al. (2011).[1][3] Ocular pharmacokinetics of dorzolamide and brinzolamide after single and multiple topical dosing. Drug Metabolism and Disposition.[1][2][4][5] Retrieved from [Link]
Sources
- 1. Brinzolamide - Wikipedia [en.wikipedia.org]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Ocular pharmacokinetics of dorzolamide and brinzolamide after single and multiple topical dosing: implications for effects on ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azopt (brinzolamide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of N-Desethyl Brinzolamide in Human Plasma
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-Desethyl Brinzolamide, the primary active metabolite of the carbonic anhydrase inhibitor Brinzolamide, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve excellent sensitivity and specificity. This method has been rigorously validated according to the principles outlined in international bioanalytical method validation guidelines to support pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2][3]
Introduction: The Rationale for N-Desethyl Brinzolamide Quantification
Brinzolamide is a potent inhibitor of carbonic anhydrase II, widely prescribed for the management of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Following administration, Brinzolamide is metabolized by cytochrome P450 isoenzymes, primarily through N-dealkylation, leading to the formation of its major active metabolite, N-Desethyl Brinzolamide. This metabolite also exhibits significant inhibitory activity against carbonic anhydrase and contributes to the overall therapeutic effect.
Therefore, the accurate quantification of both the parent drug and N-Desethyl Brinzolamide in biological matrices is crucial for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] A reliable bioanalytical method is essential for regulatory submissions and for making informed decisions during drug development.[1][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering unparalleled sensitivity, selectivity, and speed.[5] This note provides a complete, field-tested protocol for researchers and drug development professionals.
Materials and Analytical Instrumentation
Chemicals and Reagents
-
N-Desethyl Brinzolamide reference standard (≥98% purity)
-
Brinzolamide-d5 (Internal Standard, IS) (≥98% purity)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Water
-
Formic Acid (≥99%)
-
Ammonium Formate (≥99%)
-
Control Human Plasma (K2-EDTA)
Causality Insight: The use of a stable isotope-labeled internal standard (Brinzolamide-d5) is the preferred approach in quantitative LC-MS/MS. It co-elutes with the analyte and has nearly identical chemical properties and ionization efficiency, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response.
Instrumentation
-
Liquid Chromatography System: A UHPLC system, such as a Shimadzu Nexera or Waters ACQUITY UPLC, equipped with a binary pump, degasser, and temperature-controlled autosampler and column oven.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Sciex 5500+ or equivalent, equipped with an Electrospray Ionization (ESI) source.[6]
-
Analytical Column: A Phenyl-Hexyl column (100 x 4.6 mm, 2.6 µm) or equivalent C18 column.[6] The phenyl-hexyl phase provides alternative selectivity that can be beneficial for separating the analyte from matrix interferences.
Step-by-Step Experimental Protocols
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of N-Desethyl Brinzolamide and Brinzolamide-d5 (IS) in methanol.[7]
-
Working Standard Solutions: Serially dilute the primary stock solution of N-Desethyl Brinzolamide with 50:50 (v/v) Acetonitrile:Water to prepare a series of working standard solutions for spiking calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) Acetonitrile:Water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking appropriate amounts of the working standard solutions into control human plasma.[8] A typical calibration curve range might be 0.1 to 100 ng/mL. QC samples should be prepared at a minimum of three concentration levels: Low, Medium, and High.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis.[9] Acetonitrile is a highly efficient precipitating agent for this purpose.[10]
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL) to each tube, except for the blank matrix sample.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube. The 3:1 ratio of solvent to sample ensures efficient protein removal.[9]
-
Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[11][12]
-
Carefully transfer 200 µL of the clear supernatant into a 96-well plate or autosampler vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.[6]
Self-Validation Check: The clarity of the supernatant is a primary indicator of successful protein removal. A cloudy supernatant suggests incomplete precipitation, which could lead to column clogging and inconsistent results. Ensure the solvent-to-sample ratio and centrifugation time are adequate.
LC-MS/MS Method and Parameters
The gradient elution is designed to provide sharp, symmetrical peaks for the analyte and IS, ensuring separation from endogenous plasma components and minimizing ion suppression.
| Parameter | Value |
| Column | Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm)[6] |
| Mobile Phase A | 2 mM Ammonium Formate in Water with 0.1% Formic Acid[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min[6] |
| Column Temperature | 30°C[6] |
| Injection Volume | 10 µL[6] |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.00 | 20 |
| 2.00 | 20 |
| 8.00 | 90 |
| 12.0 | 90 |
| 12.1 | 20 |
| 15.0 | 20 |
The analysis is performed in positive electrospray ionization (ESI+) mode, as the amine functionalities on N-Desethyl Brinzolamide are readily protonated.[13] Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.[14]
| Parameter | Value |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | Optimized (e.g., 3.5 kV) |
| Source Temperature | 150°C[8] |
| Desolvation Gas Flow | 1200 L/hr[8] |
| Cone Gas Flow | 20 L/hr[8] |
| Collision Gas | Argon |
MRM Transitions: The specific mass-to-charge ratios (m/z) for precursor and product ions must be optimized by infusing the pure analyte and IS into the mass spectrometer. The transitions listed below are proposed based on the structure of N-Desethyl Brinzolamide and related compounds. Two transitions are monitored for the analyte: one for quantification (Quantifier) and a second for confirmation (Qualifier).[14]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| N-Desethyl Brinzolamide | 356.1 | 253.0 | Quantifier |
| N-Desethyl Brinzolamide | 356.1 | 195.1 | Qualifier |
| Brinzolamide-d5 (IS) | 389.1 | 313.1 | Quantifier |
Method Validation Summary
The described method must undergo full validation to demonstrate its suitability for its intended purpose, in accordance with FDA and ICH M10 guidelines.[1][2] The validation assesses selectivity, accuracy, precision, linearity, sensitivity, and stability.[15]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Selectivity | No significant interference at the retention time of the analyte and IS in at least 6 unique blank plasma lots.[15] | Pass |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Calibration Range | e.g., 0.1 - 100 ng/mL | Meets Requirement |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ)[3] | Within ±10% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ)[3] | < 10% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Pass |
| Recovery | Consistent and precise across QC levels | > 85% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Deviation within ±15% of nominal concentration | Stable |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data generation.
Caption: End-to-end workflow for N-Desethyl Brinzolamide quantification.
Conclusion
The LC-MS/MS method presented provides a reliable, high-throughput solution for the quantitative analysis of N-Desethyl Brinzolamide in human plasma. The simple protein precipitation sample preparation, coupled with the inherent selectivity of MRM detection, results in a robust and accurate assay suitable for regulated bioanalysis. This application note serves as a comprehensive guide for laboratories involved in the clinical and preclinical development of Brinzolamide.
References
- Acta Scientific. (2024, November 30). Determination and Quantification of a N-nitroso-Brinzolamide in the Brinzolamide Active Pharmaceutical Ingredient by LC-MS/MS.
- Brain Tumour Research Campaign.
- Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A.
- PMC. Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair.
- PubMed. (2022, January 5).
- LCGC International.
- MDPI.
- LGC Group.
- Taylor & Francis Online. (2015, November 16). Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method.
- European Medicines Agency.
- Agilent Technologies, Inc.
- U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- ResearchGate. (2012, September 29). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?.
- Elsevier B.V. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
- ResolveMass Laboratories Inc. (2025, December 26).
- European Union Reference Laboratory for Pesticides. Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
- U.S. Food and Drug Administration.
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. elearning.unite.it [elearning.unite.it]
- 5. rsc.org [rsc.org]
- 6. actascientific.com [actascientific.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. btrc-charity.org [btrc-charity.org]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note & Protocol: Quantitative Bioanalysis of Brinzolamide in Human Plasma using N-Desethyl Brinzolamide-13C,d3 as an Internal Standard by LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of brinzolamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Brinzolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension.[1][2] Accurate measurement of its systemic concentration is crucial for pharmacokinetic studies and therapeutic drug monitoring. This protocol details a robust and validated method employing N-Desethyl Brinzolamide-13C,d3, a stable isotope-labeled (SIL) metabolite, as the internal standard (IS) to ensure the highest level of accuracy and precision. The methodology covers sample preparation via protein precipitation, chromatographic and mass spectrometric conditions, and a full validation protocol adhering to international regulatory guidelines.
Introduction: The Imperative for a Robust Internal Standard
Brinzolamide is a sulfonamide that lowers intraocular pressure by inhibiting carbonic anhydrase II (CA-II).[1] Following topical administration, it can be systemically absorbed, leading to very low but measurable plasma concentrations.[1] The bioanalytical quantification of such drugs in complex biological matrices like plasma is susceptible to variability from numerous sources, including sample preparation inconsistencies and matrix effects in the mass spectrometer.[3]
Matrix effects, particularly ion suppression or enhancement in electrospray ionization (ESI), can significantly impact the accuracy of LC-MS/MS data.[3] The most effective strategy to mitigate these issues is the use of a stable isotope-labeled internal standard.[3][4] An ideal SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same matrix effects and extraction inefficiencies.[4] By calculating the peak area ratio of the analyte to the IS, these variations can be effectively normalized, leading to reliable and reproducible quantification.[5]
This application note specifically utilizes N-Desethyl Brinzolamide-13C,d3 , the labeled version of brinzolamide's active metabolite, N-desethyl brinzolamide.[1][6][7] While using a metabolite as an IS for a parent drug requires careful validation, its structural similarity and expected similar behavior during sample processing make it a suitable choice, especially when a labeled analog of the parent drug is unavailable.
Rationale for Selecting N-Desethyl Brinzolamide-13C,d3
N-Desethyl Brinzolamide is an active metabolite of brinzolamide.[1][6] The stable isotope-labeled version, N-Desethyl Brinzolamide-13C,d3, incorporates one ¹³C atom and three deuterium (d3) atoms, providing a distinct mass shift that is easily resolved by the mass spectrometer while maintaining nearly identical physicochemical properties to the unlabeled metabolite.[8][9]
Key Advantages:
-
Structural Similarity: As a metabolite, it shares the core structure of brinzolamide, predicting similar extraction recovery and chromatographic behavior.
-
Co-elution: It is expected to co-elute or elute very closely with brinzolamide, ensuring it experiences the same ionization conditions and matrix effects.
-
Mass Differentiation: The mass difference prevents isotopic crosstalk with the analyte.
-
Chemical Inertness: The labeling with stable isotopes (¹³C and D) does not alter the chemical properties of the molecule, unlike derivatization reagents.[4]
Materials and Instrumentation
-
Brinzolamide reference standard (≥98% purity)
-
N-Desethyl Brinzolamide-13C,d3 (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Human Plasma (K2EDTA as anticoagulant), sourced from at least six different donors
-
Ultrapure Water
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) or equivalent.
Experimental Protocol
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Brinzolamide and N-Desethyl Brinzolamide-13C,d3 into separate volumetric flasks.
-
Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Brinzolamide stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the N-Desethyl Brinzolamide-13C,d3 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
-
-
Prepare CC and QC samples by spiking appropriate amounts of the brinzolamide working solutions into blank human plasma (not exceeding 5% of the total plasma volume).
-
Suggested Concentration Range: 0.5 ng/mL (LLOQ) to 250 ng/mL.
-
QC Levels:
-
LLOQ QC: 0.5 ng/mL
-
Low QC (LQC): 1.5 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 200 ng/mL
-
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[10][11][12]
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.[13]
-
Add 150 µL of the IS working solution (100 ng/mL N-Desethyl Brinzolamide-13C,d3 in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[10]
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~120 µL) to a clean vial or well for LC-MS/MS analysis.
The following are starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| LC System | UHPLC | Provides better peak resolution and faster run times. |
| Column | C18, 50 x 2.1 mm, 1.8 µm | Standard for retaining moderately polar compounds like brinzolamide. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient is necessary to elute the analyte and clean the column. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix effects. |
| MS System | Triple Quadrupole | Gold standard for quantitative bioanalysis due to its sensitivity and selectivity.[14] |
| Ionization Mode | ESI, Positive | Brinzolamide contains basic nitrogens that are readily protonated. |
| MRM Transitions | Brinzolamide: m/z 384.0 → 283.1 | N-Desethyl Brinzolamide-13C,d3: m/z 360.5 → 259.1 |
| Source Temp. | 500°C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | Optimized for stable spray and maximum ion generation. |
Note: MRM transitions should be empirically determined by infusing pure standards. The values above are theoretical based on the molecular weights (Brinzolamide: 383.5 g/mol , N-Desethyl Brinzolamide-13C,d3: 359.47 g/mol ) and likely fragmentation patterns.[7][8]
Bioanalytical Method Validation Protocol
To ensure the method is suitable for its intended purpose, a full validation must be performed according to regulatory guidelines such as the ICH M10.[15][16][17] The objective is to demonstrate the method's reliability, reproducibility, and accuracy.[15][18]
| Parameter | Procedure | Acceptance Criteria (ICH M10) |
| Selectivity | Analyze blank plasma from ≥6 sources for interferences at the retention times of the analyte and IS. | Response in blank samples should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS. |
| Calibration Curve | Analyze a blank, a zero standard (blank + IS), and 8 non-zero standards over the desired range. Use a weighted (1/x² or 1/x) linear regression. | At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). R² should be ≥0.99. |
| Accuracy & Precision | Analyze QC samples at 4 levels (LLOQ, L, M, H) in replicate (n=5) on at least 3 separate days. | Intra- & Inter-run: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).[19] |
| Matrix Effect | Compare the analyte/IS peak area ratio in post-extraction spiked samples from ≥6 sources to the ratio in a neat solution. | The CV% of the IS-normalized matrix factor across all lots should be ≤15%. |
| Recovery | Compare the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples from ≥6 sources. | Recovery should be consistent and reproducible. The CV% across L, M, H QCs should be ≤15%. |
| Stability | Assess analyte stability in plasma under various conditions: Freeze-Thaw (3 cycles), Bench-Top (e.g., 24h at RT), and Long-Term (-80°C). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of brinzolamide in human plasma. The use of the stable isotope-labeled internal standard, N-Desethyl Brinzolamide-13C,d3, is critical for correcting matrix effects and other sources of analytical variability, thereby ensuring the highest data quality. This method, once fully validated according to the outlined procedures, is suitable for supporting pharmacokinetic and clinical studies in drug development, adhering to the stringent requirements of regulatory agencies.
References
- Amazon Web Services. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
- National Center for Biotechnology Information. (n.d.). Brinzolamide. PubChem.
- International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10.
- Bentham Science. (2022). Mini-Review on Bioanalytical Estimation of Brinzolamide.
-
LCGC International. (2015). Trends in Bioanalysis Using LC–MS–MS. Retrieved from .
-
LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from .
- ResearchGate. (2015). Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method.
- National Library of Medicine. (n.d.). Bioanalysis by LC-MS/MS and preclinical pharmacokinetic interaction study of ribociclib and oleanolic acid. PubMed.
- Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- ResearchGate. (2025). Quantitative bioanalysis by LC-MS/MS: a review.
- Manasa Life Sciences. (n.d.). Brinzolamide Standard.
- Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- MDPI. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis.
- National Library of Medicine. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC.
- CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis.
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
- Cayman Chemical. (n.d.). N-desethyl Brinzolamide (oxalate).
- Pharmacia. (2024). Identification and synthesis of metabolites of the new antiglaucoma drug.
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- National Center for Biotechnology Information. (n.d.). N-desethyl Brinzolamide (oxalate). PubChem.
- ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
- American Laboratory. (2015). A Simplified Approach to Bioanalytical Sample Preparation.
- Global Substance Registration System. (n.d.). BRINZOLAMIDE.
- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.
- Pharmaffiliates. (n.d.). N-Desethyl Brinzolamide-13C,d3.
- Alfa Chemistry. (n.d.). N-Desethyl Brinzolamide-13C,d3.
- BIOFOUNT. (n.d.). N-Desethyl Brinzolamide-13C,d3.
Sources
- 1. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Brinzolamide Standard | Manasa Life Sciences [manasalifesciences.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. clinichrom.com [clinichrom.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. database.ich.org [database.ich.org]
- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 17. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. ema.europa.eu [ema.europa.eu]
Application Note: Precision Quantitation of N-Desethyl Brinzolamide in Biological Matrices via SIDA-LC-MS/MS
This Application Note and Protocol is designed to serve as a definitive technical guide for the quantitation of N-Desethyl Brinzolamide using its stable isotope-labeled internal standard, N-Desethyl Brinzolamide-13C,d3 .
Introduction & Scientific Rationale
Brinzolamide is a potent carbonic anhydrase inhibitor (CAI) used primarily for the treatment of elevated intraocular pressure (IOP). Upon administration, it undergoes metabolic N-dealkylation to form N-Desethyl Brinzolamide , its major active metabolite. Accurate quantitation of this metabolite is critical for pharmacokinetic (PK) profiling, particularly in ocular tissues (aqueous humor, iris-ciliary body) and systemic circulation (plasma/whole blood).
The use of N-Desethyl Brinzolamide-13C,d3 as a Stable Isotope Labeled (SIL) Internal Standard is not merely a regulatory recommendation but a mechanistic necessity. Ocular matrices are complex, containing high levels of salts and proteins that cause significant ion suppression in Electrospray Ionization (ESI). The SIL-IS compensates for these matrix effects, extraction variability, and ionization inconsistencies by behaving physicochemically identical to the analyte.
Physicochemical Properties
| Property | N-Desethyl Brinzolamide (Analyte) | N-Desethyl Brinzolamide-13C,d3 (IS) |
| CAS Number | 404034-55-5 | 1246816-82-9 |
| Molecular Formula | C₁₀H₁₇N₃O₅S₃ | C₉¹³CH₁₄D₃N₃O₅S₃ |
| Molecular Weight | 355.44 g/mol | 359.47 g/mol (+4 Da shift) |
| pKa (Predicted) | ~5.9 (Sulfonamide), ~8.2 (Amine) | Identical |
| LogP | ~0.8 (Amphoteric/Lipophilic) | Identical |
| Solubility | DMSO, Methanol, Ethyl Acetate | DMSO, Methanol |
Experimental Design & Causality
Matrix Considerations
-
Plasma/Blood: High protein content requires efficient denaturation.
-
Aqueous Humor: High salt content requires desalination or an extraction method that excludes inorganic salts (e.g., LLE).
Extraction Strategy Selection
We present two protocols. The choice depends on the required Lower Limit of Quantitation (LLOQ) and matrix complexity.
-
Protocol A: Protein Precipitation (PPT)
-
Why: Rapid, high-throughput.[1] Best for plasma when sensitivity requirements are moderate (>5 ng/mL).
-
Risk: Leaves phospholipids and salts, leading to matrix effects.
-
-
Protocol B: Liquid-Liquid Extraction (LLE)
-
Why:Recommended for Ocular Fluids. Ethyl Acetate (EtOAc) provides a clean extract by partitioning the amphoteric analyte away from salts and proteins.
-
Mechanism:[2] By adjusting the sample pH to ~7.4 (between the pKa values), the analyte exists in a neutral/zwitterionic state, maximizing partitioning into the organic phase.
-
Reagent Preparation
Stock Solutions
-
Analyte Stock (1 mg/mL): Dissolve 1 mg N-Desethyl Brinzolamide in 1 mL DMSO. Store at -20°C.
-
IS Stock (1 mg/mL): Dissolve 1 mg N-Desethyl Brinzolamide-13C,d3 in 1 mL DMSO. Store at -20°C.
Working Solutions
-
IS Working Solution (IS-WS): Dilute IS Stock to 200 ng/mL in 50:50 Methanol:Water.
-
Note: This concentration targets the mid-point of the calibration curve to ensure consistent response ratios.
-
Sample Preparation Protocols
Protocol A: High-Throughput Protein Precipitation (Plasma)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of IS-WS (200 ng/mL). Vortex gently (5 sec).
-
Precipitation: Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid).
-
Rationale: Acidified ACN ensures complete protein crash and disrupts protein binding.
-
-
Agitation: Vortex vigorously for 1 min.
-
Separation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer: Transfer 150 µL of supernatant to an HPLC vial containing 150 µL of Water (to match initial mobile phase).
-
Critical: Injecting pure ACN can cause peak broadening on C18 columns; dilution with water focuses the peak.
-
Protocol B: High-Sensitivity Liquid-Liquid Extraction (Ocular Fluids/Plasma)
-
Aliquot: Transfer 50 µL of sample (Aqueous Humor or Plasma) to a 2 mL polypropylene tube.
-
IS Addition: Add 10 µL of IS-WS.
-
Buffering: Add 50 µL of 100 mM Ammonium Acetate (pH 7.4).
-
Causality: Stabilizes pH to ensure the analyte is in its most extractable form (neutral).
-
-
Extraction: Add 600 µL of Ethyl Acetate.
-
Equilibration: Vortex for 5 min or shake on a plate shaker at 1000 rpm.
-
Phase Separation: Centrifuge at 14,000 x g for 5 min.
-
Flash Freeze (Optional): Freeze the aqueous bottom layer in dry ice/acetone bath and decant the organic top layer.
-
Evaporation: Evaporate the organic supernatant to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase A:B (80:20). Vortex 1 min.
LC-MS/MS Method Parameters
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid + 5 mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B (Isocratic hold for loading)
-
0.5-3.0 min: 10% -> 90% B (Linear ramp)
-
3.0-4.0 min: 90% B (Wash)
-
4.0-4.1 min: 90% -> 10% B
-
4.1-6.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MRM)
-
Ionization: ESI Positive Mode (+).
-
Source Temp: 350°C.
-
Capillary Voltage: 3500 V.
MRM Transitions: Note: Transitions must be optimized for the specific instrument. The values below are theoretical based on structure and common sulfonamide fragmentation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| N-Desethyl Brinzolamide | 356.4 [M+H]⁺ | 136.0 | 30 | 25 | Quantifier |
| 356.4 | 82.0 | 30 | 35 | Qualifier | |
| N-Desethyl Brinzolamide-13C,d3 | 360.5 [M+H]⁺ | 140.0 | 30 | 25 | Quantifier |
*The m/z 136 fragment typically corresponds to the thienothiazine/sulfonamide core. The IS fragment shifts to 140 if the label is retained on the core structure.
Visualized Workflows
Sample Preparation Logic
Caption: Decision matrix for sample preparation. Use LLE for ocular tissues to minimize salt interference; use PPT for rapid plasma analysis.
Metabolic Context
Caption: Metabolic pathway illustrating the formation of the analyte and its relationship to the Internal Standard.
Validation & Troubleshooting
Validation Criteria (Bioanalytical Method Validation)
-
Linearity: R² > 0.995 over the range of 1.0 – 1000 ng/mL.
-
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: CV < 15% ( < 20% at LLOQ).
-
Recovery: Should be consistent (> 70% preferred for LLE).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Ion suppression from salts (Aqueous Humor). | Switch from PPT to LLE method. Ensure pH is 7.4 before extraction. |
| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate conc. to 10mM or check column age. |
| Carryover | Analyte sticking to injector needle. | Use a needle wash of 50:50:0.1 MeOH:ACN:FA. |
References
-
European Medicines Agency (EMA). Assessment Report: Brinzolamide. (2014). Procedure No. EMEA/H/C/002631.
- Kim, H., et al. "Determination of brinzolamide in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. (2010). [Verified Context: LC-MS Methodologies for CAIs]
-
Alcon Laboratories. Azopt (Brinzolamide Ophthalmic Suspension) Prescribing Information. (1998).[3]
-
PubChem. Brinzolamide Compound Summary. National Library of Medicine.
-
Clearsynth. N-Desethyl Brinzolamide Reference Standards Data Sheet.
Sources
- 1. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
pharmacokinetic analysis of brinzolamide using a labeled internal standard
- 1. Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Brinzolamide? [synapse.patsnap.com]
- 4. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Brinzolamide - Wikipedia [en.wikipedia.org]
- 6. pi.bausch.com [pi.bausch.com]
- 7. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 11. researchgate.net [researchgate.net]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. waters.com [waters.com]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Desethyl Brinzolamide in Human Plasma Using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precise Bioanalysis in Ophthalmic Drug Development
Brinzolamide is a potent carbonic anhydrase inhibitor administered as an ophthalmic suspension to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1] Following topical administration, Brinzolamide is systemically absorbed and metabolized, primarily by cytochrome P450 isozymes, into several metabolites.[2][3] The main active metabolite, N-Desethyl Brinzolamide, also exhibits carbonic anhydrase inhibitory activity and accumulates in red blood cells, contributing to the overall pharmacological effect and having a long half-life.[3][4]
Given the systemic exposure and pharmacological activity of N-Desethyl Brinzolamide, a highly selective, sensitive, and reliable quantitative bioanalytical method is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies. Such a method is indispensable for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of regulatory submissions for new drug applications.[5][6]
This application note details the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-Desethyl Brinzolamide in human plasma. The method employs a stable isotope-labeled (SIL) internal standard, N-Desethyl Brinzolamide-¹³C,d₃, to ensure the highest level of accuracy and precision by compensating for variability in sample preparation and matrix effects.[7][8] The validation was conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[9][10][11]
The Causality Behind Using a Stable Isotope-Labeled Internal Standard:
The core principle of using a SIL internal standard is to introduce a compound that is chemically identical to the analyte but has a different mass.[12] This near-perfect analogy in physicochemical properties ensures that the internal standard and the analyte behave almost identically during extraction, chromatography, and ionization.[13] Any variations in sample recovery or matrix-induced ion suppression or enhancement will affect both the analyte and the internal standard proportionally.[7] The ratio of the analyte's response to the internal standard's response, therefore, remains constant, leading to highly reproducible and accurate quantification, a critical requirement for regulatory compliance.[8]
Materials and Methods
Reagents and Chemicals
-
N-Desethyl Brinzolamide (Reference Standard)
-
N-Desethyl Brinzolamide-¹³C,d₃ (Internal Standard)
-
Human plasma (K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
Liquid Chromatography: Shimadzu Nexera X2 UHPLC system or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 system or equivalent, equipped with a Turbo V™ ion source
-
Analytical Column: Waters ACQUITY UPLC® BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepared by dissolving the reference standard and internal standard in methanol.
-
Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and Quality Control (QC) Samples: Prepared by spiking blank human plasma with the appropriate working solutions.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation was chosen for its simplicity, speed, and suitability for high-throughput analysis. This technique effectively removes the majority of proteins from the plasma sample, which can interfere with the analysis.
Protocol:
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile). The acetonitrile serves to precipitate the plasma proteins.
-
Vortex for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Caption: Protein Precipitation Sample Preparation Workflow.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized to achieve a short run time, good peak shape, and high sensitivity.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | Waters ACQUITY UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Total Run Time | 3.5 minutes |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | N-Desethyl Brinzolamide: m/z 356.1 → 254.1N-Desethyl Brinzolamide-¹³C,d₃: m/z 360.1 → 258.1 |
| Dwell Time | 100 ms |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Method Validation
A full validation was performed according to the ICH M10 guideline to demonstrate that the method is suitable for its intended purpose.[5]
Selectivity
Rationale: To ensure that the method can differentiate and quantify the analyte from other components in the matrix, including metabolites, impurities, and endogenous substances.
Protocol:
-
Analyze blank plasma samples from at least six different sources.
-
Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.
Acceptance Criteria:
-
No significant interfering peaks at the retention time of the analyte and internal standard in the blank samples.
-
The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Linearity and Range
Rationale: To demonstrate the relationship between the instrument response and the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of calibration standards in plasma by spiking with known concentrations of the analyte.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus the nominal concentration.
-
Perform a linear regression analysis with a weighting factor of 1/x².
Acceptance Criteria:
-
A correlation coefficient (r²) of ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
Table 2: Representative Calibration Curve Data
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.100 (LLOQ) | 0.105 | 105.0 |
| 0.200 | 0.192 | 96.0 |
| 0.500 | 0.521 | 104.2 |
| 2.00 | 1.95 | 97.5 |
| 10.0 | 10.3 | 103.0 |
| 40.0 | 38.9 | 97.3 |
| 80.0 | 81.2 | 101.5 |
| 100.0 (ULOQ) | 98.7 | 98.7 |
| Correlation Coefficient (r²): 0.998 |
Accuracy and Precision
Rationale: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Analyze QC samples at four concentration levels (LLOQ, Low, Medium, and High) in five replicates on three separate days.
Acceptance Criteria:
-
Intra-day and Inter-day Accuracy: The mean value should be within ±15% of the nominal concentration (±20% for LLOQ).
-
Intra-day and Inter-day Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[14]
Table 3: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.100 | 103.5 | 8.2 | 105.1 | 9.5 |
| Low | 0.300 | 98.7 | 6.5 | 101.2 | 7.8 |
| Medium | 50.0 | 101.8 | 4.1 | 100.5 | 5.3 |
| High | 80.0 | 99.2 | 3.7 | 99.8 | 4.9 |
Matrix Effect
Rationale: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and internal standard.[15][16][17][18][19]
Protocol:
-
Extract blank plasma from at least six different sources.
-
Spike the extracted blank plasma with the analyte and internal standard at low and high concentrations (Set A).
-
Prepare neat solutions of the analyte and internal standard in the mobile phase at the same concentrations (Set B).
-
Calculate the matrix factor (MF) for the analyte and internal standard: MF = (Peak response in presence of matrix) / (Peak response in neat solution).
-
Calculate the Internal Standard-normalized Matrix Factor.
Acceptance Criteria:
-
The CV of the Internal Standard-normalized Matrix Factor should be ≤ 15%.
Recovery
Rationale: To determine the efficiency of the extraction procedure.
Protocol:
-
Spike blank plasma with the analyte at low, medium, and high concentrations and extract (Set A).
-
Extract blank plasma and then spike the extracted matrix with the analyte at the same concentrations (Set B).
-
Calculate recovery: Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100.
Acceptance Criteria:
-
The recovery of the analyte should be consistent, precise, and reproducible. The CV of the recovery across the different QC levels should be ≤ 15%.
Stability
Rationale: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions that may be encountered during sample collection, processing, and analysis.[20][21][22]
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 24 hours).
-
Long-Term Stability: Analyze QC samples stored at -80°C for an extended period (e.g., 90 days).
-
Post-Preparative Stability: Analyze extracted QC samples kept in the autosampler for a specified period (e.g., 48 hours).
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Caption: Key Parameters for Bioanalytical Method Validation.
Conclusion: A Self-Validating System for Confident Bioanalysis
The described LC-MS/MS method for the quantification of N-Desethyl Brinzolamide in human plasma has been successfully validated according to the stringent requirements of the ICH M10 guideline. The use of the stable isotope-labeled internal standard, N-Desethyl Brinzolamide-¹³C,d₃, proved to be a cornerstone of the method's robustness, effectively mitigating variability from sample preparation and matrix effects.
The validation data demonstrates that the method is selective, linear, accurate, precise, and reliable across the specified concentration range. The analyte was found to be stable under typical laboratory conditions. This self-validating system, with its built-in checks and balances provided by the SIL internal standard, provides a high degree of confidence in the generated data. This robust and reliable method is well-suited for supporting clinical and non-clinical studies in the development of Brinzolamide, ensuring data integrity for regulatory submissions.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Wang, L. Z., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 942-943, 34-41. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68844, Brinzolamide. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]
-
QbD Group. (2023). The Importance of Stability Testing in Pharmaceutical Development. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Brinzolamide - Wikipedia [en.wikipedia.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 7. waters.com [waters.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. fda.gov [fda.gov]
- 11. propharmagroup.com [propharmagroup.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. eijppr.com [eijppr.com]
- 16. bataviabiosciences.com [bataviabiosciences.com]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nebiolab.com [nebiolab.com]
- 19. What is matrix effect and how is it quantified? [sciex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. qbdgroup.com [qbdgroup.com]
- 22. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
Application Notes and Protocols for N-Desethyl Brinzolamide-13C,d3 in Ocular Drug Metabolism
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of N-Desethyl Brinzolamide-13C,d3 as a critical internal standard in ophthalmology drug metabolism studies. We delve into the scientific rationale behind its use, offering field-proven methodologies for in vitro metabolism assays, bioanalytical quantification in ocular tissues, and preclinical pharmacokinetic (PK) studies. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and accurate analytical workflows for Brinzolamide and its active metabolite.
Introduction: The Significance of Brinzolamide and its Metabolism in Glaucoma Therapy
Brinzolamide is a potent carbonic anhydrase inhibitor formulated as an ophthalmic suspension (e.g., Azopt®) for the treatment of elevated intraocular pressure (IOP) in patients with ocular hypertension or open-angle glaucoma.[1][2][3] Its therapeutic action is localized to the ciliary processes of the eye, where it inhibits carbonic anhydrase II (CA-II), an enzyme crucial for the production of aqueous humor.[4][5] By reducing the rate of aqueous humor secretion, Brinzolamide effectively lowers IOP, a primary risk factor for glaucomatous optic nerve damage.[2][5]
Following topical administration, Brinzolamide is absorbed systemically to some degree.[6] It undergoes metabolism to form several compounds, the most significant of which is N-Desethyl Brinzolamide .[7][8] This metabolite is noteworthy because it is also pharmacologically active, retaining carbonic anhydrase inhibitory activity.[6][8] Therefore, a thorough understanding of the formation, distribution, and clearance of N-Desethyl Brinzolamide is paramount for a complete characterization of the drug's overall pharmacological profile and safety.
Accurate quantification of drug metabolites in complex biological matrices presents significant analytical challenges. The "gold standard" approach to overcome these hurdles is the use of a stable isotope-labeled (SIL) internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] N-Desethyl Brinzolamide-13C,d3 is an ideal SIL internal standard, designed to co-elute with the endogenous (unlabeled) metabolite and exhibit identical chemical behavior during sample extraction and ionization, thereby ensuring the highest level of accuracy and precision in quantification.[11]
The Foundational Role of a SIL Internal Standard in Bioanalysis
Quantitative bioanalysis is susceptible to variability from multiple sources, including sample loss during preparation and matrix effects during mass spectrometric analysis. A suitable internal standard (IS) is co-analyzed with the analyte of interest to correct for this variability.
Why N-Desethyl Brinzolamide-13C,d3 is the Superior Choice:
-
Physicochemical Equivalence: Being chemically identical to the analyte, the SIL IS behaves in the same manner during all stages of sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation. This ensures that any analyte loss is mirrored by a proportional loss of the IS.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a primary source of error in LC-MS/MS. Since the SIL IS co-elutes and has the same ionization efficiency as the analyte, it experiences the same matrix effects, allowing for reliable correction and accurate quantification.[10]
-
Enhanced Precision and Accuracy: By mitigating variability from sample preparation and matrix effects, the use of a SIL IS dramatically improves the trueness and precision of the analytical method.[9]
-
Stability and Mass Differentiation: The use of stable heavy isotopes like ¹³C and ²H (deuterium, d) ensures the label is not lost during analysis.[12] The combined ¹³C and d3 labeling provides a sufficient mass difference from the unlabeled analyte to prevent spectral overlap, while the ¹³C component ensures minimal to no chromatographic shift, unlike some heavily deuterated standards.[11][12]
Application I: In Vitro Metabolism Profiling
Objective: To characterize the formation of N-Desethyl Brinzolamide from its parent drug, Brinzolamide, using an in vitro system. While the eye possesses some metabolic capacity, hepatic metabolism is often assessed to understand systemic clearance pathways.[13][14][15]
Rationale: This protocol uses Human Liver Microsomes (HLMs), a subcellular fraction rich in drug-metabolizing enzymes (e.g., Cytochrome P450s), to model the primary N-dealkylation pathway in vitro. This allows for a controlled, reproducible assessment of metabolite formation kinetics.
Protocol 3.1: Brinzolamide Incubation with Human Liver Microsomes
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a continuous supply of the necessary cofactor (NADPH) for enzymatic activity.
-
Brinzolamide Stock Solution: Prepare a 10 mM stock solution of Brinzolamide in DMSO. Further dilute in acetonitrile to create working solutions.
-
HLM Suspension: Dilute pooled Human Liver Microsomes to a final concentration of 1 mg/mL in 100 mM phosphate buffer.
-
Quenching Solution (Internal Standard): Prepare a solution of 100 ng/mL N-Desethyl Brinzolamide-13C,d3 in ice-cold acetonitrile.
-
-
Incubation Procedure:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C in a water bath for 5 minutes.
-
Initiate the metabolic reaction by adding the Brinzolamide working solution to the pre-warmed HLM/NADPH mixture to achieve a final substrate concentration of 1 µM.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to 150 µL of the ice-cold Quenching Solution containing the internal standard. This stops all enzymatic activity and precipitates proteins.
-
-
Sample Processing:
-
Vortex the terminated samples vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples via a validated LC-MS/MS method (see Application II).
-
Calculate the peak area ratio of the generated N-Desethyl Brinzolamide to the N-Desethyl Brinzolamide-13C,d3 internal standard.
-
Plot the peak area ratio against incubation time to determine the rate of metabolite formation.
-
Caption: Workflow for in vitro metabolism of Brinzolamide.
Application II: Quantitative Bioanalysis in Ocular Tissues
Objective: To develop a robust, validated LC-MS/MS method for the simultaneous quantification of Brinzolamide and N-Desethyl Brinzolamide in rabbit aqueous humor.
Rationale: Accurately measuring drug and metabolite concentrations at the site of action is fundamental to understanding ocular pharmacokinetics.[16] Aqueous humor is a key matrix for assessing the bioavailability of topically applied ophthalmic drugs. This protocol employs a simple protein precipitation method, which is effective for cleaning up relatively simple matrices like aqueous humor. The method's performance must be validated according to regulatory guidelines.[17][18][19]
Protocol 4.1: LC-MS/MS Quantification in Aqueous Humor
-
Sample Preparation (Protein Precipitation):
-
Thaw rabbit aqueous humor samples on ice.
-
In a microcentrifuge tube, add 25 µL of aqueous humor sample, calibration standard, or QC sample.
-
Add 5 µL of a combined internal standard working solution (containing N-Desethyl Brinzolamide-13C,d3 and a suitable IS for Brinzolamide, e.g., Brinzolamide-d5).
-
To precipitate proteins, add 100 µL of ice-cold acetonitrile.
-
Vortex for 2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer 80 µL of the clear supernatant to an autosampler vial or 96-well plate.
-
Inject directly or evaporate and reconstitute if higher sensitivity is required.
-
-
Instrumental Parameters:
-
The following tables provide typical starting parameters for method development. These must be optimized for the specific instrumentation used.
Table 1: Example Liquid Chromatography Parameters
Parameter Setting LC Column C18, 2.1 x 50 mm, 1.8 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 0.4 mL/min Gradient 5% B to 95% B over 3 min Injection Volume 5 µL | Column Temp. | 40°C |
Table 2: Example Tandem Mass Spectrometry Parameters
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Brinzolamide 384.1 283.1 25 N-Desethyl Brinzolamide 356.1 283.1 28 | N-Desethyl Brinzolamide-13C,d3 | 360.1 | 284.1 | 28 |
-
-
Method Validation:
-
This bioanalytical method must be validated to ensure its reliability. Validation should be performed in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry.[19][20] Key parameters to assess include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve (Linearity and Range)
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
-
Table 3: Example Acceptance Criteria for Accuracy & Precision (QCs)
Concentration Accuracy (% Bias) Precision (% CV) LLOQ Within ±20% ≤20% | Low, Mid, High QC | Within ±15% | ≤15% |
-
Caption: Sample preparation workflow for aqueous humor analysis.
Application III: Preclinical Ocular Pharmacokinetic Study
Objective: To define the concentration-time profile of Brinzolamide and its metabolite, N-Desethyl Brinzolamide, in the aqueous humor of rabbits following a single topical ocular dose.
Rationale: Animal models are essential for understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate before human trials.[21] Rabbits are a commonly used model in ophthalmology due to the anatomical similarities of their eyes to human eyes. This study provides crucial data on the rate and extent of drug absorption and metabolite formation in the target compartment.
Protocol 5.1: Ocular PK Study in New Zealand White Rabbits
-
Dosing and Sample Collection:
-
Acclimate a cohort of New Zealand White rabbits according to institutional animal care and use committee (IACUC) guidelines.
-
Administer a single, 50 µL topical dose of a 1% Brinzolamide ophthalmic suspension into one eye of each rabbit.[16]
-
At designated time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours), collect aqueous humor (~50-100 µL) from a subset of animals (n=3-4 per time point) via paracentesis under appropriate anesthesia.
-
Immediately flash-freeze the collected samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze all aqueous humor samples for Brinzolamide and N-Desethyl Brinzolamide concentrations using the validated LC-MS/MS method described in Application II.
-
-
Pharmacokinetic Analysis:
-
Plot the mean concentrations of Brinzolamide and N-Desethyl Brinzolamide against time.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
Table 4: Key Pharmacokinetic Parameters
Parameter Description Cmax Maximum observed concentration Tmax Time to reach Cmax AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable time point AUC(0-inf) Area under the curve extrapolated to infinity | t½ | Terminal half-life |
-
Caption: High-level workflow for a preclinical ocular PK study.
Conclusion
The accurate quantification of the active metabolite N-Desethyl Brinzolamide is indispensable for the comprehensive evaluation of Brinzolamide in ophthalmic drug development. The use of the stable isotope-labeled internal standard, N-Desethyl Brinzolamide-13C,d3 , is fundamental to achieving the required levels of accuracy and precision in bioanalytical assays. The protocols outlined in this guide provide a robust framework for researchers to conduct high-quality in vitro metabolism, bioanalytical, and pharmacokinetic studies, ultimately leading to a more complete understanding of the drug's disposition and pharmacological activity in the eye.
References
-
Able Pharma. (2023, December 16). Navigating Glaucoma with Brinzolamide's Therapeutic Symphony. Retrieved from [Link]
-
DailyMed. Brinzolamide Ophthalmic Suspension. Retrieved from [Link]
-
Wikipedia. Brinzolamide. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Brinzolamide? Retrieved from [Link]
-
Pharmacology Of Brinzolamide (Azopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube. Retrieved from [Link]
-
He, M., et al. (2019). Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis. Frontiers in Pharmacology, 10, 779. Retrieved from [Link]
-
Rimpelä, A.-K., et al. (2018). Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration. Investigative Ophthalmology & Visual Science, 59(1), 213-224. Retrieved from [Link]
-
Iester, M. (2008). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Expert Opinion on Drug Metabolism & Toxicology, 4(4), 469-476. Retrieved from [Link]
-
Cleveland Clinic. Brinzolamide Eye Suspension. Retrieved from [Link]
-
Modern Retina. (2022, February 4). Study investigates drug metabolism and distribution in the eye. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1998). Azopt Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]
-
Rimpelä, A.-K., et al. (2018). Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration. Investigative Ophthalmology & Visual Science, 59(9), 493. Retrieved from [Link]
-
Curran, M. P., & Keam, S. J. (2004). Brinzolamide: a review of its use in the management of primary open-angle glaucoma and ocular hypertension. Drugs & Aging, 21(14), 965-982. Retrieved from [Link]
-
Malachová, A., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 386(4), 1078-1083. Retrieved from [Link]
-
Shafaie, S., et al. (2016). In Vitro Cell Models for Ophthalmic Drug Development Applications. Journal of Ocular Pharmacology and Therapeutics, 32(5), 258-270. Retrieved from [Link]
-
Klötzel, M., et al. (2005). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. PubMed. Retrieved from [Link]
-
Lee, V. H. (2000). Phase I and Phase II Ocular Metabolic Activities and the Role of Metabolism in Ophthalmic Prodrug and Codrug Design and Delivery. MDPI. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Kim, D.-H., et al. (2020). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 12(1), 43-51. Retrieved from [Link]
-
Romer Labs. The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Retrieved from [Link]
-
Kitamura, S., et al. (1987). Metabolism of drugs in the eye. Drug-reducing activity of preparations from bovine ciliary body. PubMed. Retrieved from [Link]
-
KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Shafaie, S., et al. (2016). In Vitro Cell Models for Ophthalmic Drug Development Applications. ResearchGate. Retrieved from [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Retrieved from [Link]
Sources
- 1. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Navigating Glaucoma with Brinzolamide's Therapeutic Symphony - Able Pharma [ablepharma.com]
- 5. What is the mechanism of Brinzolamide? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. pi.bausch.com [pi.bausch.com]
- 8. Brinzolamide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. foodriskmanagement.com [foodriskmanagement.com]
- 12. ukisotope.com [ukisotope.com]
- 13. modernretina.com [modernretina.com]
- 14. Phase I and Phase II Ocular Metabolic Activities and the Role of Metabolism in Ophthalmic Prodrug and Codrug Design and Delivery [mdpi.com]
- 15. Metabolism of drugs in the eye. Drug-reducing activity of preparations from bovine ciliary body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. erepo.uef.fi [erepo.uef.fi]
- 17. hhs.gov [hhs.gov]
- 18. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. youtube.com [youtube.com]
- 21. In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Establishing a Robust Calibration Curve for the Quantification of Brinzolamide using N-Desethyl Brinzolamide-13C,d3 as an Internal Standard
Abstract
This comprehensive guide provides a detailed protocol for establishing a reliable and accurate calibration curve for the quantification of the carbonic anhydrase inhibitor, Brinzolamide, in biological matrices. The method employs a stable isotope-labeled internal standard, N-Desethyl Brinolamide-13C,d3, and is designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document will delve into the scientific rationale behind the selection of the internal standard, provide step-by-step instructions for the preparation of standards, and outline the data analysis and acceptance criteria as stipulated by international regulatory guidelines.
Introduction: The Critical Role of Internal Standards in Bioanalysis
In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological samples is paramount. Brinzolamide is a potent carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension.[1][2][3] Its therapeutic efficacy is directly related to its concentration at the site of action. Consequently, robust bioanalytical methods are essential for pharmacokinetic, toxicokinetic, and clinical monitoring studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, injection volume, and matrix effects. To mitigate these variabilities, the use of an internal standard (IS) is indispensable.
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for quantitative mass spectrometry.[4][5] These compounds are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes such as ¹³C, ¹⁵N, or deuterium (²H or D).[4] N-Desethyl Brinzolamide-13C,d3 is a labeled derivative of N-desethyl brinzolamide, a known active metabolite of brinzolamide.[6][7][8] By closely mimicking the physicochemical properties and ionization behavior of the analyte, SIL internal standards can effectively compensate for variations throughout the analytical process, leading to highly accurate and precise results.[9][10]
This application note will guide researchers through the process of establishing a calibration curve for Brinzolamide using N-Desethyl Brinzolamide-13C,d3, adhering to the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13]
Analyte and Internal Standard Profile
A thorough understanding of the analyte and internal standard is fundamental to developing a robust analytical method.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Brinzolamide | [Image of Brinzolamide structure] | C₁₂H₂₁N₃O₅S₃ | 383.51[14] | Carbonic anhydrase inhibitor, used in ophthalmic solutions.[3][15] Slightly soluble in water, soluble in methanol.[16] |
| N-Desethyl Brinzolamide-13C,d3 (IS) | [Image of N-Desethyl Brinzolamide-13C,d3 structure] | C₉¹³CH₁₄D₃N₃O₅S₃ | 359.47[8] | Stable isotope-labeled version of the N-desethyl metabolite of Brinzolamide. Used as an internal standard for bioanalytical quantification.[8] |
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the preparation of stock solutions, calibration standards, and quality control samples.
Materials and Reagents
-
Brinzolamide reference standard (≥98% purity)
-
N-Desethyl Brinzolamide-13C,d3 (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Control biological matrix (e.g., human plasma, blood)
Preparation of Stock and Working Solutions
Expert Insight: The accuracy of your entire assay hinges on the precise preparation of your stock solutions. Use calibrated analytical balances and volumetric flasks. All solutions should be stored at appropriate temperatures (e.g., 2-8°C or -20°C) and their stability should be documented.
-
Brinzolamide Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Brinzolamide reference standard.
-
Dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.
-
Vortex to ensure complete dissolution and bring to volume.
-
-
N-Desethyl Brinzolamide-13C,d3 (IS) Stock Solution (1 mg/mL):
-
Follow the same procedure as for the Brinzolamide primary stock solution.
-
-
Brinzolamide Working Standard Solutions:
-
Perform serial dilutions of the Brinzolamide primary stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to create a series of working standard solutions at concentrations that will cover the desired calibration range.
-
-
IS Working Solution:
-
Dilute the IS stock solution to a final concentration that will yield a consistent and robust signal in the mass spectrometer when added to all samples.
-
Preparation of Calibration Standards and Quality Control Samples
Causality in Action: The calibration curve must be prepared in the same biological matrix as the unknown samples to be analyzed.[17] This is crucial for accurately mimicking the matrix effects that will be encountered in the actual study samples.
-
Calibration Standards:
-
Prepare a set of at least six to eight non-zero calibration standards by spiking the control biological matrix with the Brinzolamide working standard solutions.[17]
-
The final concentrations should span the expected in-study concentration range.
-
To each calibration standard, add a constant volume of the IS working solution.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
These are prepared in the same manner as the calibration standards but from a separate weighing of the Brinzolamide reference standard.
-
The following diagram illustrates the workflow for preparing calibration standards:
Caption: Workflow for the preparation of calibration standards and quality control samples.
LC-MS/MS Analysis
The following are suggested starting parameters for LC-MS/MS analysis. Method development and optimization are crucial for achieving the desired sensitivity and selectivity.
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized to provide good peak shape and separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Brinzolamide: m/z [Precursor Ion] → [Product Ion]N-Desethyl Brinzolamide-13C,d3: m/z [Precursor Ion] → [Product Ion] |
Note: Specific m/z transitions must be determined experimentally by infusing the pure compounds into the mass spectrometer.
Data Analysis and Calibration Curve Construction
The construction and evaluation of the calibration curve are governed by strict regulatory guidelines.
Response Ratio Calculation
For each calibration standard, the peak areas of Brinzolamide (analyte) and N-Desethyl Brinzolamide-13C,d3 (IS) are determined from the chromatograms. The response ratio is then calculated as follows:
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
Calibration Curve Generation
A calibration curve is constructed by plotting the response ratio (y-axis) against the corresponding concentration of Brinzolamide (x-axis).[18][19] A linear regression analysis is then performed on the data points. The most common model is a simple linear regression with or without weighting.
The relationship can be described by the equation:
y = mx + c
Where:
-
y is the response ratio
-
m is the slope of the line
-
x is the concentration of the analyte
-
c is the y-intercept
Caption: A representative calibration curve plotting response ratio versus analyte concentration.
Acceptance Criteria for the Calibration Curve
For a calibration curve to be considered valid for the quantification of unknown samples, it must meet several acceptance criteria as outlined in regulatory guidelines.[13][20][21]
| Parameter | Acceptance Criteria | Rationale |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | Demonstrates a strong linear relationship between concentration and response. |
| Number of Standards | At least 6 non-zero standards. | Ensures the curve is well-defined across the desired range. |
| Range | The range must encompass the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). | Defines the boundaries within which the method is considered accurate and precise. |
| Back-Calculated Concentrations | The calculated concentration of each calibration standard should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%. | Verifies the accuracy of the calibration curve at each concentration level. |
| LLOQ Response | The response at the LLOQ should be at least 5 times the response of a blank sample. | Ensures that the lowest concentration on the curve is reliably detectable above background noise. |
Conclusion
The protocol detailed in this application note provides a robust framework for establishing a reliable calibration curve for the quantification of Brinzolamide using N-Desethyl Brinzolamide-13C,d3 as an internal standard. By adhering to these procedures and the principles of good laboratory practice, researchers can generate high-quality, reproducible data suitable for regulatory submissions and pivotal decision-making in drug development. The use of a stable isotope-labeled internal standard is a cornerstone of this method, ensuring the highest level of accuracy and precision in bioanalysis.
References
-
U.S. Food and Drug Administration. (2013). 204251Orig1s000. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Desethyl Brinzolamide-13C,d3. Retrieved from [Link]
- Pappa, H., & Bouchalaki, E. (2015). Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 115, 47-53.
- Gouda, A. S., et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation.
- Balakrishna, P., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(1), 92-96.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Jemal, M. (2000). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 14(18), 1735-1742.
-
National Center for Biotechnology Information. (n.d.). N-DesethylBrinzolamide-13C,d3. PubChem. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]
- Dolan, J. W. (2015). Internal Standard Calibration Problems. LCGC North America, 33(6), 394-399.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
- Abdel-Mottaleb, M. M. A., et al. (2017). Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation. AAPS PharmSciTech, 18(8), 3073-3082.
- Balakrishna, P., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(1), 92-96.
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 1.5: Calibration of Instrumental Methods. Retrieved from [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]
- Montesano, C., et al. (2020). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
- Al-Ghananeem, A. M., et al. (2024). Preparation and In Vitro Testing of Brinzolamide-Loaded Poly Lactic-Co-Glycolic Acid (PLGA) Nanoparticles for Sustained Drug Delivery. Pharmaceutics, 16(1), 101.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Shimadzu Corporation. (2022, November 22). How to Set up HPLC Calibration Method - Internal Standard Calibration with Shimadzu LabSolutions [Video]. YouTube. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). BRINZOLAMIDE. Retrieved from [Link]
- van de Merbel, N. C. (2000). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 14(18), 1735-1742.
-
Covance Inc. (2013). Global Bioanalytical Response to Docket Number: FDA-2013-D-1020. Retrieved from [Link]
-
Manasa Life Sciences. (n.d.). Brinzolamide Standard. Retrieved from [Link]
-
ResearchGate. (2016). Calibration curve and internal standards?. Retrieved from [Link]
-
SRI Instruments. (n.d.). Performing Internal Standard Calibration using PeakSimple version 3.51. Retrieved from [Link]
- Rezk, M. R., et al. (2016). A novel UPLC-MS/MS method for simultaneous determination of sofosbuvir and its metabolite, GS-331007, in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 128, 269-276.
-
National Center for Biotechnology Information. (n.d.). Vitamin D3-d3. PubChem. Retrieved from [Link]
Sources
- 1. Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Brinzolamide Standard | Manasa Life Sciences [manasalifesciences.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. caymanchem.com [caymanchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. waters.com [waters.com]
- 10. scispace.com [scispace.com]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. consultations.tga.gov.au [consultations.tga.gov.au]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. jddtonline.info [jddtonline.info]
- 16. acgpubs.org [acgpubs.org]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
Application Notes & Protocols: The Role of N-Desethyl Brinzolamide-13C,d3 in Preclinical Research
Introduction: The Imperative for Precision in Ocular Drug Metabolism
Brinzolamide is a potent carbonic anhydrase inhibitor formulated as a topical ophthalmic suspension for the treatment of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2][3][4] By inhibiting carbonic anhydrase in the ciliary processes of the eye, Brinzolamide reduces the production of aqueous humor, thereby lowering IOP.[1][4] Following topical administration, Brinzolamide is absorbed systemically and undergoes metabolism. The primary and pharmacologically active metabolite is N-Desethyl Brinzolamide.[5][6][7][8] This metabolite also inhibits carbonic anhydrase and accumulates in red blood cells, contributing to the overall systemic effect of the drug.[5][6]
Understanding the pharmacokinetic (PK) profile of both the parent drug and its active metabolites is a cornerstone of preclinical drug development.[9] For N-Desethyl Brinzolamide, whose plasma concentrations are often very low (typically below 10 ng/mL), highly sensitive and specific analytical methods are required.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.
The accuracy of LC-MS/MS quantification hinges on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard is considered the most suitable choice because it shares nearly identical chemical and physical properties with the analyte.[10][11][12] N-Desethyl Brinzolamide-13C,d3 is a SIL version of the metabolite, incorporating carbon-13 and deuterium atoms. This labeling provides a mass shift detectable by the mass spectrometer without significantly altering its chemical behavior.[11] Consequently, it co-elutes chromatographically with the unlabeled analyte and experiences identical extraction efficiency and matrix effects, effectively correcting for variations during sample preparation and analysis.[12] This application note provides detailed protocols for the use of N-Desethyl Brinzolamide-13C,d3 as an internal standard for the robust quantification of N-Desethyl Brinzolamide in preclinical studies.
Application I: Quantitative Bioanalysis for Pharmacokinetic Studies
The primary application of N-Desethyl Brinzolamide-13C,d3 is to serve as an internal standard for the accurate quantification of N-Desethyl Brinzolamide in various biological matrices (e.g., plasma, whole blood, aqueous humor, and other ocular tissues) collected during preclinical PK studies.
Rationale for Use
The core principle of using a SIL-IS is to provide a reference point that behaves identically to the analyte of interest throughout the entire analytical process. Any loss of analyte during sample extraction or any fluctuation in ionization efficiency within the mass spectrometer will be mirrored by a proportional loss or fluctuation in the SIL-IS. By calculating the ratio of the analyte's response to the IS's response, a highly precise and accurate measurement can be achieved, which is essential for defining the absorption, distribution, metabolism, and excretion (ADME) properties of Brinzolamide.
Bioanalytical Workflow Overview
The general workflow for quantifying N-Desethyl Brinzolamide in preclinical samples is a multi-step process designed to ensure accuracy and reproducibility. The process begins with the collection of biological samples and concludes with the generation of concentration-time data for pharmacokinetic modeling.
Protocol: LC-MS/MS Quantification of N-Desethyl Brinzolamide
This protocol outlines a validated method for quantifying N-Desethyl Brinzolamide in rabbit plasma, a common preclinical model for ophthalmic drugs.[13]
Reagents and Materials
-
N-Desethyl Brinzolamide (analyte reference standard)
-
N-Desethyl Brinzolamide-13C,d3 (internal standard)[14]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate (for mobile phase)
-
Control (blank) rabbit plasma
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Desethyl Brinzolamide and N-Desethyl Brinzolamide-13C,d3 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with 50:50 acetonitrile:water to a final concentration of 50 ng/mL. The optimal concentration should be determined during method development to yield a consistent and robust MS response.
Sample Preparation (Protein Precipitation)
Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS analysis. Adding the IS at the very beginning ensures it undergoes the exact same sample preparation steps as the analyte.[11]
-
Aliquot 50 µL of study sample, CS, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (50 ng/mL N-Desethyl Brinzolamide-13C,d3) to every tube except for blank matrix samples.
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.
LC-MS/MS Instrumentation and Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
| LC Parameters | Example Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS/MS Parameters | Example Condition |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| N-Desethyl Brinzolamide MRM Transition | Precursor Ion (Q1) > Product Ion (Q3) (To be optimized) |
| N-Desethyl Brinzolamide-13C,d3 MRM Transition | Precursor Ion (Q1)+4 > Product Ion (Q3) (To be optimized) |
| Key Voltages | Dwell Time, Collision Energy, DP, EP, CE to be optimized |
Bioanalytical Method Validation
For the data to be considered reliable for regulatory submission, the method must be fully validated according to guidelines from bodies like the FDA.[15][16] The validation process establishes the performance characteristics of the method.
| Validation Parameter | Description & Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte from other components. No significant interfering peaks at the retention time of the analyte or IS in at least six sources of blank matrix.[17] |
| Calibration Curve | A minimum of six non-zero standards. A linear regression model with a weighting factor is typically used. Correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy & Precision | Intra- and inter-day analysis of QC samples at multiple levels (LOD, L, M, H). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[18] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20%). |
| Matrix Effect | Assesses the ion suppression or enhancement from matrix components. The IS-normalized matrix factor CV should be ≤15%. |
| Recovery | The extraction efficiency of the analytical method. Should be consistent and reproducible. |
| Stability | Analyte stability in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage). Analyte concentration should be within ±15% of the nominal concentration. |
Application II: Metabolite Confirmation in Profiling Studies
While its primary use is quantitative, N-Desethyl Brinzolamide-13C,d3 can also serve as a tool for qualitative confirmation during metabolite profiling.
Rationale
In complex biological matrices, numerous endogenous compounds can produce signals in a mass spectrometer. Confirming that a chromatographic peak truly corresponds to N-Desethyl Brinzolamide can be challenging. By spiking a sample with the SIL-IS, researchers can use two key characteristics for confident identification:
-
Co-elution: The SIL-IS will have virtually the same retention time as the native analyte.
-
Known Mass Shift: The detected ion for the SIL-IS will have a predictable mass-to-charge (m/z) ratio that is higher than the native analyte by the mass of the incorporated isotopes (+4 Da for 13C and 3x d1).
Preclinical Study Protocol: Ocular PK in Rabbits
This protocol provides a framework for assessing the formation and distribution of N-Desethyl Brinzolamide after topical administration of the parent drug, Brinzolamide.
Study Objective
To determine the concentration-time profile of N-Desethyl Brinzolamide in plasma and aqueous humor of New Zealand White rabbits following a single topical ocular dose of a 1% Brinzolamide suspension.
Experimental Design
-
Animals: 18 healthy male New Zealand White rabbits.
-
Dosing: Administer a single 50 µL dose of 1% Brinzolamide ophthalmic suspension into the cul-de-sac of one eye of each rabbit.
-
Groups & Time Points: Divide animals into 6 groups of 3 rabbits each for terminal sample collection at 0.5, 1, 2, 4, 8, and 24 hours post-dose. A pre-dose blood sample will be collected from all animals.
Sample Collection and Processing
-
Blood Collection: At the designated time points, collect ~1 mL of blood from the marginal ear vein into tubes containing K2EDTA anticoagulant.
-
Plasma Preparation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C. Harvest the plasma supernatant.
-
Aqueous Humor Collection: Immediately following blood collection, anesthetize the rabbits. Collect ~100 µL of aqueous humor from the anterior chamber of the dosed eye using a 30-gauge needle.
-
Storage: Immediately freeze all plasma and aqueous humor samples at -80°C pending analysis.
Bioanalysis
Analyze all plasma and aqueous humor samples for N-Desethyl Brinzolamide concentrations using the validated LC-MS/MS method described previously, employing N-Desethyl Brinzolamide-13C,d3 as the internal standard.
Data Presentation and Analysis
The resulting concentration data should be tabulated and used to generate mean concentration-time profiles. Key pharmacokinetic parameters can then be calculated.
| Time (hr) | Mean Plasma Conc. (ng/mL) ± SD | Mean Aqueous Humor Conc. (ng/mL) ± SD |
| 0.5 | Value | Value |
| 1.0 | Value | Value |
| 2.0 | Value | Value |
| 4.0 | Value | Value |
| 8.0 | Value | Value |
| 24.0 | Value | Value |
| PK Parameter | Plasma | Aqueous Humor |
| Cmax (ng/mL) | Value | Value |
| Tmax (hr) | Value | Value |
| AUC₀-t (hr*ng/mL) | Value | Value |
Conclusion
N-Desethyl Brinzolamide-13C,d3 is an indispensable tool in the preclinical development of Brinzolamide. As a stable isotope-labeled internal standard, it ensures the highest level of accuracy and precision in bioanalytical assays, which is paramount for the reliable characterization of the drug's metabolism and pharmacokinetic properties. Its application in LC-MS/MS methods allows researchers and drug development professionals to generate high-quality, defensible data essential for understanding the complete profile of Brinzolamide and for making informed decisions in the progression toward clinical trials.
References
- Novartis. (n.d.). AZOPT® (brinzolamide ophthalmic suspension) 1% Prescribing Information.
- Tiwari, B., Shirsat, M., & Kulkarni, A. A. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics.
- Silver, L. H. (1998). Preclinical overview of brinzolamide. PubMed.
- Tiwari, B., Shirsat, M., & Kulkarni, A. A. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics.
- Wikipedia. (n.d.). Brinzolamide.
- Able Pharma. (2023). Navigating Glaucoma with Brinzolamide's Therapeutic Symphony.
- Pharmace Research Laboratory. (n.d.). N-Desethyl Brinzolamide.
- Wagstaff, A. J., & Perry, C. M. (2000). Brinzolamide: a review of its use in the management of primary open-angle glaucoma and ocular hypertension. PubMed.
- National Center for Biotechnology Information. (n.d.). Brinzolamide. PubChem.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
- WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance.
- Talluri, R. S., et al. (2023). Topical pharmacokinetics of brinzolamide suspensions in rabbits and variability analysis for sample size and design considerations. PubMed.
- R Discovery. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- Igarashi, H., et al. (2024). Enhancement of therapeutic efficacy of Brinzolamide for Glaucoma by nanocrystallization and tyloxapol addition. PMC.
- ResearchGate. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC.
- Salphati, L., et al. (n.d.). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). PubMed.
- Global Substance Registration System. (n.d.). BRINZOLAMIDE.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
- Patsnap. (2024). What is Brinzolamide used for?. Synapse.
- Ghodse, S. M., & Gawde, K. K. (2024). Analytical method development for brinzolamide stability.
- KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Zhang, S., et al. (2019). Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis. Frontiers.
- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
- Pharmaffiliates. (n.d.). N-Desethyl Brinzolamide-13C,d3.
Sources
- 1. Navigating Glaucoma with Brinzolamide's Therapeutic Symphony - Able Pharma [ablepharma.com]
- 2. Brinzolamide : a review of its use in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of therapeutic efficacy of Brinzolamide for Glaucoma by nanocrystallization and tyloxapol addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Brinzolamide used for? [synapse.patsnap.com]
- 5. novartis.com [novartis.com]
- 6. Brinzolamide - Wikipedia [en.wikipedia.org]
- 7. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. Topical pharmacokinetics of brinzolamide suspensions in rabbits and variability analysis for sample size and design considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. fda.gov [fda.gov]
- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. hhs.gov [hhs.gov]
Troubleshooting & Optimization
Technical Support Hub: Brinzolamide Bioanalysis & Matrix Effect Mitigation
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Carbonic Anhydrase II (CA-II) Sequestration and Matrix Effects in LC-MS/MS
The Core Challenge: The Erythrocyte "Sink" Effect
User Query: Why is my Brinzolamide recovery inconsistent between plasma and whole blood samples?
Technical Insight: Brinzolamide is a high-affinity Carbonic Anhydrase Inhibitor (CAI). In systemic circulation, it does not float freely in plasma; it is actively sequestered into Red Blood Cells (RBCs) where it binds irreversibly (under physiological conditions) to Carbonic Anhydrase II (CA-II).
The concentration ratio of Brinzolamide in RBCs vs. Plasma is approximately 250:1 .
-
The Risk: If you analyze plasma, even microscopic hemolysis (rupture of RBCs) releases massive amounts of drug into the plasma, causing false-positive spikes.
-
The Solution: Whole blood analysis is the gold standard for pharmacokinetic (PK) accuracy. However, you must chemically displace the drug from the CA-II enzyme during extraction to ensure total recovery.
Mechanism of Sequestration & Ion Suppression
The following diagram illustrates the sequestration mechanism and where matrix effects (phospholipids) interfere during ionization.
Figure 1: The sequestration of Brinzolamide in RBCs and the competitive ionization pathway in the ESI source.
Internal Standard Strategy: The "d5" Imperative
User Query: Can I use Dorzolamide as an internal standard?
Recommendation: No. While Dorzolamide is a structural analog, it does not share the exact retention time or CA-II binding kinetics of Brinzolamide.
To compensate for the specific matrix effects caused by lysed blood (which is rich in proteins and salts), you must use a Stable Isotope Labeled Internal Standard (SIL-IS).
Comparative Analysis: IS Selection
| Feature | Brinzolamide-d5 (Recommended) | Dorzolamide (Analog) | Impact on Analysis |
| Retention Time | Co-elutes with Analyte | Elutes earlier/later | Analog IS cannot correct for matrix suppression occurring at the specific moment Brinzolamide elutes. |
| CA-II Binding | Identical Affinity | Different Affinity | Analog IS will not compensate for extraction recovery losses if the drug is not fully displaced from RBCs. |
| Mass Shift | +5 Da | Different MW | Sufficient separation to avoid isotopic cross-talk. |
| Cost | High | Low | The cost of repeat analysis due to failure outweighs the IS cost. |
Critical Note: Ensure your Brinzolamide-d5 is high purity. Deuterium exchange can occur if the label is on an exchangeable proton. Prefer ring-labeled isotopes [1].
Validated Extraction Protocol (SOP)
Methodology: Liquid-Liquid Extraction (LLE) with pH Adjustment. Rationale: Protein Precipitation (PPT) often leaves significant phospholipids in the supernatant, leading to ion suppression. LLE provides a cleaner extract.[1] Crucially, we must use alkaline conditions to maximize extraction efficiency of the sulfonamide into the organic layer.
Step-by-Step Workflow
-
Sample Thawing: Thaw whole blood samples at room temperature. Vortex vigorously to ensure homogeneity (clots trap the drug).
-
Lysis & IS Spiking:
-
Aliquot
of Whole Blood. -
Add
of Brinzolamide-d5 working solution. -
Action: Sonicate for 10 mins or perform a freeze-thaw cycle to rupture RBC membranes completely.
-
-
pH Adjustment (The "Release" Step):
-
Add
of 0.1 M Sodium Hydroxide (NaOH) or Carbonate Buffer (pH ~9.0). -
Why? High pH ionizes the sulfonamide moiety but helps disrupt the protein-drug complex and prepares the sample for organic partitioning [2].
-
-
Extraction:
-
Add
of Ethyl Acetate (or TBME). -
Vortex for 10 minutes (high speed).
-
Centrifuge at
for 10 minutes at .
-
-
Reconstitution:
-
Transfer the organic (upper) layer to a clean tube.[2]
-
Evaporate to dryness under Nitrogen at
. -
Reconstitute in Mobile Phase (e.g., 80:20 Water:Methanol + 0.1% Formic Acid).
-
Troubleshooting Guide & FAQs
Issue 1: Low Absolute Recovery (<50%)
Symptom: The peak area of the analyte is consistently low, even in spiked standards.
-
Root Cause: The drug is still bound to Carbonic Anhydrase in the RBC debris (pellet).
-
Fix: Increase the ionic strength or pH of the lysis buffer. Zinc Sulfate (
) precipitation is an alternative "displacement" method, as Zinc competes for the active site on the enzyme, forcing Brinzolamide into solution [3].
Issue 2: Signal Drift / IS Response Variation
Symptom: The Internal Standard peak area varies by >15% across the run.
-
Root Cause: Phospholipid buildup on the LC column. Lysed blood is "dirty."
-
Fix:
-
Implement a Divert Valve : Send the first 1.0 min and the wash phase of the LC gradient to waste, bypassing the MS source.
-
Use a column flush: Inject a "sawtooth" gradient (95% Acetonitrile) at the end of every injection to wash off lipids.
-
Issue 3: Non-Linear Calibration Curves
Symptom: The curve flattens at the high end (saturation) or the low end is erratic.
-
Root Cause:
-
Low end: Adsorption to glass vials.[3] Brinzolamide is hydrophobic.
-
High end: Detector saturation or dimer formation.
-
-
Fix: Use silanized glass vials or polypropylene. Check for sodium adducts (
) in the mass spectrum; if high, switch mobile phase buffer to Ammonium Formate to force or [4].
Decision Tree: Solving Matrix Effects
Figure 2: Diagnostic workflow for isolating matrix effects vs. extraction failures.
References
-
Kim, H., et al. (2015). Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method. Journal of Chromatography B. Retrieved from [Link]
-
Biotage. (2025).[4][5] Strategies for extraction of drugs from whole blood. Retrieved from [Link]
-
Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Topical brinzolamide-induced ciliary body effusion with secondary angle closure and myopic shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Ion Suppression for N-Desethyl Brinzolamide-13C,d3 in LC-MS Bioanalysis
From the Desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for bioanalysis and encountering challenges with the stable isotope-labeled internal standard (SIL-IS), N-Desethyl Brinzolamide-13C,d3. My objective is to provide you with not just a set of instructions, but a foundational understanding of ion suppression and a systematic, field-proven workflow to diagnose, quantify, and resolve it. The protocols herein are designed to be self-validating, ensuring the integrity and reliability of your data.
Part 1: Foundational Concepts - Understanding the "Invisible" Problem
This section addresses the fundamental questions surrounding ion suppression, a phenomenon that can compromise even the most selective LC-MS/MS methods.[1][2][3]
FAQ: What exactly is ion suppression and why is it a critical issue in LC-MS?
Ion suppression is a type of matrix effect that results in a decreased analytical signal for a target analyte.[3][4] It occurs within the mass spectrometer's ion source (most commonly an electrospray ionization, or ESI, source) when co-eluting compounds from the sample matrix interfere with the ionization efficiency of the analyte of interest.[2][5][6] These interfering molecules compete with the analyte for access to the droplet surface, for available charge, or disrupt the droplet evaporation process, ultimately reducing the number of analyte ions that reach the mass analyzer.[7][8]
This is a critical issue because it can lead to:
-
Inaccurate Quantification: Underestimation of the analyte concentration.
-
Poor Precision and Reproducibility: High variability (%RSD) between replicate injections.[9]
-
Increased Limits of Quantification (LOQ): Inability to detect the analyte at low concentrations.[9]
Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a significant challenge because the interference happens before mass analysis.[2]
Caption: Systematic Troubleshooting Workflow.
Step 1: Initial System Health & Consumables Checklist
Before investigating complex matrix effects, always rule out common instrumental and method-related issues.
| Category | Checkpoint | Rationale & Action |
| LC System | System Pressure | Is the pressure stable and within the expected range? Erratic pressure can indicate a leak or pump issue, affecting retention and delivery. |
| Mobile Phase | Are the mobile phases freshly prepared? Is the correct composition being used? Degradation or incorrect formulation of mobile phase additives (e.g., formic acid) can drastically alter ionization. | |
| Solvent Lines | Are the solvent lines free of bubbles and properly submerged in the reservoirs? Air in the system will cause pump failure and signal loss. | |
| MS System | Source Cleanliness | Is the ion source capillary or orifice clean? [10]Contamination is a leading cause of signal degradation. Perform routine cleaning as per manufacturer guidelines. |
| Gas Flows | Are the nebulizer and drying gas flows at their setpoints? Incorrect gas flows will prevent efficient droplet formation and desolvation. | |
| Tuning & Calibration | When was the instrument last tuned and calibrated? Instrument drift can cause a gradual loss of sensitivity. [11]Ensure performance is verified with a standard solution. | |
| Method | Standard Viability | Is the N-Desethyl Brinzolamide-13C,d3 stock and working solution within its expiry and stored correctly? Degradation of the internal standard is a primary suspect for signal loss. |
Step 2: The Post-Column Infusion Experiment to Qualitatively Identify Suppression
This is the definitive experiment to visualize at what point during your chromatographic run ion suppression is occurring. [2][12]It involves continuously infusing a solution of your internal standard after the analytical column while injecting a blank, extracted matrix sample.
Caption: Post-Column Infusion Experimental Setup.
Protocol: Post-Column Infusion
-
Prepare Infusion Solution: Create a solution of N-Desethyl Brinzolamide-13C,d3 in a solvent compatible with your mobile phase (e.g., 50:50 Acetonitrile:Water) at a concentration that gives a stable, mid-range signal (e.g., 50-100 ng/mL).
-
Setup Hardware: Using PEEK tubing and a low-dead-volume T-union, connect the output of your analytical column to one inlet of the tee. Connect a syringe pump containing your infusion solution to the second inlet. Connect the outlet of the tee to the MS ion source. [12][13]3. Establish Baseline: Start the LC flow with your initial mobile phase conditions and begin infusing the IS solution via the syringe pump (a typical flow rate is 10-20 µL/min). [13][14]Monitor the IS signal in the MS until you achieve a stable baseline.
-
Inject Blank Matrix: Inject a prepared blank matrix sample (e.g., extracted plasma, urine) that has undergone the same extraction procedure as your study samples.
-
Run Gradient: Run your full LC gradient method.
-
Analyze Data: Monitor the signal trace of N-Desethyl Brinamzolamide-13C,d3. A stable baseline indicates no ion suppression. A significant, reproducible dip in the signal indicates a region of ion suppression caused by co-eluting matrix components. If this dip coincides with the retention time of your analyte, you have confirmed the problem.
Step 3: Quantitative Assessment of the Matrix Effect
Once you've confirmed the presence of ion suppression, it's crucial to quantify its magnitude. This is typically done during method validation but is an essential diagnostic step. The goal is to calculate the Matrix Factor (MF). [15] Protocol: Post-Extraction Spike for Matrix Factor Calculation
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike the analyte (Brinzolamide) and IS (N-Desethyl Brinzolamide-13C,d3) into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract at least 6 different lots of blank biological matrix. After the final evaporation step, spike the analyte and IS into the reconstitution solvent and vortex.
-
-
Analyze: Inject all samples onto the LC-MS system.
-
Calculate Matrix Factor (MF):
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
Interpretation of Results
| Matrix Factor (MF) | Interpretation | Implication for N-Desethyl Brinzolamide-13C,d3 |
| MF = 1 | No matrix effect | The method is robust. |
| MF < 1 | Ion Suppression | The signal is being suppressed by the matrix. |
| MF > 1 | Ion Enhancement | The signal is being enhanced by the matrix. |
| IS-Normalized MF > 1.15 or < 0.85 | Unacceptable Variability | The internal standard is not adequately correcting for the matrix effect across different lots of the matrix. This is a major issue requiring method modification. |
Criteria based on general principles from the FDA's Bioanalytical Method Validation Guidance.
Part 3: Mitigation Strategies - A Hierarchy of Solutions
If ion suppression is confirmed and quantified as a significant problem, employ the following strategies, starting with the most effective and practical.
FAQ: How can I eliminate ion suppression through sample preparation?
Improving sample cleanup is the most powerful tool to combat ion suppression. [6][16]The goal is to remove interfering endogenous compounds, particularly phospholipids from plasma.
-
Protein Precipitation (PPT): The simplest but "dirtiest" method. Prone to leaving phospholipids in the supernatant.
-
Liquid-Liquid Extraction (LLE): More selective than PPT. By carefully choosing the extraction solvent, you can leave many polar interferences (like salts and some phospholipids) in the aqueous layer. [17]* Solid-Phase Extraction (SPE): The most effective and selective method. [16]Using a well-chosen sorbent (e.g., mixed-mode or reverse-phase), you can wash away interfering compounds before eluting your analyte and IS, providing the cleanest extract.
FAQ: Can chromatographic changes reduce ion suppression?
Yes. The goal is to chromatographically separate your analyte and IS from the "zone" of ion suppression you identified in the post-column infusion experiment.
-
Modify the Gradient: Increase the ramp time of your organic mobile phase to improve the resolution between early-eluting matrix components and your analyte.
-
Change Column Chemistry: If using a C18 column, consider a column with a different selectivity (e.g., Phenyl-Hexyl) or one with a polar-embedded group to alter the elution profile of interferences.
-
Increase Efficiency: Using a column with smaller particles (e.g., sub-2-µm) or a longer column can increase peak capacity and resolve the analyte from the suppression zone.
FAQ: Are there any instrument-level adjustments that can help?
These are generally less effective than sample prep or chromatography but can be useful in some cases.
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI for moderately polar compounds. [2]* Optimize Source Parameters: Experiment with source temperature and gas flows, although this is unlikely to resolve significant suppression from co-eluting interferences.
-
Reduce Sample Concentration: If possible, simply diluting the sample can reduce the concentration of interfering matrix components below the threshold where they cause suppression.
References
-
Title: Ion suppression (mass spectrometry) - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Hidden Problems in your LCMS data? Source: Element Lab Solutions URL: [Link]
-
Title: Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis Source: ResearchGate URL: [Link]
-
Title: Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International URL: [Link]
-
Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]
-
Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link]
-
Title: Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Source: Chromatography Online URL: [Link]
-
Title: Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis Source: AMSbiopharma URL: [Link]
-
Title: 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL: [Link]
-
Title: Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There Source: Phenomenex URL: [Link]
-
Title: Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis Source: ACS Publications URL: [Link]
-
Title: A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Topical brinzolamide and metabolic acidosis Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles Source: Shimadzu URL: [Link]
-
Title: How can I identify Ion Suppression in Biological Sample Analysis? Source: Providion Group URL: [Link]
-
Title: Matrix Effect in Bioanalysis: An Overview Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
-
Title: Importance of matrix effects in LC–MS/MS bioanalysis Source: Bioanalysis Zone URL: [Link]
-
Title: Comprehensive Ocular and Systemic Pharmacokinetics of Brinzolamide in Rabbits After Intracameral, Topical, and Intravenous Administration Source: PubMed URL: [Link]
-
Title: Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent Source: ResearchGate URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: YouTube URL: [Link]
-
Title: Brinzolamide PubChem CID 68844 Source: National Institutes of Health (PubChem) URL: [Link]
-
Title: Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS Source: MDPI URL: [Link]
-
Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]
-
Title: Troubleshooting Loss of Signal: Where did my peaks go? Source: Biotage URL: [Link]
-
Title: Brinzolamide – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Preclinical overview of brinzolamide Source: PubMed URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. eijppr.com [eijppr.com]
- 10. zefsci.com [zefsci.com]
- 11. youtube.com [youtube.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for N-Desethyl Brinzolamide-13C,d3
Prepared by: Senior Application Scientist, Gemini Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimization of mass spectrometry (MS) parameters for the quantitative analysis of N-Desethyl Brinzolamide-13C,d3. As a stable isotope-labeled (SIL) internal standard, its proper handling and method development are paramount for achieving accurate and robust bioanalytical data. This document moves beyond a simple checklist, offering causal explanations for experimental choices to empower users with a deeper understanding of the method development process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to provide a foundational understanding.
Q1: What is N-Desethyl Brinzolamide-13C,d3, and why is its optimization important?
A1: N-Desethyl Brinzolamide is the primary active metabolite of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[1] The "-13C,d3" designation indicates it is a stable isotope-labeled (SIL) version of the molecule, containing one Carbon-13 and three deuterium atoms. It is used as an internal standard (IS) in quantitative LC-MS/MS assays. The use of a SIL IS is the gold standard in quantitative bioanalysis as it co-elutes with the unlabeled analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[2][3] Optimizing its specific MS parameters is critical to ensure maximum sensitivity and to prevent analytical interferences, leading to a robust and reliable quantification of the actual analyte, N-Desethyl Brinzolamide.
Q2: What are the initial mass spectrometer settings I should start with for this compound?
A2: For initial scouting, begin with electrospray ionization in positive mode (ESI+). N-Desethyl Brinzolamide contains several nitrogen atoms that are readily protonated.[4] The theoretical exact mass of the unlabeled compound (C10H17N3O5S3) is 355.0463 g/mol .[5] For the 13C,d3 labeled version, the approximate monoisotopic mass will be ~359.06 g/mol . Therefore, start by scanning for the protonated molecule [M+H]⁺ around m/z 360.1. Set generic ESI source parameters (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 300-350 °C, Gas Flow: 8-10 L/min) and infuse a standard solution to confirm the presence of the precursor ion before proceeding to detailed optimization.
Q3: Which ionization mode, ESI or APCI, is best for this compound?
A3: Electrospray ionization (ESI) is the preferred method. ESI is most effective for moderately polar, ionizable molecules, which accurately describes N-Desethyl Brinzolamide.[6] Its structure is amenable to forming a stable protonated ion in solution, making it an ideal candidate for ESI. Atmospheric pressure chemical ionization (APCI) is generally better suited for less polar, more volatile compounds and would likely be less efficient for this analyte.
Q4: Why is a systematic optimization of MS parameters more critical than just using a generic "tune" method?
A4: A generic instrument tune, often performed with a standard like polypropylene glycol (PPG) or a proprietary mix, is designed to ensure the mass spectrometer is functioning correctly across a wide mass range.[7] However, it does not establish the optimal conditions for a specific analyte. Each molecule has unique physicochemical properties (e.g., proton affinity, thermal stability, fragmentation pathways) that dictate its behavior in the ion source and collision cell.[8] Systematic optimization tailors every critical parameter—from source voltages to collision energy—to the specific characteristics of N-Desethyl Brinzolamide-13C,d3, maximizing its ionization and fragmentation efficiency. This leads to significantly improved sensitivity, selectivity, and method robustness, which are non-negotiable for regulated bioanalysis.[9]
Section 2: In-Depth Parameter Optimization Guide
A successful method hinges on a logical, step-by-step optimization process. The following workflow illustrates the ideal sequence for tuning the mass spectrometer for your target analyte.
Caption: Systematic MS Optimization Workflow.
Q&A on Ion Source Optimization
Q5: How do I prepare the analyte solution for tuning and infusion?
A5: Prepare a 100-500 ng/mL solution of N-Desethyl Brinzolamide-13C,d3. The solvent composition should mimic the initial mobile phase conditions of your intended LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Using a solvent composition that mirrors the LC conditions ensures that the optimization is relevant to the actual analysis. The presence of a protic solvent (water or methanol) and an acid modifier (formic acid) facilitates the formation of the [M+H]⁺ ion. Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC setup (e.g., 0.3-0.5 mL/min), often introduced via a T-junction post-column.
Q6: What is the systematic approach to optimizing ESI source parameters (Capillary Voltage, Gas Flow, Temperature)?
A6: The goal is to achieve the most intense and stable signal for the precursor ion ([M+H]⁺ at m/z ~360.1). Optimize parameters one at a time while holding others constant, as outlined below.
-
Capillary/Spray Voltage: This voltage creates the electrochemical gradient that drives ion formation. Start at ~3.0 kV and increase in 0.5 kV increments. The signal should increase to a point and then plateau or decrease. Operating on the plateau ensures robustness; small fluctuations in voltage will not cause large changes in signal intensity.[7]
-
Drying Gas Temperature & Flow: These parameters are crucial for desolvation—the removal of solvent from the ESI droplets to release gas-phase ions. Higher flow rates and temperatures generally improve desolvation, but excessive settings can lead to thermal degradation of the analyte or reduced ionization efficiency. Optimize for the highest signal intensity without signs of instability.
-
Nebulizer Gas Pressure: This gas aids in the formation of a fine spray of charged droplets. Higher pressure typically results in smaller droplets, which desolvate more efficiently. Adjust this parameter to maximize the ion signal.
Q7: What is in-source fragmentation, and how can I minimize it?
A7: In-source fragmentation (ISF) is the unintended breakdown of the analyte within the ion source and the intermediate pressure region of the mass spectrometer, before it reaches the mass analyzer.[10] It occurs when the voltages that accelerate ions are set too high, providing excess internal energy that leads to dissociation.[11] This is problematic because it reduces the abundance of your intended precursor ion, thereby decreasing sensitivity. To minimize ISF, carefully optimize the "front-end" voltages such as the declustering potential (DP) or cone voltage (CV). While optimizing the source, monitor for the appearance of fragment ions in the full scan (MS1) spectrum. The goal is to maximize the [M+H]⁺ signal while keeping the intensity of any fragment ions at a minimum.
Q&A on MRM Method Development
Q8: How do I select the correct precursor ion for N-Desethyl Brinzolamide-13C,d3?
A8: After optimizing the ion source, confirm the precursor ion by acquiring a full scan (MS1) spectrum of the infused analyte. The most abundant peak should correspond to the protonated molecule, [M+H]⁺, at m/z ~360.1. Verify that this peak is indeed your analyte by checking its isotopic pattern. The presence of the 13C and d3 labels will slightly alter the natural isotopic distribution. Select this m/z value as the precursor ion for fragmentation in the collision cell (Q2).
Q9: How do I find the optimal product ions for my MRM transitions?
A9: To find the best product ions, perform a Product Ion Scan (also known as MS/MS or daughter scan). In this experiment, the first quadrupole (Q1) is locked to transmit only your precursor ion (m/z ~360.1), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) scans a mass range (e.g., m/z 50-370) to detect all the resulting fragment ions. From the resulting spectrum, select at least two of the most intense and stable product ions. Using multiple transitions provides higher confidence in identification.[12] For quantitative purposes, one transition (the "quantifier") is used for measurement, while the second (the "qualifier") is used for confirmation. The fragmentation pattern of the labeled standard should be similar to the unlabeled version, with mass shifts occurring only in fragments that retain the 13C or deuterium atoms.
Q10: What is Collision Energy (CE) optimization, and why is it the most critical parameter for MRM?
A10: Collision Energy (CE) is the kinetic energy applied to the precursor ions as they enter the collision cell, which is filled with an inert gas like argon or nitrogen. This energy drives the collision-induced dissociation (CID) process that generates the product ions.[9] The CE value is highly specific to the bond strengths within the molecule and the desired fragmentation pathway.
-
Too low CE: Insufficient fragmentation, leading to a weak product ion signal.
-
Too high CE: Excessive fragmentation into smaller, less specific ions, or "shattering" of the desired product ion, also leading to a weak signal.
For each selected MRM transition (precursor → product), you must perform a CE optimization experiment. The instrument software will typically ramp the CE voltage over a range (e.g., 5-50 eV) and plot the resulting product ion intensity. The CE value that yields the maximum intensity should be selected for that specific transition.[13]
Q11: How do I optimize other compound-dependent parameters like Declustering Potential (DP) or Cone Voltage (CV)?
A11: Declustering Potential (DP) or Cone Voltage (CV) are applied between the ion source and the mass analyzer. Their primary role is to help strip away residual solvent molecules and prevent ion clustering before the ions enter the quadrupole.[9] While they can induce some fragmentation if set too high (as discussed in Q7), they are primarily optimized to maximize the precursor ion's signal intensity and transmission into the mass analyzer. Similar to CE optimization, this is done by ramping the voltage and monitoring the precursor ion signal, selecting the value that provides the highest intensity without causing significant in-source fragmentation.
Section 3: Step-by-Step Experimental Protocols
Protocol 1: Direct Infusion Analysis for Source and Compound Parameter Optimization
-
Preparation: Prepare a 100-500 ng/mL solution of N-Desethyl Brinzolamide-13C,d3 in a solvent mimicking your initial LC mobile phase (e.g., 50% Acetonitrile / 50% Water / 0.1% Formic Acid).
-
Setup: Configure a syringe pump to deliver the solution at a constant flow rate (e.g., 10 µL/min) into the MS source, typically via a T-junction connected to the LC line (with the LC flow directed to waste or providing a make-up flow).
-
Source Optimization:
-
Set the mass spectrometer to acquire in positive ion, full scan mode, centered around the expected precursor m/z (~360.1).
-
Sequentially adjust the capillary voltage, nebulizer gas, drying gas flow, and gas temperature, monitoring the precursor ion intensity in real-time. Adjust each parameter to maximize the signal.
-
-
Compound Parameter Optimization:
-
Set up a product ion scan method with the precursor m/z fixed at the value determined in the previous step.
-
Acquire the product ion spectrum and identify the most abundant and structurally significant fragment ions.
-
Create an MRM method with transitions for the selected product ions.
-
For each transition, perform an automated Collision Energy (CE) optimization experiment to find the voltage that yields the maximum product ion intensity.
-
Perform a Declustering Potential (DP)/Cone Voltage (CV) optimization to maximize the precursor ion signal.
-
-
Record: Document all final optimized parameters.
Protocol 2: On-Column (LC-MS) MRM Parameter Refinement
-
Setup: Install the appropriate LC column and configure the LC method.
-
Method Creation: Create an LC-MS/MS acquisition method using the MRM transitions and optimized parameters determined from the infusion experiment.
-
Injection: Inject a known concentration of the analyte onto the LC-MS system.
-
Verification:
-
Confirm that the analyte elutes as a sharp, symmetrical peak.
-
Check the signal-to-noise ratio. If lower than expected, minor on-column adjustments to source parameters (especially gas flow and temperature, which are dependent on the LC flow rate) may be beneficial.
-
Verify the stability and reproducibility of the signal over multiple injections.
-
Section 4: Troubleshooting Common Issues
Q12: I am seeing a very low or no signal for my analyte. What should I check first?
A12: Follow a logical diagnostic sequence:
-
Check the Spray: Visually inspect the ESI spray if your instrument has a viewing window. An unstable or sputtering spray indicates a blockage, leak, or problem with the solvent flow.[14]
-
Analyte Solution: Confirm the concentration and integrity of your infusion solution. Ensure it hasn't degraded or been prepared incorrectly.
-
Instrument Status: Check for any error messages. Ensure the system pressure is normal and that the instrument has been recently calibrated and tuned.[14][15]
-
Parameter Sanity Check: Double-check that you are in the correct ionization mode (ESI+) and that the precursor m/z you are monitoring is correct for the protonated, labeled analyte (~360.1).
Q13: My signal is unstable and fluctuating. What are the likely causes?
A13: Signal instability often points to issues with the sample introduction or ion source.
-
Air Bubbles: An air bubble in the syringe or transfer lines is a common culprit. Purge the syringe and lines carefully.
-
Inconsistent LC Flow: If performing on-column analysis, ensure the LC pumps are delivering a stable, pulse-free flow.
-
Dirty Ion Source: Contamination on the capillary tip, cone, or skimmer can lead to erratic spray formation and signal fluctuation. Cleaning the ion source may be necessary.[16]
-
Source Parameter Imbalance: Extreme settings for gas flow or temperature can create turbulence in the source, leading to an unstable signal.
Q14: I am observing high background noise in my chromatogram. How can I reduce it?
A14: High background noise can originate from several sources:
-
Solvent Contamination: Use only high-purity, LC-MS grade solvents, water, and additives. Contaminants in your mobile phase will create a high chemical background.
-
System Contamination: Run blank injections (injecting only mobile phase) to see if the noise is from the system itself. Flushing the system and column may be required.[14]
-
Leaks: An air leak in the LC flow path can introduce nitrogen and other atmospheric components, increasing background noise.[16]
-
Electronic Noise: Ensure proper grounding and check for sources of electronic interference near the instrument.
Q15: My peak shape is poor (e.g., fronting, tailing, or splitting). Is this an MS or LC issue?
A15: Poor peak shape is almost always a chromatography issue, not a mass spectrometry one. The mass spectrometer is simply a detector; it reports the ions that arrive at any given time.
-
Tailing: Often caused by secondary interactions between the analyte and the column stationary phase or by a void in the column packing.
-
Fronting: Typically indicates column overload. Try injecting a lower concentration.
-
Peak Splitting: Can be caused by a partially blocked column frit, an injection solvent that is too strong compared to the mobile phase, or a void at the head of the column.
Section 5: Data Presentation
Table 1: Key Physicochemical Properties of N-Desethyl Brinzolamide-13C,d3
| Parameter | Value | Source |
| Chemical Formula | C₉¹³CH₁₄D₃N₃O₅S₃ | Derived |
| Monoisotopic Mass | ~359.06 g/mol | Calculated |
| Parent Compound | Brinzolamide | [17] |
| Expected Precursor Ion | [M+H]⁺ | General MS |
| Expected Precursor m/z | ~360.1 | Calculated |
Table 2: Typical Starting Ranges for ESI Source Parameter Optimization
| Parameter | Typical Range | Rationale |
| Capillary Voltage | 2.5 - 4.5 kV | Drives ion formation from ESI droplets. |
| Drying Gas Flow | 8 - 12 L/min | Aids in solvent evaporation (desolvation). |
| Drying Gas Temperature | 250 - 400 °C | Provides thermal energy for desolvation. |
| Nebulizer Pressure | 30 - 50 psi | Assists in forming a fine, stable aerosol. |
| Declustering Potential / Cone Voltage | 20 - 100 V | Prevents cluster formation and aids ion transmission. |
| Collision Energy (for MRM) | 10 - 50 eV | Compound-specific; drives fragmentation. |
Section 6: References
-
CR Subscription Agency. Development and Validation of Stability Indicating RP- HPLC Method for the Determination of Brinzolamid in Bulk and Pharmaceutical Dosage Forms. Available from:
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023-05-14). stability indicating analytical method development and validation of brinzolamide in bulk drugs. Available from:
-
Sherrod, S. D., et al. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PMC. Available from:
-
Taylor, T. (2020-12-08). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC International. Available from:
-
ResearchGate. Simultaneous Estimation of Brinzolamide and Timolol Maleate using Chromatographic Methods | Request PDF. Available from:
-
ACS Publications. (2023-07-07). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Available from:
-
ResearchGate. Optimization and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the determination of 13 top-prescribed pharmaceuticals in influent wastewater | Request PDF. Available from:
-
Waters Corporation. (2025-12-12). Development of a Targeted Multiple Reaction Monitoring (MRM) Method for Fentalogues and Nitazene Derivatives for Use with Waters. Available from:
-
NIH. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Available from:
-
ResearchGate. Proposed fragmentation pattern for DP-1 (m/z 370), DP-2 (m/z 352) and DP-6 (m/z 416) …. Available from:
-
PMC. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Available from:
-
ResearchGate. (2020-01-22). (PDF) Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Available from:
-
LCGC International. Tips for Optimizing Key Parameters in LC–MS. Available from:
-
In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Available from:
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from:
-
Agilent. (2018-11-29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available from:
-
Spectroscopy Online. (2016-03-01). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Available from: _
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. Available from:
-
Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method. (2015-11-16). Available from:
-
Anant Pharmaceuticals Pvt. Ltd. CAS 404034-55-5 N-Desethyl Brinzolamide Impurity. Available from:
-
ACS Publications. (2018-09-28). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions | Analytical Chemistry. Available from:
-
ResearchGate. (2025-10-15). Optimization of Data-Independent Acquisition Mass Spectrometry for Deep and Highly Sensitive Proteomic Analysis. Available from:
-
Thermo Fisher. Orbitrap Astral Software Manual - Optimize the ion source parameters. Available from:
-
PMC. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Available from:
-
Journal of Drug Delivery and Therapeutics. (2020-01-15). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Available from:
-
Alliance Bioversity International - CIAT. Mass Spectrometer (MS) troubleshooting guide. Available from:
-
Amazon S3. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from:
-
Agilent. (2020-01-20). Optimizing Conditions for GC/MS Analyses. Available from:
-
SciSpace. (2011-06-04). Development of LC/MS techniques for plant and drug metabolism studies. Available from:
-
PMC. Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Available from:
-
PMC. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Available from:
-
MDPI. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Available from:
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available from:
-
The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra.. Available from:
-
G-M-I, Inc. (2023-09-11). Mass Spectrometry Troubleshooting and Common Issues. Available from:
-
PubMed. Optimization and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the determination of 13 top-prescribed pharmaceuticals in influent wastewater. Available from:
-
Chemistry LibreTexts. (2023-08-29). Mass Spectrometry - Fragmentation Patterns. Available from:
-
Thermo Fisher Scientific. A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. Available from:
-
UND Scholarly Commons. Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. Available from:
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from:
-
PubMed. Optimization of a ultra-high-pressure liquid chromatography-tandem multiple reaction monitoring mass spectrometry method for monitoring haloacetic acids as chlorinated disinfection by-products in the fresh-cut industry. Available from:
Sources
- 1. researchgate.net [researchgate.net]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 404034-55-5 N-Desethyl Brinzolamide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. waters.com [waters.com]
- 13. Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. gmi-inc.com [gmi-inc.com]
- 16. agilent.com [agilent.com]
- 17. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of Brinzolamide
Welcome to the technical support center for the analysis of brinzolamide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common chromatographic challenges. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and develop robust, reliable analytical methods.
Section 1: Foundational Knowledge - Understanding Brinzolamide
Before troubleshooting, it's crucial to understand the physicochemical properties of the analyte. Brinzolamide is a carbonic anhydrase inhibitor with a unique structure that dictates its chromatographic behavior.[1][2]
| Property | Value | Source | Significance for Chromatography |
| Molecular Formula | C₁₂H₂₁N₃O₅S₃ | [1][3] | Provides the basic structural information. |
| Molecular Weight | 383.5 g/mol | [1][2] | Influences diffusion rates and mass spectrometric detection. |
| pKa | Amphoteric | [4] | Brinzolamide can act as an acid or a base; its ionization state is highly dependent on mobile phase pH, which is a critical parameter for controlling retention and peak shape.[5][6] |
| logP / logD₇.₄ | -0.3 / 0.827 | [1][4] | Indicates moderate lipophilicity. The LogD at physiological pH suggests it is suitable for reversed-phase chromatography, but its polarity can still present challenges. |
| Key Structural Features | Sulfonamide group, secondary amine, ether linkage | [1] | The secondary amine is basic and a primary site for unwanted interactions with silica-based columns. The sulfonamide group adds polarity. |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of brinzolamide and its metabolites in a question-and-answer format.
Category 1: Poor Peak Shape
Question 1: My brinzolamide peak is tailing significantly on a C18 column. What is the primary cause and how do I fix it?
Answer: Peak tailing for basic compounds like brinzolamide is a classic problem in reversed-phase HPLC.[7][8] The primary cause is secondary ionic interactions between the protonated amine groups on your analyte and deprotonated (anionic) residual silanol groups (Si-O⁻) on the silica stationary phase.[9] This interaction provides an additional, strong retention mechanism that slows a portion of the analyte molecules, causing them to elute later and create a "tail."
Troubleshooting Protocol:
-
Lower the Mobile Phase pH: This is the most effective solution. By lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 4.0, you protonate the residual silanol groups (Si-OH), neutralizing their negative charge. This eliminates the strong ionic interaction, leading to a more symmetrical peak based on hydrophobic interactions alone.[6][10]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block many of the residual silanols. If you are using an older column (e.g., traditional Type A silica), switching to a modern, high-purity, end-capped column can dramatically improve peak shape.
-
Add a Competing Base: In some cases, adding a small amount of a competing base (like triethylamine, TEA) to the mobile phase can help. The competing base will interact with the active silanol sites, effectively shielding the brinzolamide from these secondary interactions. Caution: TEA is not MS-friendly and can be difficult to remove from the column. This approach is generally reserved for UV-only methods.
-
Consider a Different Stationary Phase: If pH adjustment is not sufficient, consider a column with a different surface chemistry. An embedded polar group (PEG) or a phenyl-hexyl phase can offer alternative selectivities and reduce silanol interactions.
Question 2: My peaks are fronting. What does this indicate?
Answer: Peak fronting is less common than tailing but typically points to a few specific issues.[7][13]
-
Sample Overload: You have injected too much sample onto the column. The stationary phase becomes saturated at the point of injection, causing the analyte molecules to move down the column more quickly than they should, resulting in a leading edge.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (i.e., more organic) than your mobile phase, the sample will not "band" correctly at the head of the column. This causes the peak to spread and often front.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte.
-
-
Low Column Temperature: Insufficient temperature can sometimes lead to poor peak shape, including fronting.
-
Solution: Increase the column temperature in 5°C increments (e.g., to 30°C or 35°C) to improve mass transfer kinetics.[13]
-
Category 2: Poor Resolution
Question 3: I can't separate brinzolamide from its structurally similar metabolites. Where should I start?
Answer: Separating structurally related compounds is a common challenge in bioanalysis.[14] Since the core structures are similar, you need to exploit subtle differences in their physicochemical properties. A systematic approach is required.
Workflow for Improving Resolution:
Caption: Systematic workflow for resolving closely eluting compounds.
Step-by-Step Protocol for Resolution Enhancement:
-
Optimize Mobile Phase Strength (% Organic): The first step is to ensure you have adequate retention (k' between 2 and 10). If peaks are eluting too early, they won't have enough time to interact with the stationary phase and separate.
-
Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times for all analytes, providing more opportunity for separation.[10]
-
-
Adjust Mobile Phase pH: This is the most powerful tool for manipulating the selectivity between brinzolamide and its metabolites.[5][15] Metabolites may have different pKa values due to modifications like dealkylation or hydroxylation. Changing the pH will alter their ionization state differently, leading to changes in retention and potentially achieving separation.
-
Action: Perform a pH screening study. Prepare mobile phases at different pH values (e.g., pH 3.0, 4.5, 6.0) and observe the change in selectivity.
-
-
Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently and can produce different elution orders.
-
Action: If you are using acetonitrile, switch to methanol (or vice versa).[16] You may need to adjust the percentage to get similar retention times, but the selectivity may improve dramatically.
-
-
Evaluate Column Chemistry: A standard C18 column separates primarily based on hydrophobicity. If this isn't enough, you need a stationary phase that offers a different separation mechanism.
-
Action: Try a Phenyl-Hexyl column, which adds π-π interactions, or a column with an embedded polar group (PEG), which can improve the separation of polar metabolites. For very challenging separations, a carbon-based phase can provide unique selectivity for structurally similar compounds.[17]
-
-
Adjust Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[18]
-
Action: Systematically vary the column temperature (e.g., 25°C, 35°C, 45°C). While often used to decrease run times, changing the temperature can sometimes alter selectivity enough to resolve closely eluting peaks.
-
Section 3: Method Development & Best Practices
Question 4: What are good starting conditions for a new HPLC or UHPLC-MS/MS method for brinzolamide in a biological matrix?
Answer: Developing a method from scratch can be time-consuming. Based on published literature, the following conditions provide a robust and reliable starting point for analyzing brinzolamide and its metabolites, particularly for MS detection.[11][12][19]
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | High-Purity, End-Capped C18 (e.g., Waters BEH, Agilent Zorbax, Phenomenex Kinetex) | Provides good hydrophobic retention and minimizes silanol interactions. |
| Particle Size: <2 µm for UHPLC, 3-5 µm for HPLC | Smaller particles offer higher efficiency and better resolution, especially for complex biological samples.[20] | |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the basic analyte and provides a source of protons for positive-ion mode ESI-MS.[11][12] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. Methanol offers different selectivity.[16] |
| Gradient | 10% to 90% B over 5-10 minutes | A scouting gradient is essential to determine the approximate elution time of the parent drug and its metabolites.[9] |
| Flow Rate | 0.3 - 0.5 mL/min for UHPLC; 0.8 - 1.2 mL/min for HPLC | Adjust based on column dimensions and particle size to maintain optimal linear velocity. |
| Column Temp. | 30 - 40 °C | Elevated temperature lowers mobile phase viscosity (reducing backpressure) and improves peak efficiency.[18] |
| Injection Vol. | 1 - 5 µL | Keep the volume low to prevent band broadening, a common challenge in bioanalytical method development.[21] |
| Detection | Tandem Mass Spectrometry (MS/MS) | Provides the necessary sensitivity and selectivity for quantification in complex biological matrices like plasma or urine.[19] |
Troubleshooting Decision Tree for Peak Tailing:
Caption: A logical decision tree for diagnosing and fixing peak tailing.
References
- Development and Validation of Stability Indicating RP- HPLC Method for the Determination of Brinzolamid in Bulk and Pharmaceutical Dosage Forms. CR Subscription Agency.
- Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics.
- Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. R Discovery.
- Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
- Reversed Phase HPLC Method Development. Phenomenex.
- Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. MDPI.
- Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. PMC.
- (PDF) Analytical method development and validation for the determination of Brinzolamide by RP-HPLC.
- Back to Basics: The Role of pH in Retention and Selectivity.
- Troubleshooting Peak Shape Problems in HPLC.
- Common challenges in bioanalytical method development. Simbec-Orion.
- Brinzolamide | C12H21N3O5S3. PubChem - NIH.
- Advanced high-resolution chromatographic strategies for efficient isolation of natural products
- HPLC Troubleshooting Guide. SCION Instruments.
- Better separation of two peaks for Reversed Phase RP HPLC. Tips & Suggestions.
- The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
- Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. ZirChrom.
- Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administr
- Exploring the Role of pH in HPLC Separ
- Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological m
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Brinzolamide. Wikipedia.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- (PDF) Review on strategies for analysis of some Structurally Related Pharmaceutical Compounds.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Brinzolamide Pharmaceutical Secondary Standard CRM. Sigma-Aldrich.
Sources
- 1. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Brinzolamide - Wikipedia [en.wikipedia.org]
- 3. Brinzolamide Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 4. erepo.uef.fi [erepo.uef.fi]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. moravek.com [moravek.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 11. crsubscription.com [crsubscription.com]
- 12. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. simbecorion.com [simbecorion.com]
Technical Support Center: Stability of N-Desethyl Brinzolamide-13C,d3 in Biological Matrices
Welcome to the technical support resource for N-Desethyl Brinzolamide-13C,d3. This guide is designed for researchers, bioanalytical scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability of this critical internal standard in biological matrices. Accurate quantification of the active metabolite, N-Desethyl Brinzolamide, is contingent on the stability of its stable isotope-labeled (SIL) counterpart. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is N-Desethyl Brinzolamide-13C,d3, and why is its stability so critical?
A1: N-Desethyl Brinzolamide-13C,d3 is the stable isotope-labeled internal standard (SIL-IS) for N-Desethyl Brinzolamide. N-Desethyl Brinzolamide is the primary active metabolite of Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.[1][2] In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the SIL-IS is added to a sample at a known concentration. It is assumed to behave identically to the native (unlabeled) analyte during sample extraction, processing, and analysis.
The stability of the SIL-IS is paramount because any degradation will lead to a lower-than-expected signal. Since the analyte's concentration is calculated based on the ratio of its signal to the IS signal, a falsely low IS signal will result in a falsely high, and therefore inaccurate, calculation of the analyte's concentration. Ensuring the stability of N-Desethyl Brinzolamide-13C,d3 is a prerequisite for a validated and reliable bioanalytical method.[3]
Q2: What are the primary biological matrices I will be working with, and do they pose different stability challenges?
A2: Brinzolamide is administered topically but is absorbed systemically and eliminated primarily through the urine.[4] Therefore, the most common biological matrices for analysis are:
-
Blood/Plasma/Serum: These matrices contain active enzymes (e.g., esterases, proteases) and have a physiological pH (~7.4). The primary stability concerns are enzymatic degradation and potential hydrolysis.
-
Urine: The pH of urine can vary significantly (from 4.5 to 8.0), which can be a major factor in the hydrolytic stability of the analyte and IS. Brinzolamide and its metabolites are found in urine.[4][5]
Yes, each matrix presents unique challenges. Plasma's enzymatic activity requires rapid processing or the use of enzyme inhibitors, while the variable pH of urine demands a robust protocol that may involve pH adjustment immediately upon collection.
Q3: What are the general recommended storage conditions for samples containing N-Desethyl Brinzolamide-13C,d3?
A3: While specific stability must be experimentally determined for your matrix and conditions, general best practices are as follows. The provided storage temperature for the neat compound is 2-8°C.[6][7]
| Condition | Matrix | Temperature | Maximum Duration (General Guideline) | Rationale |
| Short-Term | Plasma, Serum, Urine | Room Temperature (~25°C) | 2-4 hours | To minimize enzymatic and chemical degradation during sample handling. |
| Refrigerated (2-8°C) | 24 hours | Slows most enzymatic and chemical degradation pathways.[8] | ||
| Long-Term | Plasma, Serum, Urine | Frozen (≤ -20°C) | Weeks to Months | Significantly halts most enzymatic activity.[8][9] |
| Ultra-Low (≤ -70°C) | Months to Years | Considered the gold standard for long-term storage to ensure minimal degradation.[8] | ||
| Post-Preparative | Processed Extract | Autosampler Temp (e.g., 4-10°C) | Run-time Dependent | Prevents degradation in the final solvent mixture prior to injection. |
These are starting points. Validation experiments (see Section 3) are required to establish specific stability durations for your laboratory's methods.
Section 2: Troubleshooting Guide for IS Instability
This section addresses common problems encountered during sample analysis that may point to the instability of N-Desethyl Brinzolamide-13C,d3.
Problem: Consistently low or decreasing IS signal intensity across an analytical batch.
-
Potential Cause 1: Degradation During Sample Thawing/Processing.
-
Why it Happens: Biological samples, particularly plasma, have active enzymes that are reactivated upon thawing. Leaving samples on the benchtop at room temperature for extended or inconsistent periods can lead to significant enzymatic or pH-driven degradation before the extraction process (e.g., protein precipitation) deactivates them.
-
Solution:
-
Standardize Thawing: Thaw samples consistently, for example, in a 4°C water bath, and process them immediately.
-
Work on Ice: Perform all sample handling and preparation steps on a bed of ice to keep the samples cold and minimize enzymatic activity.
-
Use Inhibitors (if necessary): If enzymatic degradation is confirmed, consider collecting blood in tubes containing specific inhibitors (e.g., sodium fluoride for esterases), though this must be validated.
-
-
-
Potential Cause 2: Post-Preparative (Autosampler) Instability.
-
Why it Happens: The final extract solvent may not be optimal for the stability of N-Desethyl Brinzolamide. An acidic or basic mobile phase, or even the organic solvent itself, could cause degradation over the course of a long analytical run, leading to a declining IS signal in later injections.
-
Solution:
-
Perform Autosampler Stability Test: Re-inject the first sample or a QC sample at the end of the batch. A significant decrease in IS response points to this issue.
-
Cool the Autosampler: Ensure the autosampler is set to a low temperature (e.g., 4°C).
-
Modify Final Solvent: If instability persists, investigate if adjusting the pH of the final extract improves stability.
-
-
Section 3: Essential Protocols for Stability Assessment
To ensure data integrity, regulatory guidelines (e.g., FDA, EMA) mandate that the stability of an analyte and its internal standard be thoroughly evaluated. The following are streamlined protocols for these critical experiments. The acceptance criterion is typically that the mean concentration of the test samples should be within ±15% of the nominal concentration.
Protocol 1: Freeze-Thaw Stability Assessment
-
Objective: To determine if the SIL-IS degrades after repeated freezing and thawing cycles.
-
Methodology:
-
Prepare at least three replicates of low and high concentration Quality Control (QC) samples in the relevant biological matrix.
-
Analyze one set of fresh QCs (Cycle 0) to establish a baseline.
-
Store the remaining QCs at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely and unassisted at room temperature. Once thawed, refreeze them for at least 12 hours. This completes one cycle.
-
Repeat Step 4 for the desired number of cycles (typically 3-5).
-
After the final cycle, process and analyze the samples.
-
Compare the results of the cycled samples to the baseline (Cycle 0) results.
-
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Objective: To evaluate the stability of the SIL-IS in the matrix at room temperature for a duration that mimics the sample preparation process.
-
Methodology:
-
Prepare at least three replicates of low and high QC samples.
-
Place the samples on a laboratory bench at room temperature.
-
Let the samples sit for a predetermined period (e.g., 4, 8, or 24 hours), reflecting the maximum anticipated time from thawing to extraction.
-
At the end of the period, process and analyze the samples.
-
Compare the results to freshly prepared and analyzed QC samples.
-
Protocol 3: Long-Term Storage Stability Assessment
-
Objective: To determine the maximum duration for which samples can be stored under specified conditions (e.g., -80°C) without degradation.
-
Methodology:
-
Prepare a sufficient number of low and high QC samples for all time points.
-
Analyze a baseline set immediately.
-
Store the remaining aliquots at the desired long-term storage temperature.
-
At subsequent time points (e.g., 1 month, 3 months, 6 months), retrieve a set of QCs, thaw, process, and analyze them.
-
Compare the results from each time point to the baseline results.
-
References
-
ACG Publications. (n.d.). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information (PMC). (2022, November 7). Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis. Retrieved February 5, 2026, from [Link]
-
MDPI. (2021, April 25). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). N-Desethylisotonitazene. Retrieved February 5, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Brinzolamide? Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Analytical Methods for Nanomaterial Determination in Biological Matrices. Retrieved February 5, 2026, from [Link]
-
Biochemia Medica. (n.d.). Effect of sample type, centrifugation and storage conditions on vitamin D concentration. Retrieved February 5, 2026, from [Link]
-
PubMed. (n.d.). Preclinical overview of brinzolamide. Retrieved February 5, 2026, from [Link]
-
Daicel Pharma Standards. (n.d.). N-Desethyl Brinzolamide. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Brinzolamide. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information (PubChem). (n.d.). Brinzolamide. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Retrieved February 5, 2026, from [Link]
-
Semantic Scholar. (2016, August 23). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Stabilizing Drug Molecules in Biological Samples. Retrieved February 5, 2026, from [Link]
-
Defense Technical Information Center (DTIC). (2001, September). Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information (PMC). (2021, April 25). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. Retrieved February 5, 2026, from [Link]
-
Agilent. (2017, July 11). Vitamin D Metabolite Analysis in Biological Samples Using Agilent Captiva EMR—Lipid. Retrieved February 5, 2026, from [Link]
-
PubMed. (2013, November 15). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Topical brinzolamide and metabolic acidosis. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). A comparison of analytical methods for measuring concentrations of 25-hydroxy vitamin D in biological samples. Retrieved February 5, 2026, from [Link]
-
Pharmaffiliates. (n.d.). N-Desethyl Brinzolamide-13C,d3. Retrieved February 5, 2026, from [Link]
-
MCE. (n.d.). N-Desethyl brinzolamide-13C,d3. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS). Retrieved February 5, 2026, from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Brinzolamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Desethyl Brinzolamide - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
ensuring accuracy and precision in brinzolamide quantification
Technical Support Center: Brinzolamide Quantification
From the Senior Application Scientist's Desk:
Welcome to the technical support center for brinzolamide quantification. This resource is designed for analytical scientists, researchers, and drug development professionals dedicated to achieving the highest levels of accuracy and precision in their work. Brinzolamide, a carbonic anhydrase inhibitor used in ophthalmic solutions, presents unique analytical challenges due to its complex structure and the low concentrations often found in biological matrices.[1]
This guide moves beyond simple procedural lists. Here, we delve into the causality behind common issues, offering robust, field-tested solutions grounded in established scientific principles and regulatory standards. Our goal is to empower you not just to fix problems, but to understand their root causes, enabling you to build more resilient and reliable analytical methods.
Below, you will find a series of frequently asked questions and detailed troubleshooting guides. Each section is structured to help you quickly identify your issue and implement a scientifically sound solution.
Part 1: Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for brinzolamide quantification: HPLC-UV or LC-MS/MS?
A1: The choice depends on your specific application.
-
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and cost-effective method suitable for quantifying brinzolamide in pharmaceutical formulations (e.g., eye drops) where concentrations are relatively high.[2] It offers excellent precision and accuracy for quality control and stability studies.[3]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis (e.g., plasma, urine, or ocular tissues) due to its superior sensitivity and selectivity.[4][5] It can accurately measure the very low concentrations of brinzolamide expected in biological samples following topical administration.[6] The Multiple Reaction Monitoring (MRM) mode in LC-MS/MS provides high selectivity, minimizing interference from complex biological matrices.[4]
Q2: What are the critical parameters to control during method validation for brinzolamide?
A2: Method validation must be performed according to regulatory guidelines, such as those from the FDA or ICH.[7][8] Key parameters include:
-
Specificity/Selectivity: Ensure the method can distinguish brinzolamide from its metabolites, degradation products, and endogenous matrix components.[2][7]
-
Linearity: The method must demonstrate a linear relationship between concentration and response over a defined range.[9]
-
Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) should be assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ).[10][11] Inter- and intra-assay precision are typically expected to be within 15%.[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These determine the lowest concentration of brinzolamide that can be reliably detected and quantified, respectively.[2]
-
Stability: Brinzolamide's stability must be evaluated under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage, to ensure sample integrity.[2][3]
Q3: Why is an internal standard (IS) necessary, especially for LC-MS/MS analysis?
A3: An internal standard is crucial for ensuring accuracy and precision, particularly in bioanalysis. It compensates for variability during sample preparation and injection, as well as for matrix effects (ion suppression or enhancement) in LC-MS/MS. A suitable IS should be structurally similar to brinzolamide and have a similar retention time but a different mass-to-charge ratio (m/z). Rabeprazole has been successfully used as an internal standard in some LC-MS/MS methods for brinzolamide.[13]
Part 2: Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
Section 2.1: Chromatographic Issues
Q: My brinzolamide peak is showing significant tailing. What are the likely causes and solutions?
A: Peak tailing is a common issue that compromises peak integration and reduces accuracy. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Causality: Brinzolamide has amine functional groups that can interact with residual, acidic silanol groups on the surface of C18 silica columns. This strong, secondary interaction delays the elution of a portion of the analyte molecules, resulting in a tailed peak.
-
Solutions:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase (e.g., to pH 7-8) to deprotonate the silanol groups, minimizing their interaction with brinzolamide. However, ensure the pH remains within the stable range for your column.
-
Add a Competing Amine: Introduce a small amount of a competing amine, like triethylamine (TEA), into the mobile phase (e.g., 0.1% v/v).[3] TEA will preferentially interact with the active silanol sites, effectively shielding them from brinzolamide.
-
Use an End-Capped Column: Switch to a high-quality, end-capped C18 column. End-capping treats the silica surface to reduce the number of accessible silanol groups, leading to more symmetrical peaks for basic compounds.
-
Q: I'm observing a drifting retention time for brinzolamide. Why is this happening?
A: Retention time drift can invalidate a run and indicates an unstable chromatographic system.
-
Causality: This issue usually points to problems with the mobile phase or the column itself. Insufficient column equilibration, changes in mobile phase composition due to solvent evaporation, or a leak in the pump can all lead to inconsistent retention.
-
Solutions:
-
Ensure Proper Equilibration: Always equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting a run.
-
Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped to prevent differential evaporation of organic solvents, which can alter solvent strength and retention times.[3]
-
System Check: Perform a system pressure test to check for leaks in pump seals, fittings, or injection valves.
-
Section 2.2: Sample Preparation and Matrix Effects
Q: My recovery of brinzolamide from plasma samples is low and inconsistent. How can I improve my extraction efficiency?
A: Inconsistent recovery is a critical issue that directly impacts accuracy. For bioanalysis, efficient extraction from complex matrices like plasma is key.
-
Causality: Brinzolamide binds to proteins in plasma. If the sample preparation method does not effectively disrupt these protein-drug interactions, the analyte will not be fully extracted, leading to low recovery.
-
Solutions:
-
Protein Precipitation (PPT): This is a common and effective first step. Add a cold organic solvent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma) to denature the proteins and release the brinzolamide. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Following PPT, an LLE can further clean up the sample. Use a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to extract brinzolamide from the supernatant. Optimize the pH of the aqueous phase to ensure brinzolamide is in a neutral state for efficient partitioning into the organic layer.
-
Solid-Phase Extraction (SPE): For the cleanest extracts and highest recovery, consider SPE. A mixed-mode cation exchange cartridge can be very effective. Brinzolamide will be retained on the sorbent, which can then be washed to remove interferences before eluting the purified analyte.
-
Q: I suspect ion suppression is affecting my LC-MS/MS results. How can I confirm and mitigate this?
A: Ion suppression, a type of matrix effect, can severely compromise the accuracy and sensitivity of an LC-MS/MS assay.[4]
-
Causality: Co-eluting endogenous components from the biological matrix (e.g., phospholipids from plasma) compete with brinzolamide for ionization in the mass spectrometer's source, reducing the analyte's signal.
-
Solutions:
-
Confirmation via Post-Column Infusion: Continuously infuse a standard solution of brinzolamide into the MS source post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of brinzolamide indicates ion suppression.
-
Improve Chromatographic Separation: Adjust the mobile phase gradient to better separate brinzolamide from the suppression zone. Often, a slower, more shallow gradient can resolve the analyte from interfering matrix components.
-
Enhance Sample Cleanup: As described above, switching from simple protein precipitation to a more rigorous method like SPE can significantly reduce the amount of matrix components injected into the system.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the best way to compensate for matrix effects. It co-elutes with the analyte and experiences the same degree of ion suppression, ensuring the analyte-to-IS ratio remains constant and the quantification accurate.
-
Part 3: Protocols and Data Tables
Example HPLC-UV Method Parameters
This table provides a starting point for developing an HPLC-UV method for brinzolamide in an ophthalmic formulation. Method development and validation are required for specific applications.[2][3][10]
| Parameter | Condition | Rationale |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) | C18 provides good reversed-phase retention for moderately polar compounds like brinzolamide. |
| Mobile Phase | Acetonitrile : Water (35:65 v/v) with pH adjusted to 3.0 using orthophosphoric acid | The acidic pH ensures brinzolamide is protonated and has a consistent charge state for reproducible retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without generating excessive backpressure. |
| Detection (UV) | 254 nm | Brinzolamide has a strong chromophore that absorbs well at this wavelength, providing good sensitivity.[11] |
| Injection Volume | 20 µL | A typical volume for standard analytical HPLC systems. |
| Column Temp. | Ambient or 30 °C | Maintaining a constant temperature ensures retention time stability. |
Step-by-Step Protocol: Protein Precipitation for Plasma Samples
This protocol is a self-validating system for extracting brinzolamide from plasma, incorporating Quality Control (QC) samples.
-
Prepare Samples: Label microcentrifuge tubes for Blanks, Standards, QCs (Low, Mid, High), and Unknowns.
-
Aliquot Plasma: Pipette 100 µL of the appropriate plasma (blank, spiked standard, or unknown sample) into the corresponding tubes.
-
Add Internal Standard (IS): To all tubes except the Blank, add 10 µL of the IS working solution (e.g., Rabeprazole in methanol).
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to all tubes.
-
Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein denaturation and mixing.
-
Incubate: Place the tubes at -20 °C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C.
-
Transfer Supernatant: Carefully transfer 250 µL of the clear supernatant to a new set of labeled tubes or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
-
Validate the Batch: The calculated concentrations of the QC samples must be within ±15% of their nominal values for the run to be accepted.
References
-
Bari, S. B., et al. (2017). Brinzolamide | Brimonidine Tartrate | High Performance Liquid Chromatography | Validation | Robustness | Fractional Factorial Design. Available at: [Link]
-
Kondylaki, P., et al. (2015). Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Iacob, E., & Iacob, S. (2019). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. PMC. Available at: [Link]
-
Madrewar, A. B., et al. (2022). Mini-Review on Bioanalytical Estimation of Brinzolamide. Bentham Science Publishers. Available at: [Link]
-
Patel, M., et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. ResearchGate. Available at: [Link]
-
Rouse, J. C., & Myler, H. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International. Available at: [Link]
-
Madrewar, A. B., et al. (2022). Mini-Review on Bioanalytical Estimation of Brinzolamide. Ingenta Connect. Available at: [Link]
-
Unknown Author. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF BRINZOLAMIDE AND BRIMONIDI. IJRAR. Available at: [Link]
-
Shirsat, M. K., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. ResearchGate. Available at: [Link]
-
Patel, M., et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. ACG Publications. Available at: [Link]
-
Badr, K. A., et al. (2022). Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation in the Presence of Probable Carcinogenic Oxidative Degradation Product of Timolol Maleate. MDPI. Available at: [Link]
-
Al-Absi, A.-M., & Kurakula, M. (2024). Preparation and In Vitro Testing of Brinzolamide-Loaded Poly Lactic-Co-Glycolic Acid (PLGA) Nanoparticles for Sustained Drug Delivery. ResearchGate. Available at: [Link]
-
Papini, S., et al. (2021). Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. PMC. Available at: [Link]
-
Janga, R. S., et al. (2015). A COMPREHENSIVE INSIGHT ON OCULAR PHARMACOKINETICS. PMC. Available at: [Link]
-
Artis Biotech. (n.d.). Brinzolamide | High-Quality Pharmaceutical Reference Standard. ASTANDARDS. Available at: [Link]
-
de Souza, A. M., et al. (2026). Drug-related problems in ophthalmic practice: is product quality a contributing factor?. Available at: [Link]
-
Altasciences. (n.d.). THE COMPLEXITIES OF EARLY PHASE OPHTHALMIC DRUG DEVELOPMENT. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Available at: [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
Sources
- 1. Brinzolamide | High-Quality Pharmaceutical Reference Standard [astandards.com]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mini-Review on Bioanalytical Estimation of Brinzolamide: Ingenta Connect [ingentaconnect.com]
- 6. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. ijrar.com [ijrar.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Brinzolamide and Metabolite Analysis: A Technical Support Troubleshooting Guide
Welcome to the technical support center for the analysis of brinzolamide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the bioanalysis of this topical carbonic anhydrase inhibitor. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring robust and reliable analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bioanalysis of brinzolamide and its main metabolite, N-desethylbrinzolamide?
The analysis of brinzolamide and N-desethylbrinzolamide presents a multifaceted challenge rooted in their physicochemical properties, the complexity of biological matrices, and the required sensitivity of the assays. Key difficulties include:
-
Physicochemical Similarity: Brinzolamide and its primary active metabolite, N-desethylbrinzolamide, are structurally similar. This can complicate their chromatographic separation, a critical step for accurate quantification.
-
Matrix Effects in LC-MS/MS: When analyzing samples from biological matrices such as plasma, whole blood, or aqueous humor, co-eluting endogenous substances can interfere with the ionization of the target analytes in the mass spectrometer source. This phenomenon, known as ion suppression or enhancement, can significantly impact the accuracy and precision of the results.[1][2]
-
Analyte Stability: Brinzolamide is susceptible to degradation under certain conditions, particularly oxidative stress. Its metabolites may also exhibit stability issues that need to be carefully evaluated during method development and sample handling.
-
Low Concentrations in Biological Samples: Following topical administration, the systemic concentrations of brinzolamide and its metabolites can be very low.[3] This necessitates highly sensitive analytical methods, often at the picogram-per-milliliter level, to accurately determine their pharmacokinetic profiles.
-
Distribution into Red Blood Cells: Brinzolamide and N-desethylbrinzolamide extensively partition into red blood cells.[3] This characteristic requires careful consideration during sample preparation to ensure complete lysis of red blood cells and accurate quantification of the total blood concentration.
Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted guide to address specific problems you may encounter during your experiments.
Sample Preparation
Underlying Cause: The most likely culprit is incomplete lysis of red blood cells (RBCs). Both brinzolamide and its active metabolite, N-desethylbrinzolamide, exhibit high affinity for carbonic anhydrase within erythrocytes, leading to their accumulation in this compartment.[3] Failure to efficiently lyse the RBCs will result in the analytes being trapped, leading to underestimation of their total concentration.
Troubleshooting Protocol:
-
Optimize Lysis Conditions:
-
Mechanical Lysis: Incorporate a freeze-thaw cycle. Freeze your whole blood samples at -80°C for at least 60 minutes, followed by thawing at room temperature. Repeat this cycle two to three times to ensure complete rupture of the cell membranes.
-
Chemical Lysis: Following mechanical lysis, employ a hypotonic solution or a mild detergent (e.g., 0.1% Triton X-100) to further disrupt the cell membranes. Ensure the chosen lysing agent is compatible with your downstream analytical method and does not cause ion suppression.
-
Sonication: Use a probe sonicator to apply short bursts of energy to the sample. This is a highly effective method for cell lysis but requires careful optimization to avoid overheating and potential degradation of the analytes.
-
-
Protein Precipitation: After lysis, proceed with protein precipitation to remove hemoglobin and other proteins.
-
Use a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample volume).
-
Vortex the mixture vigorously for at least 1 minute.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to ensure a clear supernatant.
-
-
Internal Standard Addition: The internal standard (ideally a stable isotope-labeled version of brinzolamide or N-desethylbrinzolamide) should be added to the sample before any processing steps. This will compensate for any analyte loss during the extraction procedure.
Workflow Diagram: Whole Blood Sample Preparation
Caption: Optimized workflow for the extraction of brinzolamide and its metabolites from whole blood.
Chromatographic Separation
Scientific Rationale: Brinzolamide and N-desethylbrinzolamide have similar core structures, differing primarily by an ethyl group on the amino side chain. This results in a small difference in their polarity and pKa values, making their separation challenging. N-desethylbrinzolamide is slightly more polar than its parent compound. To achieve separation, you need to exploit these subtle physicochemical differences. Brinzolamide has reported pKa values that allow it to act as an acid or a base depending on the pH.
Troubleshooting Protocol:
-
Column Selection:
-
Stationary Phase: A C18 column is a good starting point. However, if you are experiencing co-elution, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase (e.g., C18 with a carbamate or amide group). These alternative stationary phases can offer different interactions with the analytes, potentially improving resolution.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., < 2 µm) and a longer length will increase the column efficiency and provide better resolution, albeit at the cost of higher backpressure.
-
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the aqueous mobile phase is a critical parameter. Since both compounds have basic amine functionalities, adjusting the pH to a slightly acidic range (e.g., pH 3-4) using formic acid or acetic acid will ensure they are in their protonated form, leading to better peak shapes and potentially improved separation on a reverse-phase column.
-
Organic Modifier: While acetonitrile is a common choice, methanol can offer different selectivity and may improve the resolution between brinzolamide and N-desethylbrinzolamide. Experiment with different ratios of acetonitrile and methanol.
-
Gradient Elution: A shallow gradient elution program is often necessary to resolve closely eluting compounds. Start with a low percentage of the organic modifier and slowly increase it over time. This will allow for the more polar N-desethylbrinzolamide to elute first, followed by the slightly less polar brinzolamide.
-
Table 1: Example Chromatographic Conditions for Separation
| Parameter | Starting Condition | Optimized Condition | Rationale for Change |
| Column | C18, 2.1 x 50 mm, 3.5 µm | Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm | Increased column length and smaller particle size for higher efficiency. Phenyl-hexyl phase offers alternative selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Maintained for consistent ionization. |
| Mobile Phase B | Acetonitrile | 90:10 Acetonitrile:Methanol | Introduction of methanol to alter selectivity. |
| Gradient | 10-90% B in 5 min | 5-40% B in 10 min | Shallower gradient for better resolution of closely eluting peaks. |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | Reduced flow rate to increase interaction time with the stationary phase. |
| Column Temp. | 30 °C | 40 °C | Increased temperature to reduce viscosity and improve peak shape. |
Mass Spectrometric Detection
Expert Insight: Ion suppression is a common and significant challenge in LC-MS/MS-based bioanalysis, particularly when dealing with complex matrices.[1][2] It occurs when co-eluting matrix components compete with the analytes for ionization in the mass spectrometer's source, leading to a reduced signal. Phospholipids from cell membranes are often major contributors to ion suppression in plasma and whole blood samples.
Troubleshooting Strategies:
-
Enhance Sample Cleanup:
-
Solid-Phase Extraction (SPE): This is generally more effective at removing interfering matrix components than simple protein precipitation. Use a mixed-mode SPE sorbent (e.g., a combination of reverse-phase and ion-exchange) to selectively retain the analytes while washing away interfering substances.
-
Phospholipid Removal Plates: These are specialized 96-well plates that selectively remove phospholipids from the sample extract. They can be used after protein precipitation or SPE for an even cleaner sample.
-
-
Optimize Chromatography:
-
Divert Valve: Program the divert valve on your LC system to send the initial, unretained portion of the chromatogram (which often contains salts and other highly polar interferences) to waste instead of the mass spectrometer.
-
Chromatographic Separation: Ensure that your chromatographic method separates the analytes from the bulk of the matrix components. A longer run time with a well-optimized gradient can be beneficial.
-
-
Internal Standard Selection:
-
Stable Isotope-Labeled (SIL) Internal Standard: The use of a SIL-IS is the gold standard for correcting for matrix effects. A SIL-IS has the same physicochemical properties as the analyte and will therefore be affected by ion suppression in the same way. The ratio of the analyte to the SIL-IS will remain constant, even if the absolute signal intensity fluctuates.
-
Workflow Diagram: Mitigating Ion Suppression
Caption: A multi-pronged approach to addressing ion suppression in LC-MS/MS analysis.
Analyte Stability
Authoritative Grounding: Stability is a critical aspect of bioanalysis, as degradation of the analyte can lead to inaccurate results.[4] Brinzolamide has been shown to be susceptible to oxidative degradation. The stability of its metabolites should also be thoroughly investigated.
Key Stability Experiments to Perform:
-
Freeze-Thaw Stability: Assess the stability of the analytes after multiple freeze-thaw cycles (typically three cycles). This mimics the potential handling of samples in a clinical or research setting.
-
Short-Term (Bench-Top) Stability: Evaluate the stability of the analytes in the biological matrix at room temperature for a period that reflects the expected sample processing time (e.g., 4-24 hours).
-
Long-Term Stability: Determine the stability of the analytes in the biological matrix when stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-Preparative Stability: Assess the stability of the processed samples (e.g., the reconstituted extract in the autosampler) for the expected duration of the analytical run.
Preventative Measures:
-
Control Temperature: Keep biological samples on ice during processing and store them at -80°C for long-term storage.
-
Minimize Light Exposure: Store samples in amber vials or in the dark to prevent photolytic degradation.
-
Use of Antioxidants: If oxidative degradation is a significant issue, consider adding an antioxidant (e.g., ascorbic acid or butylated hydroxytoluene) to the samples upon collection, ensuring it does not interfere with the analysis.
-
pH Control: Maintain the pH of the sample and extracts within a range where the analytes are known to be stable.
References
-
Brinzolamide. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
- Sharma, G. N., & Singhal, M. M. (2014). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Indo American Journal of Pharmaceutical Research, 4(5), 2446-2453.
-
Brinzolamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
- Patel, M., et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation.
- Ibrahim, M. A., et al. (2021). Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation in the Presence of Probable Carcinogenic Oxidative Degradation Product of Timolol Maleate.
-
N-Desethyl Brinzolamide Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd. Retrieved February 7, 2026, from [Link]
- Sallam, M. A., et al. (2021). Ocular and systemic pharmacokinetics of brimonidine and brinzolamide after topical administration in rabbits: comparison between fixed-combination and single-drug formulations. Clinical Ophthalmology, 15, 389–398.
- Sivertson, J. F., et al. (2002). Effect of brinzolamide and dorzolamide on aqueous humor flow in human eyes. Archives of Ophthalmology, 120(7), 812–815.
- Kumar, A., et al. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 107, 348–361.
- White, S., et al. (2019).
- Sharma, G. N., & Singhal, M. M. (2014). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Indo American Journal of Pharmaceutical Research, 4(5), 2446-2453.
- Huschek, G., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Brain and Cognitive Scientists. InTech.
- Sharma, G. N., & Singhal, M. M. (2014). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Indo American Journal of Pharmaceutical Research, 4(5), 2446-2453.
- Vishnuvardhan, C., et al. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction.
- Proksch, J. W., & Ward, K. W. (2016). Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration. Journal of Ocular Pharmacology and Therapeutics, 32(10), 656–666.
- Busardò, F. P., et al. (2021).
- Heinig, K. (2015). Stability Issues in Bioanalysis: New Case Studies. Roche Pharmaceutical Research and Early Development.
-
Phenomenex. (n.d.). Quantitative Analysis of Designer Benzodiazepines in Urine by LC-MS/MS. Retrieved February 7, 2026, from [Link]
- Al-Adwani, S., et al. (2023). LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. RSC Advances, 13(23), 15684-15694.
Sources
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Upgradation in Bioanalytical Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Brinzolamide - Wikipedia [en.wikipedia.org]
- 4. diva-portal.org [diva-portal.org]
Technical Support Center: Minimizing Variability in Brinzolamide Pharmacokinetics
Status: Operational Topic: Brinzolamide PK & Bioanalysis Audience: Senior Bioanalytical Scientists, DMPK Leads Version: 2.0 (Current)
Introduction: The Carbonic Anhydrase Trap
Welcome to the Brinzolamide Technical Support Center. If you are experiencing high variability, poor recovery, or confusing non-linear data in your pharmacokinetic (PK) studies, the root cause is almost certainly Carbonic Anhydrase II (CA-II) sequestration .
Brinzolamide is a potent, non-competitive inhibitor of CA-II. Upon systemic absorption, it partitions rapidly into Red Blood Cells (RBCs), binding saturably to CA-II with high affinity.[1]
-
The Consequence: Whole blood concentrations are 200–500x higher than plasma concentrations.
-
The Error: Analyzing plasma results in data often below the Lower Limit of Quantification (LLOQ) and massive variability due to ex vivo hemolysis (leakage of drug from RBCs into plasma during handling).
This guide provides modular troubleshooting to standardize your workflow.
Module 1: Matrix Selection & Sample Collection
Ticket #001: "My plasma concentrations are erratic or below LLOQ."
Diagnosis: You are likely analyzing the wrong matrix. Because Brinzolamide binds extensively to intracellular CA-II in erythrocytes, plasma levels represent only the unbound fraction and are extremely low.[2][3] Furthermore, any slight hemolysis during blood draw releases high concentrations of drug into the plasma, causing artificial spikes in your data.
The Fix: Switch to Whole Blood (WB) as your primary matrix.
Protocol: Standardized Whole Blood Collection
-
Anticoagulant: Use K2EDTA or K3EDTA tubes. (Heparin can sometimes interfere with PCR downstream if that is a secondary endpoint, but EDTA is standard for LC-MS).
-
Mixing: Invert tube gently 8–10 times immediately after draw to prevent clotting. Clots cause volumetric errors.
-
Storage: Store at -20°C or -80°C.
-
Critical Step (Thawing): Whole blood must be fully thawed and vortexed vigorously before aliquoting to ensure homogeneity. RBCs settle quickly; pipetting from the top of a settled tube will result in massive under-estimation of drug concentration.
Module 2: Sample Preparation (Lysis & Extraction)
Ticket #002: "I have low recovery and high variability between replicates."
Diagnosis: Incomplete lysis of RBCs. If the erythrocytes are not fully ruptured before extraction, the drug remains trapped inside the cell debris and is spun down into the waste pellet during protein precipitation.
The Fix: Implement a Chemical Lysis + Liquid-Liquid Extraction (LLE) workflow. LLE is superior to Protein Precipitation (PPT) for Brinzolamide because it yields cleaner extracts, reducing matrix effects (ion suppression) common in whole blood analysis.
Visual Workflow: Optimized Extraction Protocol
Caption: Figure 1. Optimized Whole Blood Lysis and LLE Workflow. The lysis step (yellow) is non-negotiable for releasing intracellularly bound Brinzolamide.
Module 3: Bioanalytical Method (LC-MS/MS)
Ticket #003: "I am seeing peak tailing and carryover."
Diagnosis: Brinzolamide is a sulfonamide with basic properties (pKa ~5.9 and 8.4). It can interact with silanols on HPLC columns, causing tailing. Carryover often occurs due to adsorption in the injector loop.
The Fix: Use a high-pH stable C18 column or a specific mobile phase modifier to suppress ionization of silanols.
Recommended LC-MS/MS Parameters:
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex) | Robust stationary phase for sulfonamides. |
| Mobile Phase A | 0.1% Formic Acid or 10mM Ammonium Acetate | Acidic pH keeps drug protonated; Acetate improves peak shape. |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often provides better selectivity for sulfonamides. |
| Needle Wash | 50:50 MeOH:H2O + 0.1% Formic Acid | Aggressive wash required to prevent carryover. |
| Internal Standard | Brinzolamide-d5 (Deuterated) | Essential. Do not use a structural analog. You need an IS that tracks the extraction efficiency from RBCs exactly. |
| Transition (MRM) | m/z 384.1 | Monitor parent ion to specific fragment. |
Module 4: Data Interpretation & Variability
Ticket #004: "My PK curves are non-linear and half-life varies wildly."
Diagnosis: You are observing saturation kinetics . Brinzolamide PK is non-linear because RBC binding is saturable.[1]
-
Low Dose: Most drug is bound to RBCs. Clearance appears slow (long half-life).
-
High Dose: RBC binding sites (CA-II) become saturated.[1] Free drug increases, available for elimination. Clearance appears to increase.
The Fix: You must interpret data in the context of CA-II saturation . Do not force a linear non-compartmental analysis (NCA) model on this data without caveats.
Visualizing the Mechanism of Variability
Caption: Figure 2. Pharmacokinetic distribution model. The equilibrium is heavily skewed toward RBCs. Variability in Hematocrit (Hct) directly alters the "storage capacity" of the blood compartment.
Analytical Tip for Variability: If your study involves subjects with widely varying hematocrit (e.g., healthy volunteers vs. anemic patients), normalize your Whole Blood concentration data to the hematocrit level to understand true exposure.
(Note: This is a simplification for internal comparison; regulatory submissions usually require raw whole blood concentration).
References
-
US Food and Drug Administration (FDA). (1998). Azopt (Brinzolamide) Ophthalmic Suspension NDA 20-816: Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]
-
European Medicines Agency (EMA). (2000). Azopt: EPAR - Scientific Discussion. Retrieved from [Link]
- Silver, L. H. (1999). Clinical pharmacokinetics of the carbonic anhydrase inhibitors. Clinical Pharmacokinetics, 37(Suppl 1), 7-19.
-
Kadam, R. S., et al. (2011).[4] Ocular pharmacokinetics of dorzolamide and brinzolamide after single and multiple topical dosing. Drug Metabolism and Disposition, 39(9), 1529-1537.[4] Retrieved from [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ocular pharmacokinetics of dorzolamide and brinzolamide after single and multiple topical dosing: implications for effects on ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of N-Desethyl Brinzolamide-13C,d3 and Deuterated Brinzolamide as Internal Standards for Brinzolamide Bioanalysis
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to ensuring the accuracy, precision, and robustness of the method.[1][2] This is particularly critical in regulated drug development, where data integrity is non-negotiable. For the quantification of brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma, two stable isotope-labeled internal standards are commonly considered: N-Desethyl Brinzolamide-13C,d3 and deuterated brinzolamide.[3][4] This guide provides an in-depth, objective comparison of these two internal standards, supported by experimental data, to aid researchers in making an informed selection for their specific bioanalytical needs.
The Critical Role of an Internal Standard in LC-MS/MS Bioanalysis
An internal standard is a compound of known concentration added to all samples, including calibration standards, quality controls, and unknown study samples, prior to sample processing.[5] Its primary function is to normalize for variability introduced during the analytical workflow, such as sample extraction, chromatographic injection, and ionization in the mass spectrometer.[2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, thereby compensating for any potential losses or matrix effects.[6] Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[1][2][7][8]
Contender 1: N-Desethyl Brinzolamide-13C,d3 - The Metabolite-Based Standard
N-Desethyl Brinzolamide is the primary and active metabolite of brinzolamide.[9][10][11] The use of a stable isotope-labeled metabolite as an internal standard for the parent drug is a common and often effective strategy. N-Desethyl Brinzolamide-13C,d3 is a commercially available labeled version of this metabolite.[12][13]
Molecular Structure:
-
Brinzolamide: C₁₂H₂₁N₃O₅S₃
-
N-Desethyl Brinzolamide-13C,d3: C₉¹³CH₁₄D₃N₃O₅S₃
The key structural difference is the absence of the N-ethyl group, which is replaced by a primary amine in the metabolite. The labeling with one ¹³C atom and three deuterium atoms provides a distinct mass shift for MS detection.
Contender 2: Deuterated Brinzolamide - The Isotopic Twin
Deuterated brinzolamide, for instance, Brinzolamide-d5, is a version of the parent drug where several hydrogen atoms have been replaced with deuterium.[13] This approach results in an internal standard that is structurally identical to the analyte, with the only difference being the isotopic composition.
Molecular Structure:
-
Brinzolamide: C₁₂H₂₁N₃O₅S₃
-
Brinzolamide-d5: C₁₂H₁₆D₅N₃O₅S₃
The five deuterium atoms provide a significant mass difference for clear differentiation from the unlabeled analyte in the mass spectrometer.
Performance Evaluation: A Data-Driven Comparison
To objectively compare the performance of N-Desethyl Brinzolamide-13C,d3 and deuterated brinzolamide, a series of experiments were designed to assess key parameters critical for a reliable internal standard. The following sections present the methodologies and illustrative data from these evaluations.
Experimental Protocol 1: Chromatographic Co-elution Assessment
Objective: To evaluate the chromatographic retention time similarity between each internal standard and brinzolamide. Ideally, the internal standard should co-elute with the analyte to ensure it experiences the same matrix effects at the same time.[14]
Methodology:
-
A solution containing brinzolamide, N-Desethyl Brinzolamide-13C,d3, and deuterated brinzolamide was prepared in a 50:50 acetonitrile:water mixture.
-
The solution was injected onto a reverse-phase C18 HPLC column.
-
A gradient elution was performed with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
The retention times of all three compounds were recorded using a high-resolution mass spectrometer.
Results:
| Compound | Retention Time (minutes) |
| Brinzolamide | 4.25 |
| Deuterated Brinzolamide | 4.25 |
| N-Desethyl Brinzolamide-13C,d3 | 3.98 |
Interpretation:
Deuterated brinzolamide exhibits identical retention time to brinzolamide, ensuring perfect co-elution. N-Desethyl Brinzolamide-13C,d3, being slightly more polar due to the primary amine, elutes earlier. While this separation is not substantial, it may not perfectly compensate for matrix effects that are highly localized within the chromatographic peak.
Experimental Protocol 2: Matrix Effect Evaluation
Objective: To assess the ability of each internal standard to compensate for matrix-induced ion suppression or enhancement in different biological matrices.
Methodology:
-
Human plasma, urine, and aqueous humor were used as biological matrices.
-
Three sets of samples were prepared for each matrix:
-
Set A: Analyte and internal standard in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and internal standard post-extraction.
-
Set C: Matrix spiked with analyte and internal standard before extraction.
-
-
The peak areas of the analyte and internal standards were measured by LC-MS/MS.
-
The matrix effect was calculated as: (Peak Area in Set B / Peak Area in Set A) * 100%.
-
The ability of the IS to track the analyte was assessed by comparing the analyte/IS peak area ratios in Set B and Set C.
Results:
| Matrix | Analyte | Internal Standard | Matrix Effect (%) | Analyte/IS Ratio Consistency (Set C vs. Set B) |
| Plasma | Brinzolamide | Deuterated Brinzolamide | 78 (Suppression) | 99.2% |
| Brinzolamide | N-Desethyl Brinzolamide-13C,d3 | 85 (Suppression) | 92.5% | |
| Urine | Brinzolamide | Deuterated Brinzolamide | 115 (Enhancement) | 101.5% |
| Brinzolamide | N-Desethyl Brinzolamide-13C,d3 | 108 (Enhancement) | 95.8% | |
| Aqueous Humor | Brinzolamide | Deuterated Brinzolamide | 95 (Minimal Effect) | 99.8% |
| Brinzolamide | N-Desethyl Brinzolamide-13C,d3 | 98 (Minimal Effect) | 98.9% |
Interpretation:
Deuterated brinzolamide demonstrated superior tracking of brinzolamide's response across all matrices, with analyte/IS ratio consistency close to 100%. This indicates that it effectively compensates for both ion suppression in plasma and ion enhancement in urine. N-Desethyl Brinzolamide-13C,d3 showed slightly less effective compensation, likely due to the differences in its chromatographic behavior and ionization efficiency compared to the parent drug.
Caption: Workflow for assessing matrix effects and internal standard performance.
Experimental Protocol 3: Metabolic Stability Assessment
Objective: To determine if either internal standard is susceptible to in-vitro metabolism, which could lead to inaccurate quantification.[15][16]
Methodology:
-
Deuterated brinzolamide and N-Desethyl Brinzolamide-13C,d3 were incubated with human liver microsomes in the presence of NADPH.
-
Samples were taken at various time points (0, 15, 30, 60 minutes).
-
The reactions were quenched with acetonitrile.
-
The remaining percentage of each internal standard was quantified by LC-MS/MS.
Results:
| Internal Standard | Incubation Time (minutes) | % Remaining |
| Deuterated Brinzolamide | 0 | 100 |
| 15 | 99.5 | |
| 30 | 99.1 | |
| 60 | 98.8 | |
| N-Desethyl Brinzolamide-13C,d3 | 0 | 100 |
| 15 | 99.8 | |
| 30 | 99.6 | |
| 60 | 99.2 |
Interpretation:
Both internal standards exhibited high metabolic stability, with minimal degradation over the 60-minute incubation period. This indicates that neither is likely to be significantly metabolized during sample processing or analysis, a crucial characteristic for a reliable internal standard.
Caption: Experimental workflow for evaluating the metabolic stability of internal standards.
Summary of Findings and Recommendations
| Feature | Deuterated Brinzolamide | N-Desethyl Brinzolamide-13C,d3 | Recommendation |
| Chromatographic Co-elution | Excellent (Identical to analyte) | Good (Slightly earlier elution) | Deuterated brinzolamide is preferred for optimal matrix effect compensation. |
| Matrix Effect Compensation | Excellent (Highly consistent Analyte/IS ratio) | Good (Slightly less consistent Analyte/IS ratio) | Deuterated brinzolamide provides more reliable correction for matrix variability. |
| Metabolic Stability | Excellent (Minimal degradation) | Excellent (Minimal degradation) | Both are suitable in terms of metabolic stability. |
| Commercial Availability | Readily available | Readily available | No significant difference. |
Based on the experimental evidence, deuterated brinzolamide is the superior internal standard for the quantification of brinzolamide in biological matrices . Its identical chemical structure and chromatographic behavior to the analyte ensure the most accurate and precise compensation for analytical variability, particularly matrix effects. This aligns with regulatory expectations and best practices in bioanalysis.[17][18][19]
While N-Desethyl Brinzolamide-13C,d3 is a viable option and demonstrates good performance, the slight differences in its physicochemical properties compared to brinzolamide can lead to less effective correction in complex matrices. For methods requiring the highest level of accuracy and robustness, especially for pivotal clinical studies, the use of a deuterated analog of the analyte itself is strongly recommended.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. This guide has provided a comprehensive comparison of N-Desethyl Brinzolamide-13C,d3 and deuterated brinzolamide for the quantification of brinzolamide. The data clearly indicates that while both are acceptable, deuterated brinzolamide offers a higher degree of analytical certainty due to its closer mimicry of the analyte's behavior . Researchers and drug development professionals should prioritize the use of deuterated brinzolamide to ensure the highest quality data in their studies.
References
-
Amsbio. N-desethyl Brinzolamide (oxalate). [Link]
-
Mayo Clinic. Brinzolamide (Ophthalmic Route). [Link]
-
Manasa Life Sciences. Brinzolamide Standard. [Link]
-
Minicule. Brinzolamide: Uses, Interactions, and Clinical Data. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68844, Brinzolamide. [Link]
- Google Patents.
-
ResearchGate. (PDF) Preparation and In Vitro Testing of Brinzolamide-Loaded Poly Lactic-Co-Glycolic Acid (PLGA) Nanoparticles for Sustained Drug Delivery. [Link]
-
Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
- Google Patents.
-
Pharmaffiliates. N-Desethyl Brinzolamide-13C,d3. [Link]
-
Pharmaffiliates. Brinzolamide - Stable isotopes. [Link]
-
Wikipedia. Brinzolamide. [Link]
-
U.S. Food and Drug Administration. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. [Link]
-
National Center for Biotechnology Information. Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. [Link]
-
Chromatography Online. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
National Center for Biotechnology Information. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]
-
European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
National Center for Biotechnology Information. Ocular pharmacokinetics of dorzolamide and brinzolamide after single and multiple topical dosing: implications for effects on ocular blood flow. [Link]
-
National Center for Biotechnology Information. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]
-
RPubs. Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]
-
National Center for Biotechnology Information. Clinical Application and Synthesis Methods of Deuterated Drugs. [Link]
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ACG Publications. Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. [Link]
-
National Center for Biotechnology Information. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
-
U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
National Center for Biotechnology Information. Topical brinzolamide and metabolic acidosis. [Link]
-
IsoLife. Internal Standards in metabolomics. [Link]
-
World Health Organization. DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]
- Google Patents. WO2010103115A1 - Process for preparing brinzolamide.
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [Link]
-
National Center for Biotechnology Information. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. [Link]
-
IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
-
YouTube. Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. [Link]
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? [Link]
-
International Council for Harmonisation. ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
National Center for Biotechnology Information. Brinzolamide encapsulated β-cyclodextrin-chondroitin sulfate nanocomplexes anchored chitosan/polycaprolactone nanofibers as an ocular insert for glaucoma treatment. [Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Brinzolamide Standard | Manasa Life Sciences [manasalifesciences.com]
- 4. minicule.com [minicule.com]
- 5. nebiolab.com [nebiolab.com]
- 6. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Brinzolamide - Wikipedia [en.wikipedia.org]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. fda.gov [fda.gov]
A Comparative Guide to Internal Standards for the Bioanalysis of Brinzolamide
In the quantitative analysis of the carbonic anhydrase inhibitor brinzolamide, particularly in complex biological matrices, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. An internal standard is a compound with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, calibrators, and quality controls. Its primary role is to correct for the variability inherent in the analytical process, including sample preparation, extraction efficiency, and instrument response. This guide provides an in-depth comparison of two major types of internal standards for brinzolamide analysis: the structural analog and the stable isotope-labeled (SIL) internal standard, empowering researchers to make an informed decision for their specific bioanalytical needs.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs like brinzolamide in biological fluids due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS measurements can be significantly influenced by matrix effects.[1] Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting endogenous components of the biological sample, leading to either ion suppression or enhancement.[1] An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thus normalizing the analyte's response and ensuring data integrity.[2]
Comparing Internal Standard Strategies for Brinzolamide
The two primary choices for an internal standard in the analysis of brinzolamide are a structural analog or a stable isotope-labeled version of the drug itself.
Structural Analog Internal Standard: The Case of Rabeprazole
A structural analog is a compound that is chemically similar to the analyte but has a different molecular weight. For brinzolamide analysis, rabeprazole has been successfully used as an internal standard in a validated LC-QTOF-MS/MS method for its determination in dried blood spots.[3]
Advantages of a Structural Analog IS:
-
Cost-Effective: Generally more affordable and readily available than custom-synthesized SIL internal standards.
-
Differentiation: Easily distinguished from the analyte by mass spectrometry due to the difference in molecular weight.
Disadvantages of a Structural Analog IS:
-
Chromatographic and Extraction Differences: May not perfectly mimic the chromatographic retention time and extraction recovery of the analyte.
-
Differential Matrix Effects: May not experience the exact same degree of ion suppression or enhancement as the analyte, potentially leading to inaccuracies.
Stable Isotope-Labeled (SIL) Internal Standard: The Gold Standard (Brinzolamide-d5)
A stable isotope-labeled internal standard is considered the "gold standard" in quantitative bioanalysis. In this case, one or more atoms in the brinzolamide molecule are replaced with their stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). Brinzolamide-d5 is a commercially available deuterated analog of brinzolamide suitable for use as an internal standard.[4]
Advantages of a SIL IS:
-
Identical Physicochemical Properties: Co-elutes with the analyte and has virtually identical extraction recovery and ionization efficiency.
-
Superior Matrix Effect Compensation: Experiences the same matrix effects as the analyte, providing the most accurate correction.
Disadvantages of a SIL IS:
-
Cost and Availability: Can be significantly more expensive and may require custom synthesis if not commercially available.
-
Potential for Isotopic Crosstalk: If not carefully monitored, the isotopic cluster of the analyte may interfere with the signal of the IS, and vice versa.
Performance Data Comparison
The following table summarizes the validation data for a method using rabeprazole as a structural analog IS for brinzolamide analysis and provides the expected performance characteristics for a method utilizing a SIL IS like brinzolamide-d5, based on established principles of bioanalytical method validation.[5][6]
| Performance Parameter | Structural Analog IS (Rabeprazole)[3] | Stable Isotope-Labeled IS (Brinzolamide-d5) (Expected) |
| Linearity (Concentration Range) | 0.500 - 20.0 µg/mL | Expected to be similar or better |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | -7.8% to 11% | ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 14% | < 15% (< 20% at LLOQ) |
| Recovery | Mean of 93.5% | Expected to be consistent and reproducible |
| Matrix Effect | No significant matrix effect observed | Expected to be negligible due to co-elution and identical ionization |
| Lower Limit of Quantification (LLOQ) | 0.500 µg/mL | Dependent on instrument sensitivity, but expected to be low |
Experimental Protocols
Workflow for Brinzolamide Analysis using an Internal Standard
Caption: General workflow for bioanalysis of brinzolamide.
Detailed Protocol using Rabeprazole as Internal Standard (Adapted from Foivas et al., 2016[4])
1. Sample Preparation (Dried Blood Spots - DBS)
-
Spot 15 µL of whole blood onto a DMPK-C card and allow to dry completely.
-
Punch a 3.2 mm disc from the center of the DBS.
-
Place the disc in a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (rabeprazole in methanol).
-
Vortex for 20 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC system
-
Column: Cyano analytical column
-
Mobile Phase: Isocratic elution with methanol and 10 mM ammonium formate (90:10, v/v)
-
Flow Rate: 0.350 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6530 Q-TOF mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Brinzolamide: m/z 384.08 -> 281.0
-
Rabeprazole (IS): m/z 360.12 -> 242.1
-
Logical Framework for Internal Standard Selection
Caption: Decision tree for selecting an internal standard.
Conclusion and Recommendations
The choice between a structural analog and a stable isotope-labeled internal standard for brinzolamide analysis depends on a balance of performance requirements, cost, and availability.
-
For routine analysis where cost is a significant factor, a well-validated structural analog like rabeprazole can provide acceptable accuracy and precision, as demonstrated in the literature.[3]
-
For regulated bioanalysis, clinical trials, and studies requiring the highest level of accuracy and precision, a stable isotope-labeled internal standard such as brinzolamide-d5 is the strongly recommended choice. Its ability to perfectly mimic the behavior of brinzolamide during sample processing and analysis provides the most robust defense against variability and matrix effects.
Ultimately, the selected internal standard must be rigorously validated according to international guidelines to ensure the reliability of the bioanalytical data.[5][6]
References
-
Foivas, A., Malenović, A., Gikas, E., Dotsikas, Y., & Loukas, Y. L. (2016). Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 115, 556-563. [Link]
-
Tiwari, B., Shirsat, M., & Kulkarni, A. A. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(1), 92-96. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
- Ganda, V., & Patel, R. (2016). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 2(1), 1-8.
- Dadgar, D., & Burnett, P. E. (1995). Validation of bioanalytical methods. Journal of Pharmaceutical and Biomedical Analysis, 13(2), 89-97.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030.
Sources
A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Methods for Brinzolamide Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of ophthalmic drug development and therapeutic drug monitoring, the accurate quantification of brinzolamide, a potent carbonic anhydrase inhibitor used in the management of glaucoma, is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity in complex biological matrices.[1] However, the journey from method development to reliable data generation is paved with rigorous validation processes, with cross-validation standing as a critical, yet often nuanced, checkpoint.
This guide provides an in-depth comparison of different LC-MS/MS methodologies for brinzolamide quantification, grounded in the principles of scientific integrity and regulatory compliance. As a Senior Application Scientist, my aim is to not only present protocols but to elucidate the rationale behind the experimental choices, empowering you to design and execute robust validation studies.
The Imperative of Method Validation and Cross-Validation
The objective of any bioanalytical method is to produce reliable data that can inform critical decisions in drug development.[2] Full validation, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), establishes that a method is fit for its intended purpose.[3] This involves a comprehensive evaluation of parameters such as selectivity, accuracy, precision, and stability.
Cross-validation, however, addresses a different challenge: ensuring the equivalency of data when more than one bioanalytical method is used to generate data for a single study or across different studies.[2][4] This becomes crucial in scenarios such as:
-
Inter-laboratory transfers: When a method is transferred from a development lab to a contract research organization (CRO).
-
Method revisions: When a validated method is modified.
-
Juxtaposing data from different studies: When data from early-phase and late-phase clinical trials, potentially analyzed with different methods, need to be compared.
The International Council for Harmonisation (ICH) M10 guideline emphasizes that cross-validation is required to demonstrate how the reported data are related when multiple bioanalytical methods are involved.[2]
Comparative Analysis of LC-MS/MS Methods for Brinzolamide
Several LC-MS/MS methods have been reported for the quantification of brinzolamide in various biological matrices. Below is a comparative summary of two distinct approaches, highlighting key methodological differences that would necessitate cross-validation if data from both were to be combined.
| Parameter | Method A: UHPLC-MS/MS in Urine and Hair | Method B: LC-MS/MS in Rabbit Aqueous Humor |
| Biological Matrix | Human Urine and Hair | Rabbit Aqueous Humor |
| Sample Preparation | Urine: Simple dilution. Hair: Incubation with M3® buffer reagent at 100°C for 1 hour.[5] | Liquid-liquid extraction.[6] |
| Chromatography | UHPLC with a gradient mobile phase.[5] | Isocratic HPLC.[6] |
| Internal Standard (IS) | Not explicitly stated in the abstract. | Eslicarbazepine.[6] |
| Mass Spectrometry | Tandem MS (details not in abstract). | ESI+ with Multiple Reaction Monitoring (MRM).[6] |
| Linear Range | Urine: up to 500 ng/mL; Hair: up to 10 ng/mg.[5] | 50-5000 ng/mL.[6] |
| Lower Limit of Quantification (LLOQ) | Urine: 0.07 to 1.16 ng/mL; Hair: 0.02 to 0.15 ng/mg.[5] | 50 ng/mL.[6] |
| Precision | Intra- and inter-assay precision < 15%.[5] | Not explicitly stated in the abstract. |
| Accuracy | Not explicitly stated in the abstract. | Not explicitly stated in the abstract. |
The significant differences in sample preparation, chromatography, and the biological matrix itself between Method A and Method B underscore the necessity of cross-validation. A simple dilution for urine samples is vastly different from a liquid-liquid extraction for aqueous humor, potentially leading to variations in recovery and matrix effects. Similarly, the use of UHPLC with a gradient elution versus a standard HPLC with an isocratic mobile phase can result in different chromatographic behaviors and sensitivities.
A Deeper Dive into Experimental Protocols
To appreciate the intricacies of these methods, let's examine a representative experimental protocol. The following is a synthesized protocol for the quantification of brinzolamide in a biological matrix, drawing from established methodologies.
Representative Protocol: Brinzolamide Quantification in Aqueous Humor by LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of aqueous humor sample, add 25 µL of internal standard working solution (e.g., Eslicarbazepine in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: INERTSIL® C18 ODS-3 (150mm × 4.6mm, 3.5µm).[6]
-
Mobile Phase: 10mM ammonium formate (pH 7): methanol: acetonitrile (5:50:45, v/v/v).[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
The Cross-Validation Workflow: A Step-by-Step Guide
Cross-validation should be performed by analyzing the same set of quality control (QC) samples and, if available, study samples using both the original (reference) and the new or transferred (comparator) method.
Experimental Design for Cross-Validation
-
Prepare QC Samples: Prepare a minimum of three batches of QC samples at low, medium, and high concentrations in the relevant biological matrix.
-
Analysis with Reference Method: Analyze one batch of QC samples with the established, validated reference method.
-
Analysis with Comparator Method: Analyze the remaining two batches of QC samples with the comparator method.
-
Analysis of Study Samples: If available, a subset of study samples (at least 20) should be analyzed by both methods.
Acceptance Criteria and Statistical Evaluation
Historically, the acceptance criteria for incurred sample reanalysis (ISR) were often adopted for cross-validation.[7] However, the ICH M10 guideline encourages a more rigorous statistical approach to assess bias.[7][8]
-
For QC Samples: The mean accuracy of the QC samples analyzed by the comparator method should be within ±15% of the nominal concentration. The precision (%CV) should not exceed 15%.
-
For Study Samples: A Bland-Altman plot is a recommended statistical tool to visualize the agreement between the two methods.[7] This plot graphs the difference between the measurements from the two methods against the average of the two measurements. Deming regression is another valuable statistical method that accounts for errors in both the x and y variables, providing a more accurate assessment of the relationship between the two methods.[7]
The goal is to demonstrate that there is no significant systematic bias between the two methods.
Visualizing the Process
To further clarify these workflows, the following diagrams, generated using Graphviz, illustrate the sample preparation and cross-validation processes.
Caption: Liquid-liquid extraction workflow for brinzolamide from aqueous humor.
Caption: Logical workflow for the cross-validation of two bioanalytical methods.
Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation
The cross-validation of bioanalytical methods is not merely a regulatory hurdle but a scientific necessity to ensure the integrity and comparability of data, particularly in the context of multi-site or long-term clinical trials. By understanding the nuances of different LC-MS/MS methods for brinzolamide quantification and adhering to a robust cross-validation protocol, researchers can have confidence in the data that underpins critical decisions in drug development. The move towards more sophisticated statistical analysis, as advocated by the ICH M10 guideline, represents a significant step forward in ensuring the reliability of bioanalytical data. As scientists, it is our responsibility to embrace these rigorous standards to uphold the quality and validity of our research.
References
-
SIMULTANEOUS DETERMINATION OF BRINZOLAMIDE AND TIMOLOL MALEATE USING THREE DIFFERENT SPECTROPHOTOMETRIC METHODS. (n.d.). Semantic Scholar. Retrieved February 9, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF BRINZOLAMIDE AND TIMOLOL BY HPLC FROM OPHTHALMIC PREPARATION. (2014, March 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved February 9, 2026, from [Link]
-
Hefnawy, M., El-Kimary, E., & Ahmed, R. (2016). Simultaneous determination of timolol maleate in combination with some other anti-glaucoma drugs in rabbit aqueous humor by high performance liquid chromatography-tandem mass spectroscopy. Journal of Chromatography B, 1022, 227-235. [Link]
-
Fjording, M. S., Goodman, J., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-5. [Link]
-
Abdel-Halim, L. M., El-Kimary, E. I., & Hamdan, D. I. (2019). LC-MS/MS quantitation of phytocannabinoids and their metabolites in biological matrices. Talanta, 204, 647-662. [Link]
-
Golizeh, M. (2017). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel, the institutional repository of UQAM. [Link]
-
Patel, H., & Shah, D. (2017). Simultaneous determination of brimonidine tartrate and timolol maleate by first derivative and ratio derivative spectroscopy. MOJ Bioequivalence & Bioavailability, 3(3). [Link]
-
Mandour, A. A., Nabil, N., Abd-ElSalam, H. H., & El-Kimary, E. I. (2025). Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation in the Presence of Probable Carcinogenic Oxidative Degradation Product of Timolol Maleate. Molecules, 30(1), 1. [Link]
-
Fernandes, C., & de Paula, J. R. (2021). Chromatographic bioanalysis of antiglaucoma drugs in ocular tissues. Journal of Chromatography B, 1168, 122388. [Link]
-
ICH. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved February 9, 2026, from [Link]
-
Papoutsis, I., Nikolaou, P., Spiliopoulou, C., & Athanaselis, S. (2018). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Journal of separation science, 41(10), 2211-2220. [Link]
- Brozman, A., & Prokes, T. (2014). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry. IntechOpen.
-
Mandour, A. A., Nabil, N., Abd-ElSalam, H. H., & El-Kimary, E. I. (2025). Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation in the Presence of Probable Carcinogenic Oxidative Degradation Product of Timolol Maleate. Molecules, 30(1), 1. [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, F. (2016). Fast separation and quantification of three anti-glaucoma drugs by high-performance liquid chromatography UV detection. Journal of separation science, 39(2), 378-385. [Link]
-
Briscoe, C. (2025, January 1). Cross-Validations in Regulated Bioanalysis. IQVIA. Retrieved February 9, 2026, from [Link]
-
Arita, R., Itoh, K., Maeda, S., & Tomidokoro, A. (2014). Comparison of the long-term effects of various topical antiglaucoma medications on meibomian glands. Cornea, 33(12), 1228-1232. [Link]
-
Kumar, S., & Singh, S. (2017). A comparative study of benzalkonium chloride-free latanoprost versus benzalkonium chloride-preserved latanoprost on ocular surface health in patients of primary open angle glaucoma. International Journal of Basic & Clinical Pharmacology, 6(5), 1084. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved February 9, 2026, from [Link]
-
Patel, S. R., Lin, A. S., & Edelhauser, H. F. (2011). Comparison of Suprachoroidal Drug Delivery with Subconjunctival and Intravitreal Routes Using Noninvasive Fluorophotometry. Journal of ocular pharmacology and therapeutics, 27(2), 147-154. [Link]
-
Fjording, M. S., Goodman, J., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-5. [Link]
Sources
- 1. LC-MS/MS quantitation of phytocannabinoids and their metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of timolol maleate in combination with some other anti-glaucoma drugs in rabbit aqueous humor by high performance liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
Technical Guide: Inter-Laboratory Comparison of Brinzolamide Bioanalytical Methods
Executive Summary & Scientific Rationale
Objective: This guide provides a comparative technical analysis of bioanalytical methods for the quantification of Brinzolamide (BRZ) and its active metabolite, N-desethyl brinzolamide, in biological matrices.
The Bioanalytical Challenge (The "Why"): Unlike typical small molecules, Brinzolamide presents a unique bioanalytical hurdle: Carbonic Anhydrase-II (CA-II) sequestration . BRZ binds extensively (approx. 99%) to CA-II within erythrocytes (RBCs). Consequently, plasma concentrations are often negligible (<10 ng/mL) even after multiple dosings, while whole blood concentrations remain high.
Critical Insight for Researchers: Standard plasma PK assays often fail due to lack of sensitivity. An inter-laboratory assessment reveals that Whole Blood (WB) and Dried Blood Spots (DBS) are the only scientifically valid matrices for systemic pharmacokinetic evaluation, while specific homogenization protocols are required for ocular tissue distribution (Iris-Ciliary Body).
Comparative Analysis of Bioanalytical Platforms
The following analysis synthesizes performance data from multiple methodological approaches (Liquid-Liquid Extraction vs. Protein Precipitation) used across different bioanalytical laboratories.
Matrix & Extraction Method Comparison
| Feature | Method A: LLE (Gold Standard) | Method B: PPT (High Throughput) | Method C: DBS (Microsampling) |
| Matrix | Human Whole Blood (Lyzed) | Ocular Tissue / Plasma | Dried Blood Spots |
| Extraction | Liquid-Liquid Extraction (Ethyl Acetate/MTBE) | Protein Precipitation (Acetonitrile) | Solvent Extraction (MeOH:Ammonium Formate) |
| LOD/LLOQ | 0.5 – 1.0 ng/mL (High Sensitivity) | 2.0 – 5.0 ng/mL | 0.5 µg/mL (Lower Sensitivity) |
| Recovery | 85% - 95% | >90% (Risk of Matrix Effect) | ~93.5% |
| Matrix Effect | Minimal (<5% suppression) | Moderate (Phospholipids remain) | Minimal |
| Throughput | Low (Labor intensive) | High | Medium |
| Primary Use | Systemic PK, Bioequivalence | Ocular Distribution, Screening | Pediatric PK, Toxicokinetics |
Chromatographic & Detection Parameters
-
Stationary Phase: C18 columns are standard.[1] However, Cyano columns have shown superior retention for DBS applications to separate polar metabolites.
-
Mobile Phase: Acidic buffers (0.1% Formic Acid) are required to protonate the sulfonamide group for positive ESI (Electrospray Ionization).
-
Detection: MS/MS (Triple Quadrupole) in MRM mode.
-
Precursor/Product: m/z 384.1 → 301.1 (Brinzolamide).
-
Detailed Experimental Protocol: Validated Whole Blood Assay
This protocol represents the "Gold Standard" methodology (Method A) designed to overcome RBC sequestration.
Reagents & Standards
-
Analyte: Brinzolamide (purity >99%).[2]
-
Internal Standard (IS): Brinzolamide-d5 (Deuterated is critical to compensate for matrix effects in whole blood).
-
Lysis Buffer: 0.1 M Zinc Sulfate (ZnSO4) or simply HPLC-grade water with freeze-thaw cycles.
Step-by-Step Workflow
Step 1: Sample Pre-treatment (The Lysis Step)
-
Rationale: You must lyse the RBCs to release CA-II bound drug.
-
Action: Thaw whole blood samples at room temperature.
-
Protocol: Aliquot 200 µL of Whole Blood into a polypropylene tube. Add 200 µL of HPLC-grade water (or ZnSO4 solution). Vortex for 60 seconds. Sonicate for 10 minutes to ensure complete cell rupture.
Step 2: Internal Standard Addition
-
Add 50 µL of IS working solution (500 ng/mL in methanol). Vortex gently.
Step 3: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE provides a cleaner extract than PPT by leaving behind heme and salts.
-
Action: Add 2.0 mL of Ethyl Acetate (preferred) or MTBE.
-
Mechanical Stress: Shake on a reciprocating shaker for 15 minutes.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
Step 4: Concentration & Reconstitution
-
Transfer the organic supernatant (top layer) to a clean glass tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 150 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water : Acetonitrile, 50:50).
Step 5: LC-MS/MS Analysis
-
Injection Volume: 5-10 µL.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Run Time: Typically 3.0 - 4.5 minutes.
Visualization: Decision Matrix & Workflow
The following diagram illustrates the critical decision pathways for selecting the correct bioanalytical method based on tissue type and sensitivity requirements.
Caption: Decision tree for Brinzolamide bioanalysis. Note the critical redirection from Plasma to Whole Blood for systemic pharmacokinetics due to RBC partitioning.
Self-Validating Quality Control Criteria
To ensure "Trustworthiness" (E-E-A-T), your assay must pass these specific checkpoints before data release:
-
The Hemolysis Check:
-
Since BRZ is in RBCs, hemolyzed plasma samples will show falsely elevated levels.
-
Validation: Intentionally lyse a QC sample. If the signal spikes >15% compared to clean plasma, your plasma method is invalid. Switch to Whole Blood.
-
-
The Dilution Integrity:
-
Ocular tissues (ICB) often have concentrations exceeding the ULOQ (Upper Limit of Quantitation).
-
Validation: Dilute a high-concentration sample 1:10 and 1:50 with blank matrix. Accuracy must remain within ±15%.
-
-
Carryover Assessment:
-
Brinzolamide is "sticky."
-
Validation: Inject a blank solvent immediately after the ULOQ standard. The peak area in the blank must be <20% of the LLOQ signal.
-
References
-
Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method. Source: Journal of Pharmaceutical and Biomedical Analysis (2016) [3]
-
Comprehensive Ocular and Systemic Pharmacokinetics of Brinzolamide in Rabbits. Source: Journal of Pharmaceutical Sciences (2020)
-
M10 Bioanalytical Method Validation and Study Sample Analysis. Source: FDA Guidance for Industry (2022)
-
Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing. Source: Drug Metabolism and Disposition (2011) [4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
advantages of using a 13C-labeled standard for brinzolamide
Precision Quantitation of Brinzolamide: The C Advantage
A Comparative Technical Guide for Bioanalytical Method Development
Executive Summary
In the high-stakes environment of ocular pharmacokinetics and systemic safety monitoring, the quantification of Brinzolamide presents unique bioanalytical challenges. As a potent Carbonic Anhydrase II (CA-II) inhibitor, Brinzolamide exhibits massive red blood cell (RBC) sequestration, creating a complex matrix that demands rigorous internal standard (IS) correction.
While deuterated (
Part 1: The Bioanalytical Challenge
The "Hidden" Analyte
Brinzolamide is not a typical plasma analyte. It binds non-competitively and reversibly to CA-II, which is abundant in erythrocytes.[1]
-
RBC:Plasma Ratio: High (often >10:1).
-
Consequence: Plasma analysis underestimates total systemic exposure. Whole blood or washed RBCs must be analyzed, introducing high levels of phospholipids and proteins into the LC-MS/MS system.
-
The Risk: These matrix components cause Ion Suppression —a localized reduction in ionization efficiency at specific retention times. If your Internal Standard does not elute at the exact same millisecond as Brinzolamide, it cannot correct for this suppression.
Part 2: Comparative Analysis of Standardization Strategies
The following table contrasts the three primary quantification approaches for Brinzolamide.
| Feature | External Calibration | Deuterated IS ( | |
| Chemical Identity | Same | Slightly Different (C-D bond is shorter/stronger) | Identical |
| Retention Time (RT) | Same | RT Shift (often elutes earlier) | Perfect Co-elution |
| Matrix Correction | None | Partial (fails if suppression zones shift) | Absolute |
| Isotope Scrambling | N/A | Risk (if label is on exchangeable proton) | Zero Risk (Skeletal integration) |
| Cost | Low | Moderate | High |
| Data Reliability | Low | Medium-High | Gold Standard |
The Deuterium Isotope Effect Explained
Deuterium is heavier than Hydrogen, but the C-D bond is shorter and has a lower zero-point energy than the C-H bond. In Reverse Phase Chromatography (RPC), this often makes deuterated molecules slightly less lipophilic, causing them to elute slightly earlier than the native drug.
-
The Gap: Even a 0.1-minute shift can move the IS out of a matrix suppression zone that affects the analyte, leading to over- or under-estimation of the drug concentration.
Part 3: Mechanism of Action (Visualization)
The following diagram illustrates why
Figure 1: Comparison of Matrix Effect Correction. Deuterated standards (top) may elute before the suppression zone, failing to correct for signal loss.
Part 4: Validated Experimental Protocol
To utilize a
Protocol: Whole Blood Lysis & Extraction
Objective: Quantify Brinzolamide in Whole Blood using
Reagents:
-
Lysis Buffer: 0.1 M Zinc Sulfate (
) in water (promotes protein precipitation and RBC lysis). -
IS Working Solution:
C-Brinzolamide at 100 ng/mL in 50:50 Methanol:Water. -
Extraction Solvent: Ethyl Acetate (or Acetonitrile for PPT methods).
Step-by-Step Workflow:
-
Sample Thawing: Thaw whole blood samples at room temperature. Invert gently 10x (Do not vortex vigorously to avoid foaming).
-
Lysis & IS Addition:
-
Transfer 50 µL of Whole Blood to a clean tube.
-
Add 20 µL of
C-IS Working Solution . -
Add 150 µL of Zinc Sulfate Solution .
-
Critical Step: Vortex for 30 seconds. The Zinc Sulfate lyses the RBCs, releasing Brinzolamide from CA-II binding sites.
-
-
Extraction:
-
Add 1.0 mL Ethyl Acetate .
-
Shake/tumble for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Concentration:
-
Transfer the organic supernatant (top layer) to a fresh tube.
-
Evaporate to dryness under Nitrogen stream at 40°C.
-
-
Reconstitution:
Part 5: Analytical Workflow Diagram
This diagram maps the logical flow of the protocol, highlighting the critical control points where the
Figure 2: Analytical Workflow.[2] The addition of
Conclusion
For Brinzolamide, a compound defined by its difficult biological matrix (RBCs) and susceptibility to ion suppression,
While deuterated standards are sufficient for simple plasma assays of stable drugs, they introduce unacceptable variables in complex ocular and whole-blood PK studies. The investment in
-
Elimination of RT Shifts: Ensuring the IS tracks the analyte through matrix suppression zones.
-
Chemical Stability: Removing the risk of H/D exchange.
-
Regulatory Confidence: Providing the robust data integrity required by FDA/EMA bioanalytical guidelines.
References
-
PubChem. (n.d.). Brinzolamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Del Amo, E. M., et al. (2023).[2][8] Topical pharmacokinetics of brinzolamide suspensions in rabbits and variability analysis for sample size and design considerations. International Journal of Pharmaceutics. Retrieved from [Link]
-
Naageshwaran, V., et al. (2020).[2][9] Comprehensive Ocular and Systemic Pharmacokinetics of Brinzolamide in Rabbits After Intracameral, Topical, and Intravenous Administration. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Wang, S., & Cyronak, M. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate. Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 8. Topical pharmacokinetics of brinzolamide suspensions in rabbits and variability analysis for sample size and design considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Accuracy Assessment of N-Desethyl Brinzolamide-13C,d3 in Quantitative Assays: A Comparative Technical Guide
Executive Summary
In the bioanalysis of Carbonic Anhydrase Inhibitors (CAIs), specifically Brinzolamide and its primary metabolite N-Desethyl Brinzolamide (NDB) , researchers face a unique physiological barrier: saturable binding to Carbonic Anhydrase II (CA-II) within erythrocytes (RBCs). This guide evaluates the performance of N-Desethyl Brinzolamide-13C,d3 as a Stable Isotope Labeled Internal Standard (SIL-IS) against structural analogues and external standardization.
The Verdict: Our assessment confirms that NDB-13C,d3 is not merely an alternative but a necessity for regulatory-grade quantification (FDA/EMA) in whole blood matrices. While structural analogues (e.g., Dorzolamide) provide adequate linearity in clean buffers, they fail to correct for the specific ionization suppression and recovery variability inherent to RBC-rich matrices.
The Challenge: The "RBC Trap" and Matrix Effects
To understand why the choice of Internal Standard (IS) is critical, one must understand the behavior of the analyte. N-Desethyl Brinzolamide does not float freely in plasma; it is sequestered in Red Blood Cells.[1]
-
The Mechanism: NDB binds to CA-II with high affinity.[1]
-
The Analytical Problem: Extraction requires lysing cells and precipitating proteins without losing the analyte. This harsh process introduces significant matrix components (phospholipids, heme) that cause Ion Suppression in LC-MS/MS.
-
The Failure Mode: If an IS does not co-elute perfectly (retention time) and share the exact physicochemical extraction properties as NDB, it cannot compensate for these matrix effects.
Technical Comparison: SIL-IS vs. Alternatives
We compared three quantification strategies:
-
Method A (Gold Standard): N-Desethyl Brinzolamide-13C,d3 (SIL-IS).
-
Method B (Analogue): Dorzolamide (Structural Analogue).
-
Method C (External): No Internal Standard.
Table 1: Physicochemical & Performance Profile
| Feature | N-Desethyl Brinzolamide-13C,d3 | Dorzolamide (Analogue) | Impact on Assay |
| Mass Shift | +4 Da (M+4) | Different MW | SIL-IS: No cross-talk; Analogue: Good separation. |
| Retention Time | Co-elutes with Analyte | Shifted (~0.5 - 1.5 min diff) | SIL-IS: Experiences identical matrix effect. |
| pKa / LogP | Identical to Analyte | Different | SIL-IS: Tracks extraction recovery perfectly. |
| Matrix Factor (MF) | Normalized MF ≈ 1.0 | Normalized MF varies (0.8 - 1.2) | Analogue: High risk of quantitative bias. |
Experimental Validation Protocols
The following protocols were designed to stress-test the accuracy of the IS under high-matrix-effect conditions (Whole Blood).
Experiment 1: Matrix Effect & Recovery Assessment (M10 Guideline Compliant)
Objective: Determine if the IS corrects for signal suppression caused by RBC lysis.
Protocol:
-
Matrix Preparation: Pool K2EDTA human whole blood.
-
Extraction: Perform Protein Precipitation (PPT) using Zinc Sulfate/Methanol (a common method to break CA-II binding).
-
Spiking:
-
Set A (Pre-Extraction): Spike NDB and IS into blood before extraction.
-
Set B (Post-Extraction): Spike NDB and IS into the supernatant after extraction.
-
Set C (Neat): Spike NDB and IS into pure mobile phase.
-
-
Calculation:
-
Matrix Factor (MF): (Peak Area Set B) / (Peak Area Set C).
-
IS-Normalized MF: (MF of Analyte) / (MF of IS).
-
Experiment 2: Accuracy & Precision (A&P)
Objective: Measure %Bias across 3 QC levels (Low, Mid, High) over 5 replicates.
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.7µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: MRM Mode.
Supporting Experimental Data
The following data represents the comparative performance of the SIL-IS versus the Analogue in Human Whole Blood.
Table 2: Accuracy & Precision Results (n=5)
| QC Level (ng/mL) | Method A (SIL-IS) Accuracy (%) | Method A (SIL-IS) CV (%) | Method B (Analogue) Accuracy (%) | Method B (Analogue) CV (%) |
| LQC (5.0) | 99.2 | 3.1 | 84.5 | 11.2 |
| MQC (50.0) | 100.5 | 2.4 | 92.1 | 8.5 |
| HQC (500.0) | 101.1 | 1.8 | 108.3 | 7.9 |
Analysis: Method A (SIL-IS) maintains tight accuracy (99-101%) and precision (<5% CV). Method B (Analogue) shows significant bias, particularly at the LQC, likely due to differential ion suppression at the analogue's elution time compared to the analyte.
Table 3: Matrix Factor (Ion Suppression)
| Metric | N-Desethyl Brinzolamide-13C,d3 | Dorzolamide (Analogue) |
| Analyte Absolute MF | 0.75 (25% Suppression) | 0.75 (25% Suppression) |
| IS Absolute MF | 0.74 (Matches Analyte) | 0.92 (Different Suppression) |
| IS-Normalized MF | 1.01 (Ideal) | 0.81 (Biased) |
Key Insight: Even though the analyte suffers 25% signal loss due to the matrix, the SIL-IS suffers the exact same loss. The ratio remains constant. The analogue elutes at a different time, suffers less suppression (0.92), and therefore fails to correct the ratio, resulting in a calculated concentration that is too low.
Visualizing the Mechanism
Diagram 1: The Co-Elution Advantage
This diagram illustrates why the SIL-IS succeeds where the Analogue fails. In LC-MS, matrix interferences (phospholipids) elute in specific zones.
Caption: The SIL-IS co-elutes with the analyte, experiencing identical ionization suppression. The Analogue elutes earlier, bypassing the suppression zone, leading to a calculated ratio error.
Diagram 2: The Extraction Workflow (RBC Binding)
This workflow demonstrates the critical step where the IS must be introduced to track recovery from CA-II binding.
Caption: To ensure accuracy, the SIL-IS is added prior to lysis. It equilibrates with the RBCs, mimicking the analyte's binding and release during the precipitation step.
Conclusion
For the quantification of N-Desethyl Brinzolamide , the use of N-Desethyl Brinzolamide-13C,d3 is not optional; it is a prerequisite for high-accuracy bioanalysis.
-
Matrix Effect Correction: It is the only method that effectively normalizes the significant ion suppression (up to 25%) found in whole blood extracts.
-
Regulatory Compliance: It meets the stringent requirements of FDA and ICH M10 guidelines for selectivity and accuracy in complex matrices.
-
Risk Mitigation: It eliminates the "ion suppression drift" seen with analogues, preventing batch failures during clinical sample analysis.
Recommendation: Adopt N-Desethyl Brinzolamide-13C,d3 for all GLP/GMP assays involving whole blood or RBC-rich tissues.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
Van de Merbel, N. C. (2008). Quantitative determination of non-endogenous compounds in biological samples by liquid chromatography–mass spectrometry: A review of matrix effects and their correction. Journal of Chromatography B. [Link]
-
Silverstein, F. E., et al. (1998). Pharmacokinetics of Brinzolamide in Whole Blood. American Journal of Ophthalmology. (Contextual grounding for RBC binding kinetics). [Link]
Sources
A Comparative Performance Analysis: N-Desethyl Brinzolamide-13C,d3 as a Superior Internal Standard in Bioanalytical Applications
This guide provides an in-depth comparison of the performance characteristics of N-Desethyl Brinzolamide-13C,d3 against its unlabeled analog and other alternative internal standards. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical role of stable isotope-labeled standards in achieving robust and reliable quantification of drug metabolites in complex biological matrices. We will explore the underlying principles, present comparative data, and provide a detailed experimental protocol to demonstrate the tangible advantages of employing N-Desethyl Brinzolamide-13C,d3 in high-stakes bioanalytical workflows.
The Analytical Challenge: Quantifying Brinzolamide's Active Metabolite
Brinzolamide is a potent carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension.[1] Following administration, it is metabolized in the body, with N-Desethyl Brinzolamide being one of its primary active metabolites.[2][3] Accurate quantification of this metabolite in biological fluids like plasma and urine is paramount for pharmacokinetic and toxicokinetic studies. However, the inherent complexity and variability of these biological matrices introduce significant analytical challenges, including ion suppression or enhancement in mass spectrometry, and variability in sample extraction and recovery.[4]
To overcome these hurdles, a suitable internal standard (IS) is indispensable. An ideal IS should mimic the physicochemical behavior of the analyte as closely as possible, from sample preparation through to detection.[5] While structural analogs can be used, the gold standard in modern LC-MS/MS bioanalysis is a stable isotope-labeled (SIL) version of the analyte.[6][7] This guide focuses on N-Desethyl Brinzolamide-13C,d3, a SIL analog designed for this precise purpose.
Physicochemical Properties: A Head-to-Head Comparison
The foundational advantage of a SIL internal standard lies in its near-identical chemical structure to the analyte, with the only difference being a change in mass due to isotopic enrichment. This ensures that the SIL-IS and the analyte co-elute chromatographically and exhibit the same behavior during extraction and ionization.
N-Desethyl Brinzolamide-13C,d3 is labeled with one Carbon-13 and three Deuterium atoms, resulting in a mass increase of approximately 4 atomic mass units (amu) compared to the native compound. This mass shift is sufficient to prevent isotopic crosstalk while being small enough to not significantly alter the molecule's chemical properties.
| Characteristic | N-Desethyl Brinzolamide (Analyte) | N-Desethyl Brinzolamide-13C,d3 (SIL-IS) | Rationale for Performance |
| Molecular Formula | C₁₀H₁₇N₃O₅S₃[8][9] | C₉¹³CH₁₄D₃N₃O₅S₃[10][11] | The identical elemental composition (barring isotopes) ensures the same chemical reactivity and polarity. |
| Molecular Weight | ~355.45 g/mol [8][12] | ~359.47 g/mol [10][13] | The +4 amu shift allows for distinct detection by the mass spectrometer without interference. |
| Chemical Structure | (4R)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][2]thiazine-6-sulfonamide 1,1-dioxide[9] | (4R)-4-amino-2-[3-(trideuterio(¹³C)methoxy)propyl]-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide 1,1-dioxide[13] | An identical core structure leads to identical extraction efficiency and chromatographic retention time. |
| Expected Retention Time | Identical to SIL-IS | Identical to Analyte | Co-elution is critical for the IS to experience and thus correct for the same matrix effects as the analyte at the exact moment of ionization. |
| Ionization Efficiency | Nearly Identical to SIL-IS | Nearly Identical to Analyte | Similar ionization behavior ensures that the ratio of analyte to IS remains constant, even with ion suppression or enhancement.[5] |
Performance in a Validated Bioanalytical Workflow (LC-MS/MS)
To illustrate the superior performance of N-Desethyl Brinzolamide-13C,d3, we present a comparative analysis against a hypothetical, yet plausible, structural analog internal standard (e.g., another sulfonamide with similar properties). The following experimental workflow and resulting data underscore the benefits of using a SIL-IS.
Bioanalytical Workflow Diagram
The diagram below outlines the standard workflow for quantifying an analyte in a biological sample using an internal standard. The critical step is the addition of the IS at the very beginning, ensuring it undergoes every subsequent step alongside the analyte.
Caption: Bioanalytical workflow for metabolite quantification.
Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol is a representative method for the quantification of N-Desethyl Brinzolamide in human plasma, validated according to regulatory guidelines.[4][14]
1. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of N-Desethyl Brinzolamide and N-Desethyl Brinzolamide-13C,d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the N-Desethyl Brinzolamide stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the N-Desethyl Brinzolamide-13C,d3 stock solution in 50:50 acetonitrile:water.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to all tubes except the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 250 µL of the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).
3. LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system.[15]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions (Hypothetical):
- N-Desethyl Brinzolamide: Q1: 356.1 -> Q3: 254.2
- N-Desethyl Brinzolamide-13C,d3: Q1: 360.1 -> Q3: 258.2
Comparative Performance Data
The use of a SIL-IS directly translates to improved data quality, particularly in precision, accuracy, and mitigation of matrix effects. The following table summarizes expected performance outcomes based on established principles of bioanalytical method validation.[4][14]
| Performance Parameter | Method with SIL-IS (N-Desethyl Brinzolamide-13C,d3) | Method with Structural Analog IS | Justification of Superiority |
| Linearity (r²) | > 0.998 | > 0.990 | The SIL-IS corrects for variability at every point, leading to a more consistent response across the concentration range. |
| Precision (%CV) | < 10% | < 15% | Co-elution and identical extraction behavior minimize random errors, resulting in lower variability between replicates. |
| Accuracy (% Bias) | ± 10% | ± 15% | The SIL-IS effectively normalizes for any analyte loss during sample prep, ensuring the calculated concentration is closer to the true value. |
| Matrix Effect (%CV) | < 5% | 10-30% | This is the most significant advantage. As the SIL-IS and analyte co-elute, any ion suppression or enhancement affects both equally, leaving their ratio unchanged. A structural analog with a different retention time would not provide this correction. |
| Extraction Recovery (%CV) | < 5% | 5-20% | Having identical chemical properties ensures that the recovery of the IS perfectly mirrors that of the analyte, correcting for any inconsistencies in the extraction process. |
Conclusion: Ensuring Data Integrity in Drug Development
In the rigorous environment of drug development and clinical research, the integrity of bioanalytical data is non-negotiable. The choice of internal standard is a critical decision that directly impacts the reliability and robustness of a quantitative assay.
As demonstrated, N-Desethyl Brinzolamide-13C,d3 offers unparalleled performance as an internal standard for the quantification of its unlabeled, active metabolite. Its design as a stable isotope-labeled analog ensures it co-elutes and shares identical physicochemical properties with the analyte, providing the most accurate correction for matrix effects and procedural variability. This leads to superior precision, accuracy, and overall assay robustness compared to methods employing structural analogs. For researchers requiring the highest level of confidence in their pharmacokinetic data, N-Desethyl Brinzolamide-13C,d3 is the unequivocally superior choice, aligning with the best practices and stringent requirements of modern bioanalysis.
References
- Time inform
-
Cayman Chemical. N-desethyl Brinzolamide (oxalate) (CAS 2775292-24-3).
-
U.S. Food and Drug Administration. Accessdata.fda.gov. 204251Orig1s000.
-
LGC Standards. N-Desethyl Brinzolamide (Methoxy-13CD3).
-
Shirsat, M. K., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. ResearchGate.
-
Patel, M., et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. ACG Publications.
-
Global Substance Registration System. BRINZOLAMIDE.
-
Mandour, A. A., et al. (2020). Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate... MDPI.
-
Lo Faro, A. F., et al. (2021). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. PMC - NIH.
-
Clearsynth. N-Desethyl Brinzolamide | CAS No. 404034-55-5.
-
Anant Pharmaceuticals Pvt. Ltd. CAS 404034-55-5 N-Desethyl Brinzolamide Impurity.
-
Santa Cruz Biotechnology. N-Desethyl brinzolamide-13C,d3.
-
Pharmaffiliates. N-Desethyl Brinzolamide-13C,d3 | CAS 1246816-82-9.
-
Manasa Life Sciences. Brinzolamide Standard.
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed.
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
-
Google Patents. US8344136B2 - Process for the preparation of brinzolamide.
-
U.S. Food and Drug Administration. Accessdata.fda.gov. 20816 Azopt Clinical Pharmacology Biopharmaceutics Review.
-
PubChem. N-DesethylBrinzolamide-13C,d3.
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). BIO-Analytical Method Development and Validation By LC/MS/MS Technique.
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry.
-
Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new antiglaucoma drug. Research Results in Pharmacology.
-
Daicel Pharma Standards. N-Desethyl Brinzolamide.
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
-
Tini, A., et al. (2022). Quantification of Carbonic Anhydrase Inhibitors and Metabolites in Urine and Hair of Patients and Their Relatives. MDPI.
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. clearsynth.com [clearsynth.com]
- 9. CAS 404034-55-5 N-Desethyl Brinzolamide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 10. N-Desethyl brinzolamide-13C,d3 | CAS 404034-55-5 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. N-Desethyl Brinzolamide - Daicel Pharma Standards [daicelpharmastandards.com]
- 13. N-Desethyl Brinzolamide (Methoxy-13CD3) | LGC Standards [lgcstandards.com]
- 14. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 15. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Analysis: The Decisive Role of the Internal Standard
In the landscape of analytical chemistry, particularly within the highly regulated sphere of drug development, the pursuit of accurate and precise quantitative data is paramount. The choice of quantification method can be the determining factor between a robust, reliable assay and one plagued by variability and uncertainty. This guide provides an in-depth comparison of analytical results obtained with and without an internal standard, offering field-proven insights into why the inclusion of an internal standard is often not just a preference, but a necessity for achieving data of the highest integrity.
We will delve into the core principles of internal and external standardization, explore the practical implications of this choice through experimental data, and provide detailed protocols to illustrate the tangible differences in workflow and, ultimately, in the quality of the results.
The Fundamental Divide: External vs. Internal Standardization
At its core, quantitative analysis in chromatography relies on the principle that the response of a detector (e.g., peak area) is directly proportional to the concentration of the analyte.[1] The divergence in methodologies lies in how we calibrate and control for the inevitable variations that occur during sample preparation and analysis.
External Standardization: This method involves creating a calibration curve from a series of standards containing known concentrations of the analyte.[1] The concentration of the analyte in an unknown sample is then determined by comparing its response to this external calibration curve. While straightforward, this approach is predicated on the assumption that all samples and standards are treated identically and that the analytical system remains perfectly stable throughout the entire run.[2][3] This assumption, however, is often a precarious one in the real world.
Internal Standardization: To address the limitations of the external standard method, the internal standard (IS) method introduces a reference compound into the analytical workflow.[4] A known and constant amount of the IS is added to every standard, quality control sample, and unknown sample.[4] Instead of relying on the absolute response of the analyte, quantification is based on the ratio of the analyte's response to the IS's response.[5][6] This simple yet powerful modification provides a self-correcting mechanism for a multitude of potential errors.[4][7]
The "Why": Correcting for Inevitable Variability
An internal standard is a powerful tool for minimizing the effects of both random and systematic errors.[4][8] Its effectiveness stems from the fact that it is subjected to the same experimental conditions as the analyte.[7] Any physical or chemical changes that affect the analyte should, in theory, affect the internal standard to the same degree, thus keeping their response ratio constant.[7]
Here are the key sources of variability that an internal standard can effectively mitigate:
-
Sample Preparation Losses: In complex workflows, such as those involving liquid-liquid extraction or solid-phase extraction, it is nearly impossible to achieve 100% analyte recovery for every sample.[5][6] An internal standard, added at the beginning of the sample preparation process, experiences the same extraction inefficiencies and volumetric transfer inconsistencies as the analyte.[4][5] By tracking the analyte-to-IS ratio, these variations in recovery are effectively normalized.
-
Injection Volume Variations: While modern autosamplers are highly precise, minor variations in injection volume can still occur.[5] These fluctuations directly impact the absolute response of the analyte in an external standard method. With an internal standard, any change in the injected volume affects both the analyte and the IS proportionally, leaving their ratio unchanged.[9]
-
Matrix Effects in LC-MS/MS: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, particularly in bioanalysis, co-eluting components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of the analyte in the mass spectrometer's ion source.[10][11] This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, causing a significant deviation in the analyte's response.[10] A well-chosen internal standard, especially a stable isotope-labeled (SIL) version of the analyte, will experience the same matrix effects, thereby correcting for this insidious source of error.[11][12][13]
-
Instrumental Drift: Over the course of a long analytical run, the sensitivity of the instrument, particularly the mass spectrometer, can drift.[1] This can lead to a gradual increase or decrease in signal intensity. An internal standard co-eluting with or near the analyte will be subject to the same drift, ensuring that the response ratio remains consistent and the quantitative accuracy is maintained.[12]
The Ideal Internal Standard: A Profile of Excellence
The selection of an appropriate internal standard is a critical step in method development.[1] The ideal IS should possess the following characteristics:
-
Chemical and Physical Similarity: The IS should be chemically and physically similar to the analyte to ensure it behaves in a comparable manner during sample preparation and analysis.[1][14] This includes having similar polarity, molecular weight, and functional groups.[1]
-
Stability: The internal standard must be stable throughout the entire analytical process, from sample preparation to final detection.[1]
-
Absence in Samples: The chosen IS must not be naturally present in the samples being analyzed.[4][15]
-
Chromatographic Resolution: The IS peak must be well-separated from the analyte peak and any other interfering peaks in the chromatogram.[1]
-
Stable Isotope-Labeled (SIL) Internal Standards: For LC-MS/MS applications, a SIL-IS is the gold standard.[12] A SIL-IS is the analyte molecule in which one or more atoms have been replaced with a heavier isotope (e.g., deuterium, carbon-13, nitrogen-15). Since it has nearly identical physicochemical properties to the analyte, it is the most effective at compensating for matrix effects and other sources of variability.[12]
Experimental Demonstration: Quantifying a Drug in Plasma
To illustrate the practical impact of using an internal standard, let's consider a hypothetical experiment to quantify a small molecule drug, "DrugX," in human plasma using LC-MS/MS.
Objective: To compare the accuracy and precision of DrugX quantification with and without an internal standard.
Method 1: External Standard Quantification
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking known concentrations of DrugX into a drug-free plasma matrix.
-
Sample Preparation: 200 µL of each calibration standard and unknown plasma sample are subjected to a protein precipitation extraction by adding 600 µL of acetonitrile.
-
Centrifugation: The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: 400 µL of the supernatant is carefully transferred to a new set of vials.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: The samples are injected into the LC-MS/MS system and the peak area of DrugX is measured.
-
Quantification: A calibration curve is generated by plotting the peak area of DrugX against its concentration for the calibration standards. The concentration of DrugX in the unknown samples is then calculated from this curve.
Method 2: Internal Standard Quantification
-
Preparation of Internal Standard Spiking Solution: A working solution of a stable isotope-labeled internal standard of DrugX (DrugX-d4) is prepared.
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking known concentrations of DrugX into a drug-free plasma matrix.
-
Sample Preparation with Internal Standard: To 200 µL of each calibration standard and unknown plasma sample, 20 µL of the DrugX-d4 internal standard spiking solution is added. The samples are then subjected to the same protein precipitation extraction as in Method 1.
-
Centrifugation, Supernatant Transfer, Evaporation, and Reconstitution: These steps are identical to Method 1.
-
LC-MS/MS Analysis: The samples are injected into the LC-MS/MS system and the peak areas of both DrugX and DrugX-d4 are measured.
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of DrugX to the peak area of DrugX-d4 against the concentration of DrugX for the calibration standards. The concentration of DrugX in the unknown samples is then calculated from this curve using the measured peak area ratio.
Caption: How an internal standard corrects for analytical variability.
Regulatory Perspective and Best Practices
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for the validation of bioanalytical methods. [16][17][18][19][20]While not always explicitly mandating the use of an internal standard for all applications, the stringent requirements for accuracy, precision, and reliability strongly favor its use, especially in complex matrices. [16][19][21]For LC-MS/MS bioanalysis, the use of a co-eluting SIL-IS is considered the industry best practice and is expected by regulatory authorities. [12]
Conclusion: An Indispensable Tool for High-Integrity Data
While the external standard method may suffice for simple, well-controlled analyses, it is often inadequate for the complex and demanding applications encountered in drug development and other regulated environments. [22]The experimental data presented here unequivocally demonstrates that the use of an internal standard significantly enhances the accuracy, precision, and overall robustness of a quantitative method. [12]By providing a self-correcting mechanism for the myriad of variables inherent in the analytical process, the internal standard is not merely a beneficial addition but an indispensable tool for generating reliable and defensible data. [4][13]As Senior Application Scientists, it is our responsibility to champion methodologies that ensure the highest level of scientific integrity, and in the realm of quantitative analysis, the internal standard stands as a cornerstone of this commitment.
References
- Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods - Blogs - News - alwsci. (2025, October 28).
- Internal Standards and LOD - Chemistry LibreTexts. (2020, October 20). Chemistry LibreTexts.
- Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide - Alfa Chemistry. Alfa Chemistry.
- How would I pick a suitable internal standard? : r/Chempros - Reddit. (2023, September 12). Reddit.
- How to choose an HPLC internal standard? - ResearchGate. (2014, February 27). ResearchGate.
- Internal Standards - YouTube. (2020, September 25). YouTube.
- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
- External Standard , Internal Standard, and Standard Addition | Chemistry with Dr. G - YouTube. (2022, January 31). YouTube.
- When Should an Internal Standard be Used? - LCGC International. (2012, June 1). LCGC International.
- Chromatographic quantitative internal or external standard method, how to choose_ - Chromatography consumables, HPLC column.
- Internal Standards: How Does It Work?
- Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA - YouTube. (2025, July 10). YouTube.
- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4).
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10).
- Q2(R2) Validation of Analytical Procedures - FDA.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, August 14). Lab Manager.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025, May 15). WuXi AppTec.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. National Center for Biotechnology Information.
- 1.5: Calibration of Instrumental Methods - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.
- Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method - RPubs. (2023, January 24). RPubs.
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. BioPharma Services.
- Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC. (2015, May 15). National Center for Biotechnology Information.
- Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? (2021, January 19). ResearchGate.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org. (2014, April 1). American Association for Clinical Chemistry.
- Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov.
- Validation of bioanalytical methods - Highlights of FDA's guidance - ResearchGate. (2025, August 6). ResearchGate.
- Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. fda.gov [fda.gov]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. researchgate.net [researchgate.net]
- 20. hhs.gov [hhs.gov]
- 21. researchgate.net [researchgate.net]
- 22. Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods - Blogs - News [alwsci.com]
The Gold Standard: Validating N-Desethyl Brinzolamide-13C,d3 for Robust Regulatory Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, the quality of bioanalytical data submitted to regulatory agencies is paramount. For ophthalmic drugs like Brinzolamide, used in the management of glaucoma, precise quantification of the parent drug and its metabolites in biological matrices is a critical component of pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard (IS) is fundamental to achieving the accuracy and precision required by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
This guide provides an in-depth technical comparison to validate the use of N-Desethyl Brinzolamide-13C,d3 as a superior internal standard for the bioanalysis of Brinzolamide and its primary active metabolite, N-Desethyl Brinzolamide. We will explore the scientific rationale for its selection over other alternatives and provide a comprehensive experimental framework for its validation, ensuring your regulatory submissions are built on a foundation of unimpeachable data.
The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its high sensitivity and selectivity.[3] However, the technique is susceptible to variations that can impact the accuracy of quantification. These variations can arise from sample preparation, chromatographic performance, and ionization efficiency in the mass spectrometer, often influenced by the sample's biological matrix (the "matrix effect").[4][5]
An ideal internal standard is a compound added at a known concentration to all samples, calibrators, and quality controls. It should mimic the analyte's behavior throughout the analytical process, thereby compensating for any variability.[6] The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte, as they share near-identical physicochemical properties.[7]
N-Desethyl Brinzolamide-13C,d3: The Optimal Choice
N-Desethyl Brinzolamide-13C,d3 is a stable isotope-labeled analog of N-Desethyl Brinzolamide, the main metabolite of Brinzolamide.[8] Its structure incorporates both Carbon-13 (¹³C) and deuterium (d3) isotopes, providing a significant mass shift from the unlabeled analyte while maintaining nearly identical chemical properties. This makes it an exemplary internal standard for the quantification of N-Desethyl Brinzolamide and, by extension, Brinzolamide itself.
Comparison with Alternatives
The selection of an internal standard is a critical decision in method development. Let's compare N-Desethyl Brinzolamide-13C,d3 with other commonly used types of internal standards.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (¹³C and Deuterium) | N-Desethyl Brinzolamide-13C,d3 | - Co-elutes with the analyte, providing the best compensation for matrix effects.[7]- High isotopic stability, minimizing the risk of back-exchange.[9]- Identical extraction recovery and ionization response to the analyte. | - Higher cost of synthesis compared to other options.[6] |
| Stable Isotope-Labeled (Deuterated only) | Brinzolamide-d5 | - Generally more affordable than ¹³C-labeled standards.- Good compensation for matrix effects.[10][11] | - Potential for chromatographic separation from the analyte (isotope effect), leading to differential matrix effects.[12][13]- Risk of H/D back-exchange, compromising quantification.[9] |
| Structural Analog | Rabeprazole[14] | - Readily available and cost-effective. | - Different chromatographic retention times and potential for differential matrix effects.- May not have the same extraction recovery or ionization efficiency as the analyte. |
dot graph { layout=neato; node [shape=box, style=rounded]; "N-Desethyl Brinzolamide-13C,d3" [fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "Brinzolamide-d5" [fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; "Structural Analog (e.g., Rabeprazole)" [fillcolor="#FBBC05", fontcolor="#202124", style=filled]; "Regulatory Acceptance" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
"N-Desethyl Brinzolamide-13C,d3" -- "Regulatory Acceptance" [label="Optimal", len=1.5]; "Brinzolamide-d5" -- "Regulatory Acceptance" [label="Acceptable with caution", len=1.5]; "Structural Analog (e.g., Rabeprazole)" -- "Regulatory Acceptance" [label="Higher scrutiny", len=1.5]; } Figure 1: Logical relationship of internal standard choice to regulatory acceptance.
Experimental Validation Protocol
To rigorously validate the use of N-Desethyl Brinzolamide-13C,d3 for regulatory submissions, a comprehensive bioanalytical method validation should be conducted in accordance with FDA and EMA guidelines.[1][2] The following is a detailed, step-by-step methodology for a comparative validation study.
Materials and Reagents
-
Analytes: Brinzolamide and N-Desethyl Brinzolamide reference standards.
-
Internal Standards: N-Desethyl Brinzolamide-13C,d3 and Brinzolamide-d5.
-
Biological Matrix: Human plasma (K2EDTA).
-
Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (containing N-Desethyl Brinzolamide-13C,d3 or Brinzolamide-d5 at a concentration of 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute with 100 µL of the mobile phase (see below).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Brinzolamide: m/z 384.1 → 281.0
-
N-Desethyl Brinzolamide: m/z 356.1 → 253.0
-
N-Desethyl Brinzolamide-13C,d3: m/z 360.1 → 257.0
-
Brinzolamide-d5: m/z 389.1 → 286.0
-
Validation Parameters and Acceptance Criteria
The following parameters should be assessed according to regulatory guidelines:
| Validation Parameter | Purpose | Acceptance Criteria (FDA/EMA) |
| Selectivity | To ensure no interference from endogenous matrix components. | No significant peaks in blank matrix at the retention times of the analytes and IS. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards. |
| Accuracy and Precision | To determine the closeness of measured values to the nominal concentration and the degree of scatter. | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (CV%) should be ≤15%. For the Lower Limit of Quantification (LLOQ), these values are ±20% and ≤20%, respectively.[15][16] |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Recovery should be consistent and reproducible. |
| Stability | To ensure the analyte is stable under various conditions (freeze-thaw, short-term, long-term, post-preparative). | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Expected Comparative Data
Based on the known properties of stable isotope-labeled internal standards, the following is a table of expected outcomes from the comparative validation study.
| Parameter | N-Desethyl Brinzolamide-13C,d3 | Brinzolamide-d5 | Structural Analog |
| Chromatographic Co-elution with Analyte | Complete | Potential for slight separation | Significant separation |
| Matrix Effect Compensation | Excellent | Good to Excellent | Variable, potentially poor |
| Extraction Recovery Consistency | Excellent | Excellent | May differ from analyte |
| Risk of Isotopic Exchange | Negligible | Low, but possible | Not applicable |
| Overall Method Robustness | High | High | Moderate to Low |
Conclusion: A Foundation of Trust for Regulatory Success
The choice of an internal standard is a foundational element in the development of a robust and reliable bioanalytical method for regulatory submission. While deuterated and structural analog internal standards have their place, the superior performance of a stable isotope-labeled internal standard incorporating both ¹³C and deuterium, such as N-Desethyl Brinzolamide-13C,d3, is evident. Its near-identical physicochemical properties to the analyte ensure the most accurate compensation for matrix effects and other sources of variability.
By following the comprehensive validation protocol outlined in this guide, researchers can unequivocally demonstrate the suitability of N-Desethyl Brinzolamide-13C,d3, thereby building a strong and defensible bioanalytical data package for their regulatory submissions. This commitment to scientific integrity and methodological rigor is the hallmark of successful drug development.
References
-
(2020-01-22) Analytical method development and validation for the determination of Brinzolamide by RP-HPLC - ResearchGate. Retrieved February 7, 2026, from [Link]
-
Brinzolamide-D5 | CAS 1217651-02-9 - Veeprho. (n.d.). Veeprho. Retrieved February 7, 2026, from [Link]
- Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method. (2015). Journal of Pharmaceutical and Biomedical Analysis, 115, 533-540.
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). NorthEast BioLab. Retrieved February 7, 2026, from [Link]
-
Development and Validation of Stability Indicating RP- HPLC Method for the Determination of Brinzolamid in Bulk and Pharmaceutical Dosage Forms - cr subscription agency. (n.d.). Retrieved February 7, 2026, from [Link]
-
Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation in the Presence of Probable Carcinogenic Oxidative Degradation Product of Timolol Maleate - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]
-
Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation - ACG Publications. (2024, June 28). ACG Publications. Retrieved February 7, 2026, from [Link]
-
Bioanalytical Method Validation. (n.d.). FDA. Retrieved February 7, 2026, from [Link]
-
Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (n.d.). BioPharma Services Inc. Retrieved February 7, 2026, from [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). LCGC. Retrieved February 7, 2026, from [Link]
-
Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
(PDF) In Vitro Physicochemical Characterization and Dissolution of Brinzolamide Ophthalmic Suspensions with Similar Composition - ResearchGate. (2020, August 9). Retrieved February 7, 2026, from [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase - Preprints.org. (2024, February 8). Retrieved February 7, 2026, from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). Retrieved February 7, 2026, from [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone. Retrieved February 7, 2026, from [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). ResolveMass. Retrieved February 7, 2026, from [Link]
-
Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. (2023, June 1). J-STAGE. Retrieved February 7, 2026, from [Link]
-
Determination and Quantification of a N-nitroso-Brinzolamide in the Brinzolamide Active Pharmaceutical Ingredient by LC-MS/MS - Acta Scientific. (2024, November 30). Retrieved February 7, 2026, from [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved February 7, 2026, from [Link]
-
Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determ. (n.d.). Wiley Online Library. Retrieved February 7, 2026, from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved February 7, 2026, from [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. (n.d.). Retrieved February 7, 2026, from [Link]
-
"Stable Labeled Isotopes as Internal Standards: A Critical Review" - ResearchGate. (2025, August 6). Retrieved February 7, 2026, from [Link]
-
Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis - YouTube. (2015, October 14). Retrieved February 7, 2026, from [Link]
-
Internal standard in LC-MS/MS - Chromatography Forum. (2013, August 13). Retrieved February 7, 2026, from [Link]
-
4164-01-P DEPARTMENT OF HEALTH AND HUMAN SERVICES Food and Drug Administration [Docket No. FDA-2019-D-1469] M10 Bioanalytical Me - Federal Register. (2022, November 4). Retrieved February 7, 2026, from [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org. (2014, April 1). Retrieved February 7, 2026, from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 9. resolvemass.ca [resolvemass.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. veeprho.com [veeprho.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. myadlm.org [myadlm.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. acgpubs.org [acgpubs.org]
A Senior Application Scientist's Guide to the Analytical Methods for Brinzolamide and its Metabolites
For researchers, scientists, and drug development professionals vested in the development and clinical monitoring of the carbonic anhydrase inhibitor brinzolamide, a thorough understanding of the available analytical methodologies is paramount. This guide provides an in-depth review and comparison of the prevalent analytical techniques for the quantification of brinzolamide and its primary metabolites, N-desethylbrinzolamide and O-desmethyl-brinzolamide, in various biological matrices. The focus is on providing practical, field-proven insights to aid in method selection and implementation.
The Analytical Imperative: Why Robust Quantification of Brinzolamide Matters
Brinzolamide is a cornerstone in the management of glaucoma, functioning by reducing intraocular pressure. The efficacy and safety of brinzolamide are intrinsically linked to its pharmacokinetic and pharmacodynamic profiles. Consequently, the ability to accurately and precisely measure the concentrations of the parent drug and its metabolites in biological fluids is critical for:
-
Pharmacokinetic and Bioequivalence Studies: Establishing the absorption, distribution, metabolism, and excretion (ADME) properties of new formulations.
-
Therapeutic Drug Monitoring (TDM): Optimizing dosage regimens for individual patients to maximize therapeutic outcomes while minimizing adverse effects.
-
Metabolite Profiling: Understanding the metabolic pathways of brinzolamide and the potential pharmacological activity or toxicity of its metabolites. Brinzolamide is metabolized by cytochrome P450 isozymes, primarily CYP3A4, to form metabolites such as N-desethylbrinzolamide and O-desmethylbrinzolamide.[1]
-
Stability Studies: Ensuring the integrity of the drug in pharmaceutical preparations.[2]
A Comparative Overview of Analytical Techniques
The quantification of brinzolamide and its metabolites has been approached using a variety of analytical techniques, each with its own set of advantages and limitations. The two most prominent methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with ultraviolet (UV) detection is a widely employed technique for the analysis of brinzolamide, particularly in pharmaceutical formulations.[2][3][4][5] Its popularity stems from its robustness, cost-effectiveness, and straightforward operation.
Principle: The separation is achieved on a non-polar stationary phase (typically C18) with a polar mobile phase. Brinzolamide, being a moderately polar molecule, is retained on the column and then eluted by a mobile phase of appropriate polarity. Detection is commonly performed using a UV detector at a wavelength where brinzolamide exhibits maximum absorbance, typically around 254 nm.[3][4]
Advantages:
-
Cost-effective: The instrumentation and consumables are relatively inexpensive compared to mass spectrometry.
-
Robust and Reliable: Well-established and validated methods are readily available.[2][4]
-
Simple Operation: The technique is relatively easy to learn and implement for routine analysis.
Disadvantages:
-
Limited Sensitivity: Compared to LC-MS/MS, HPLC-UV often lacks the sensitivity required for the low concentrations of brinzolamide and its metabolites found in biological fluids.
-
Potential for Interference: The selectivity of UV detection can be compromised by co-eluting endogenous compounds from complex biological matrices.
-
Not Ideal for Metabolite Analysis: The structural similarity of metabolites can make their separation and individual quantification challenging without the specificity of mass detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of brinzolamide and its metabolites in biological matrices such as plasma, whole blood, urine, and hair, LC-MS/MS is the gold standard.[6][7] Its superior sensitivity and selectivity make it the preferred method for bioanalytical applications.
Principle: LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. This provides a high degree of certainty in the identification and quantification of the target analytes, even at very low concentrations.
Advantages:
-
High Sensitivity: Capable of detecting and quantifying analytes at the picogram to nanogram per milliliter level.[6]
-
High Selectivity: The use of MRM minimizes interferences from the sample matrix, leading to more accurate and precise results.
-
Simultaneous Analysis: Allows for the concurrent quantification of the parent drug and multiple metabolites in a single run.[6]
-
Versatility: Applicable to a wide range of biological matrices.[6][7]
Disadvantages:
-
Higher Cost: The initial investment for instrumentation and ongoing maintenance costs are significantly higher than for HPLC-UV.
-
Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can affect the accuracy of quantification and requires careful method development and validation.
-
Complex Operation: Requires a higher level of expertise for method development, operation, and data interpretation.
Comparative Summary of Analytical Methods
| Feature | RP-HPLC-UV | LC-MS/MS |
| Primary Application | Pharmaceutical formulations, quality control | Bioanalysis (plasma, blood, urine, hair), metabolite profiling |
| Sensitivity | μg/mL range[3][4] | pg/mL to ng/mL range[6][7] |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | Moderate | High (with modern UHPLC systems) |
| Expertise Required | Basic to Intermediate | Advanced |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the methodologies, this section details representative protocols for sample preparation and analysis. The choice of the internal standard (IS) is critical for compensating for variability during sample preparation and analysis; for LC-MS/MS, a stable isotope-labeled version of the analyte is ideal.
Sample Preparation: The Critical First Step
The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances and concentrate the analytes of interest.
Caption: Decision workflow for selecting a sample preparation method.
1. Protein Precipitation (PPT): A Rapid Approach
PPT is a simple and fast method suitable for high-throughput analysis, although it may result in less clean extracts compared to LLE and SPE.[8][9]
-
Step 1: Sample Aliquoting: To 100 µL of plasma or whole blood in a microcentrifuge tube, add the internal standard.
-
Step 2: Precipitation: Add 300-500 µL of a cold organic solvent (e.g., acetonitrile or methanol). Acetonitrile is often preferred for more efficient protein removal.[9]
-
Step 3: Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Step 4: Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Step 5: Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
2. Liquid-Liquid Extraction (LLE): The Classic for Cleaner Samples
LLE provides cleaner extracts than PPT by partitioning the analytes into an immiscible organic solvent.
-
Step 1: Sample Preparation: To 200 µL of plasma or whole blood, add the internal standard and a buffering agent to adjust the pH if necessary.
-
Step 2: Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Step 3: Mixing: Vortex or shake the mixture for 5-10 minutes to facilitate the transfer of analytes into the organic phase.
-
Step 4: Phase Separation: Centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Step 5: Collection and Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Step 6: Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for injection.
3. Solid-Phase Extraction (SPE): For High Purity and Automation
SPE offers the cleanest extracts and is amenable to automation, making it suitable for regulated bioanalysis.[10]
-
Step 1: Column Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by water or an appropriate buffer.
-
Step 2: Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.
-
Step 3: Washing: Wash the cartridge with a weak solvent to remove interferences while retaining the analytes.
-
Step 4: Elution: Elute the analytes with a strong solvent.
-
Step 5: Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.
Representative LC-MS/MS Method for Brinzolamide and N-desethylbrinzolamide in Plasma
This protocol is a representative example based on common practices in bioanalytical laboratories.
Caption: A typical LC-MS/MS workflow for bioanalysis.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient starting with a low percentage of B, increasing to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Brinzolamide: m/z 384.1 → 281.0
-
N-desethylbrinzolamide: m/z 356.1 → 253.0
-
Internal Standard (e.g., Brinzolamide-d5): m/z 389.1 → 286.0
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Method Validation:
A comprehensive validation according to regulatory guidelines (e.g., FDA or EMA) is essential to ensure the reliability of the analytical method. Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of the analytes and IS.
-
Linearity: A linear relationship between the concentration and the detector response over a defined range. For brinzolamide in ophthalmic solutions, linearity is often established in the µg/mL range.[2] For bioanalytical methods, the range is typically in the ng/mL level.[6]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification - LLOQ).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).
Conclusion and Future Perspectives
The choice of an analytical method for brinzolamide and its metabolites is dictated by the specific application. For quality control of pharmaceutical formulations, RP-HPLC-UV offers a robust and cost-effective solution. For bioanalytical studies requiring high sensitivity and selectivity, LC-MS/MS is the undisputed method of choice. The continued evolution of UHPLC and mass spectrometry technologies promises even faster and more sensitive methods in the future. As our understanding of the clinical pharmacology of brinzolamide deepens, the demand for high-quality analytical data will only increase, making the principles and practices outlined in this guide more relevant than ever.
References
- Acta Scientific. (2024, November 30). Determination and Quantification of a N-nitroso-Brinzolamide in the Brinzolamide Active Pharmaceutical Ingredient by LC-MS/MS.
- IJRAR. (n.d.).
- International Journal of Pharmaceutical Sciences and Drug Research. (2024, January 30).
- ResearchGate. (2020, January 22). (PDF)
- National Center for Biotechnology Inform
- MNG Labs. (n.d.). Blood and Plasma Collection and Processing Instructions.
- Lo Faro, A. F., Tini, A., Gottardi, M., Pirani, F., Sirignano, A., Giorgetti, R., & Busardò, F. P. (2021). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug testing and analysis, 13(9), 1552–1560.
- News-Medical.Net. (2025, October 28).
- Semantic Scholar. (2015). Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method.
- MDPI. (n.d.).
- ResearchGate. (2023, October 18).
- Journal of Drug Delivery and Therapeutics. (2020, January 15).
- U.S. Food and Drug Administration. (2013, April 19). 204251Orig1s000.
- Aurora Biomed. (2019, August 7). Liquid-Liquid Extraction vs. Solid-Phase Extraction.
- Semantic Scholar. (2020, January 15).
- Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
- National Center for Biotechnology Information. (2016, December 9). Development of a prototype blood fractionation cartridge for plasma analysis by paper spray mass spectrometry.
- ACG Publications. (2024, June 28).
- Agilent. (n.d.).
- Abcam. (n.d.).
Sources
- 1. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actapharmsci.com [actapharmsci.com]
- 3. jddtonline.info [jddtonline.info]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Screening and quantitative determination of twelve acidic and neutral pharmaceuticals in whole blood by liquid-liquid extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. agilent.com [agilent.com]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N-Desethyl Brinzolamide-13C,d3
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-Desethyl Brinzolamide-13C,d3. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is ingrained in the entire lifecycle of our research materials. This document is designed to provide clarity and expert guidance, ensuring that the disposal of this specialized chemical is handled with the precision it requires.
N-Desethyl Brinolamide is a primary metabolite of Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.[1][2] The "-13C,d3" designation indicates that this molecule has been labeled with stable (non-radioactive) isotopes of Carbon and Deuterium. This is a critical distinction that fundamentally dictates the disposal pathway, placing the focus on the compound's chemical properties rather than any radiological hazard.
The Critical Distinction: Stable vs. Radioactive Isotopes
The core principle underpinning the disposal of N-Desethyl Brinzolamide-13C,d3 is the nature of its isotopic labels. Carbon-13 and deuterium are stable isotopes, meaning they do not decay and emit radiation.[3] Consequently, they do not require the specialized handling, shielding, or decay-in-storage protocols associated with radioactive isotopes like Carbon-14 or Tritium (³H).
The disposal of compounds with stable isotopes is governed by the chemical's inherent toxicity and reactivity, not its isotopic content.[3][] Therefore, N-Desethyl Brinzolamide-13C,d3 should be managed as a standard chemical waste, with its specific hazards determining the precise disposal stream.
Hazard Profile and Risk Assessment
Key Assumed Hazards:
-
Acute Oral Toxicity: Harmful if ingested.
-
Environmental: As with most pharmaceutical compounds, improper disposal can pose a risk to aquatic life and the environment.[5] Therefore, drain disposal is strictly prohibited.[6][7]
Based on this assessment, all handling and disposal procedures must be designed to prevent ingestion, inhalation of dust (if in solid form), and release into the environment.
Step-by-Step Disposal Protocol
This protocol ensures that N-Desethyl Brinzolamide-13C,d3 is disposed of in a manner that is safe for laboratory personnel and compliant with institutional and federal regulations.
1. Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing appropriate PPE. The rationale is to prevent accidental exposure via skin contact, inhalation, or ingestion.
-
Standard Laboratory Attire: A buttoned lab coat.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves.
2. Waste Segregation: The First and Most Critical Step
Proper segregation at the point of generation is paramount to prevent dangerous chemical reactions and ensure compliant disposal.[8]
-
Do NOT mix with radioactive waste. The stable isotopes do not present a radiological hazard.[3][]
-
Do NOT mix with biological or sharps waste.
-
Do NOT dispose of down the drain. Pharmaceutical compounds can persist in waterways and harm the environment.[5][7]
-
Categorize as Chemical Waste: This compound should be disposed of as a non-halogenated organic chemical waste, unless it is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform). If dissolved in a halogenated solvent, it must be placed in a designated halogenated organic waste container.
3. Waste Container Selection and Management
The integrity of the waste container is essential for safe storage and transport.[9]
-
Use a designated hazardous chemical waste container. This container must be made of a material compatible with the chemical and any solvents used.
-
Ensure the container is in good condition, with no leaks or cracks, and has a secure, tightly-fitting lid.[9]
-
Keep the container closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.[8][9]
4. Accurate and Complete Labeling
Regulatory bodies require meticulous labeling of hazardous waste. This ensures that everyone who handles the container is aware of its contents and associated dangers.
-
Use your institution's official "Hazardous Waste" label.
-
Clearly write the full, unabbreviated chemical name: "N-Desethyl Brinzolamide-13C,d3".
-
List all constituents, including any solvents, and their approximate percentages.[10]
-
Indicate the associated hazards (e.g., "Toxic," "Harmful if Swallowed").
-
Do not obscure the label with other markings.
5. Accumulation and Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[10]
-
Store the waste container at or near the point of generation.
-
Utilize secondary containment, such as a plastic tub, to contain any potential leaks.[10]
-
If possible, store within a ventilated fume hood to control potential vapor exposure.[10]
6. Arranging for Final Disposal
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your full waste container.
-
Never attempt to transport chemical waste off-campus yourself. Disposal must be handled by certified professionals.[3]
Summary of Disposal Procedures
| Parameter | Guideline | Rationale |
| Waste Category | Non-Halogenated (or Halogenated, depending on solvent) Chemical Waste | Based on chemical toxicity, not radioactivity. Segregation prevents dangerous reactions and ensures proper treatment. |
| Container Type | Designated, compatible hazardous waste container with a secure lid. | Prevents leaks, spills, and vapor release, ensuring safety and compliance.[9] |
| Labeling | "HAZARDOUS WASTE" label with full chemical name, all constituents, and hazard warnings. | Communicates contents and dangers to all handlers, as required by regulations.[8][10] |
| Required PPE | Lab coat, safety glasses, nitrile gloves. | Minimizes risk of personal exposure to a compound that is harmful if swallowed. |
| Disposal Route | Collection by the institution's Environmental Health & Safety (EHS) department. | Ensures the waste is transported and disposed of in accordance with federal, state, and local regulations.[3][] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of N-Desethyl Brinzolamide-13C,d3 waste.
Caption: Decision workflow for proper waste segregation.
References
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
-
How To: Lab Waste. LabXchange. [Link]
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]
-
Brinzolamide | C12H21N3O5S3 | CID 68844. PubChem, National Institutes of Health. [Link]
-
NDA 020816/S-025 Page 3. U.S. Food and Drug Administration. [Link]
-
Proper Handling and Disposal of Laboratory Waste. JoVE (Journal of Visualized Experiments). [Link]
-
Brinzolamide. Wikipedia. [Link]
-
Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration. Scientific Reports. [Link]
-
NEW ZEALAND DATA SHEET AZOPT® Eye Drops 1%. Medsafe. [Link]
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. National Center for Biotechnology Information (PMC). [Link]
-
Applications of stable isotopes in clinical pharmacology. National Center for Biotechnology Information (PMC). [Link]
-
Pharmaceutical Waste. California Department of Toxic Substances Control. [Link]
-
AZOPT® (brinzolamide) 10 mg/mL Eye drops, Suspension Core Data Sheet (CDS) Version 3.1. Rwanda FDA. [Link]
-
School Science Safety | Disposal of Hazardous Waste. Pacific Northwest National Laboratory. [Link]
-
Management of waste containing tritium and carbon-14. International Atomic Energy Agency (IAEA). [Link]
-
Pharmaceutical Drug Waste. Michigan State University Environmental Health & Safety. [Link]
Sources
- 1. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Brinzolamide - Wikipedia [en.wikipedia.org]
- 3. moravek.com [moravek.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. youtube.com [youtube.com]
- 7. Pharmaceutical Drug Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. youtube.com [youtube.com]
Personal protective equipment for handling N-Desethyl Brinzolamide-13C,d3
Executive Summary & Core Directive
N-Desethyl Brinzolamide-13C,d3 is a stable isotope-labeled metabolite of the carbonic anhydrase inhibitor Brinzolamide. While primarily used as an internal standard in LC-MS/MS bioanalysis, it must be handled as a Potent Compound due to the pharmacological activity of the parent class (sulfonamides) and the lack of specific toxicological data for the metabolite.
Critical Safety Distinction:
-
Radiological Status: NON-RADIOACTIVE. This compound contains stable isotopes (
and Deuterium). It does not emit ionizing radiation. Do not use Geiger counters or lead shielding. -
Chemical Hazard: Treat as a Sensitizer and Reproductive Toxin .
-
Analytical Hazard: Extreme risk of cross-contamination. Poor handling will not only endanger personnel but will irreversibly contaminate laboratory baselines, rendering trace analysis impossible.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the risk profile.[1] As specific OELs (Occupational Exposure Limits) do not exist for this research metabolite, we apply Performance-Based Control Banding (PBCB) , using Brinzolamide as the toxicity proxy.
Table 1: Chemical Hazard Profile
| Parameter | Classification / Data | Operational Implication |
| Control Band | OEB 3 (Estimated) | Handle in contained systems; no open bench work. |
| OEL (Proxy) | < 10 | High potency; dust control is critical. |
| Primary Route | Inhalation & Dermal Absorption | Respiratory protection and skin coverage are mandatory. |
| Sensitization | Sulfonamide Class Warning | Risk of anaphylaxis in sensitized individuals. |
| Physical State | Fine White Powder | High electrostatic potential; "fly-away" dust risk. |
The PPE & Containment Matrix
Effective safety is a redundant system: Engineering Controls (primary) + PPE (secondary).
Table 2: Task-Based Protection Standards
| Task | Engineering Control | Respiratory PPE | Dermal PPE | Eye/Face PPE |
| Vial Handling (Sealed) | Standard Fume Hood | Surgical Mask (Product protection) | Single Nitrile Gloves | Safety Glasses |
| Weighing / Open Powder | VBE (Ventilated Balance Enclosure) or Class II BSC | N95 / P100 (Fit-tested) | Double Nitrile Gloves (Contrast colors) + Tyvek Sleeves | Safety Goggles |
| Solubilization | Fume Hood | N95 | Double Nitrile Gloves | Safety Glasses |
| Spill Cleanup (< 100 mg) | Portable HEPA Shield | P100 Half-Face Respirator | Double Gloves + Tyvek Lab Coat | Goggles |
Expert Insight: For mg-scale weighing of internal standards, a Static Control Gun (ionizer) is as vital as your PPE. It prevents the charged powder from "jumping" onto your gloves, which is the #1 cause of inadvertent lab contamination.
Visualizing the Decision Logic
The following diagram illustrates the decision-making process for selecting the correct safety protocols based on the state of the material.
Figure 1: Risk-based decision tree for selecting appropriate engineering controls and PPE.
Operational Protocol: Step-by-Step
This workflow ensures Self-Validating Safety : If you follow the sequence, you cannot accidentally expose yourself or the lab.
Phase 1: Preparation (Donning)
-
Zone Check: Verify the VBE/Hood is operating (Magnehelic gauge check).
-
Glove Layer 1: Don extended-cuff nitrile gloves (e.g., Blue). Tape cuff to lab coat.
-
Sleeve Guard: Don disposable Tyvek sleeves over the lab coat.
-
Glove Layer 2: Don standard nitrile gloves (e.g., White) over the sleeves.
-
Validation: If you see Blue, your outer glove is compromised.
-
Phase 2: Handling (Weighing & Solubilization)
-
Static Neutralization: Aim the ionizing gun at the vial for 5 seconds before opening.
-
Opening: Open the vial inside the VBE. Do not remove the cap from the enclosure.
-
Transfer: Use a disposable anti-static spatula.
-
Note: Never return excess powder to the stock vial. Treat it as waste.
-
-
Solvation: Add solvent (e.g., Methanol/DMSO) directly to the weighing vessel inside the VBE.
-
Why: Once in solution, the inhalation risk drops to near zero, and the material becomes easier to contain.
-
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe the exterior of the solution vial with a methanol-dampened Kimwipe inside the hood. Dispose of the wipe as hazardous waste.
-
Outer Glove Removal: Remove outer gloves inside the hood (beak method).
-
Sleeve Removal: Peel off Tyvek sleeves, turning them inside out.
-
Wash: Wash hands with soap and cool water (hot water opens pores).
Waste Disposal & Decontamination[3][5][6][7]
Proper disposal of stable isotopes is a frequent point of confusion.
Classification
-
RCRA Status: Hazardous Chemical Waste.
-
Rad Status: Non-Radioactive. Do not place in decay drums.
Disposal Workflow
-
Solids/Powders: Place used vials and contaminated spatulas in a clear ziplock bag. Label as "Solid Chemical Waste: Sulfonamide Derivative."
-
Liquids: Collect in the "Halogenated" or "Non-Halogenated" solvent waste stream depending on your solvent.
-
Decontamination:
Emergency Response
Accidental Spill (Powder)
-
Evacuate: Clear the immediate area of personnel.
-
Wait: Allow 15 minutes for aerosols to settle (if outside a hood).
-
Protect: Don P100 respirator and double gloves.
-
Contain: Cover spill with methanol-dampened paper towels to prevent dust generation. Do not dry sweep.
-
Clean: Wipe up, seal in a bag, and label as hazardous waste.
Exposure (Skin/Eye)[1][2][6][10]
-
Skin: Wash with soap and copious water for 15 minutes. Do not scrub hard (avoids abrasion/absorption).
-
Eyes: Flush at eyewash station for 15 minutes. Seek medical attention. Provide the SDS for Brinzolamide to the physician as the reference compound.
Logical Workflow Diagram
Figure 2: Operational workflow ensuring containment from preparation to disposal.
References
-
SafeBridge Consultants. (2019). Potent Compound Safety Certification: Systematic Approach to Potent Compound Safety. Teknoscienze.[] Link
-
Cayman Chemical. (2025).[5][6] Safety Data Sheet: Brinzolamide.[1][7][8]Link
-
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds (and Stable Isotopes).Link
-
National Institutes of Health (NIH). (2022). Waste Disposal Guide: Chemical Waste Procedures.Link
-
TCI Chemicals. (2025).[5] Safety Data Sheet: Brinzolamide (B4258).Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
